N-(2-chloroethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJRTVXGFTULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404280 | |
| Record name | N-(2-chloroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6453-86-7 | |
| Record name | N-(2-chloroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N-(2-chloroethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(2-chloroethyl)benzenesulfonamide, a key chemical intermediate. We will delve into its synthesis, offering a detailed experimental protocol and exploring the chemical principles that underpin the methodology. Furthermore, this guide will detail its physicochemical properties and discuss its applications in the pharmaceutical industry.
Introduction
N-(2-chloroethyl)benzenesulfonamide is an organic compound featuring a benzenesulfonamide moiety linked to a 2-chloroethyl group.[1] Its molecular structure, combining an aromatic ring, a sulfonamide functional group, and a reactive alkyl chloride, makes it a versatile building block in organic synthesis. The sulfonamide group is a well-known pharmacophore, present in a wide array of therapeutic agents, which imparts a range of biological activities. Consequently, N-(2-chloroethyl)benzenesulfonamide serves as a valuable precursor in the development of new pharmaceutical compounds.[1]
Synthesis of N-(2-chloroethyl)benzenesulfonamide
The primary and most direct route for the synthesis of N-(2-chloroethyl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine. This reaction is a classic example of a nucleophilic substitution at a sulfonyl group, a cornerstone of sulfonamide synthesis.
Reaction Rationale and Key Considerations
The synthesis hinges on the nucleophilic attack of the amino group of 2-chloroethylamine on the electrophilic sulfur atom of benzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Triethylamine is a commonly used base for this purpose as it is a non-nucleophilic, organic base that is soluble in many organic solvents.[1]
The choice of solvent is also an important consideration. Aprotic solvents such as dichloromethane or chloroform are often preferred as they are good at dissolving the reactants and do not participate in the reaction. The reaction temperature is typically kept moderate to prevent side reactions.
A potential alternative synthetic strategy could involve a two-step process starting from ethanolamine. This would involve an initial reaction with benzenesulfonyl chloride to form N-(2-hydroxyethyl)benzenesulfonamide, followed by a chlorination step to replace the hydroxyl group with a chlorine atom. However, the direct one-step synthesis from 2-chloroethylamine is generally more efficient.
Diagram of the Synthesis Workflow
Caption: A schematic overview of the synthesis of N-(2-chloroethyl)benzenesulfonamide.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-(2-chloroethyl)benzenesulfonamide.
Materials:
-
Benzenesulfonyl chloride
-
2-Chloroethylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Preparation of 2-Chloroethylamine Free Base: In a flask, dissolve 2-chloroethylamine hydrochloride in water and cool in an ice bath. Slowly add a stoichiometric equivalent of a cooled concentrated solution of sodium hydroxide with vigorous stirring to liberate the free amine. The free amine can then be extracted into a suitable organic solvent like dichloromethane. The organic layer should be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield the free base. Caution: 2-chloroethylamine is a volatile and toxic compound and should be handled in a well-ventilated fume hood.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared 2-chloroethylamine in dry dichloromethane. Add a slight excess (1.1 equivalents) of triethylamine to the solution.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C (ice bath). The reaction is exothermic, and a slow addition rate is recommended to maintain the temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude N-(2-chloroethyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Physicochemical Properties
The physicochemical properties of N-(2-chloroethyl)benzenesulfonamide are crucial for its handling, storage, and application in further synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂S | [1] |
| Molecular Weight | 219.69 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Estimated 80-150 °C (for related sulfonamides) | |
| Solubility | Expected to be moderately soluble in polar organic solvents like ethanol, methanol, acetone, and chloroform. Limited solubility in water. | [1] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 45.8 Ų | [3] |
Note: Some of the physical properties are estimated based on related compounds due to a lack of experimentally determined data in the available literature.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show multiplets for the aromatic protons of the benzene ring, typically in the range of 7.5-8.0 ppm. The methylene protons of the ethyl group adjacent to the nitrogen and the chlorine would appear as two distinct triplets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. The two methylene carbons of the ethyl group would also show distinct signals.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). An N-H stretching band would also be present around 3300-3200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the chloroethyl group and cleavage of the C-S and S-N bonds.
Applications in Drug Development
N-(2-chloroethyl)benzenesulfonamide is a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive 2-chloroethyl group allows for further functionalization through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
One of the notable applications of N-(2-chloroethyl)benzenesulfonamide is as a key intermediate in the synthesis of Cetirizine , a widely used second-generation antihistamine.
Furthermore, the benzenesulfonamide scaffold itself is associated with a broad range of biological activities, including antimicrobial and anticancer properties.[1] This suggests that derivatives of N-(2-chloroethyl)benzenesulfonamide could be explored as potential therapeutic agents in their own right. For instance, various benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes that are implicated in several diseases.
Logical Relationship of N-(2-chloroethyl)benzenesulfonamide in Synthesis
Caption: The central role of N-(2-chloroethyl)benzenesulfonamide as a synthetic intermediate.
Conclusion
N-(2-chloroethyl)benzenesulfonamide is a synthetically important molecule with direct relevance to the pharmaceutical industry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its chloroethyl group, makes it an attractive building block for the creation of diverse and complex molecules. While a comprehensive experimental characterization is not widely published, its utility as a key intermediate is well-established. Further research into the direct biological activities of this compound and its novel derivatives could open up new avenues for drug discovery.
References
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). CN106336366A.
-
N-(2-aminoethyl)benzenesulfonamide. PubChem. (n.d.). [Link]
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N,N-Bis(2-chloroethyl)benzenesulfonamide. PubChem. (n.d.). [Link]
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N,N-Bis(2-chloroethyl)benzenesulfonamide. Pharmaffiliates. (n.d.). [Link]
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N-(2-Chlorophenyl)benzenesulfonamide. ResearchGate. (2006). [Link]
-
Preparation of (2-chloroethyl)benzene. PrepChem. (n.d.). [Link]
-
Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO. (2022). [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. (2005). Bioorganic & Medicinal Chemistry. [Link]
Sources
An In-Depth Technical Guide to N-(2-chloroethyl)benzenesulfonamide (CAS No. 6453-86-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2-chloroethyl)benzenesulfonamide, a key chemical intermediate with significant applications in medicinal chemistry and drug development. From its fundamental chemical properties and synthesis to its role as a precursor for pharmacologically active molecules, this document serves as an essential resource for professionals in the field.
Chemical Identity and Properties
N-(2-chloroethyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. Its structure features a benzenesulfonyl group attached to a 2-chloroethylamine moiety.
Table 1: Physicochemical Properties of N-(2-chloroethyl)benzenesulfonamide
| Property | Value | Source |
| CAS Number | 6453-86-7 | , |
| Molecular Formula | C₈H₁₀ClNO₂S | |
| Molecular Weight | 219.69 g/mol | |
| Melting Point | 80-150 °C (estimated range) | |
| Solubility | Expected to have moderate solubility in polar organic solvents such as ethanol, methanol, acetone, and chloroform. | |
| Appearance | Not specified, likely a solid at room temperature. |
Synthesis of N-(2-chloroethyl)benzenesulfonamide
The synthesis of N-(2-chloroethyl)benzenesulfonamide is most commonly achieved through the reaction of benzenesulfonyl chloride with 2-chloroethylamine or its hydrochloride salt. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.[1]
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of 2-chloroethylamine, being a nucleophile, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, resulting in the formation of the sulfonamide bond.
Sources
An In-depth Technical Guide to the Mechanism of Action of N-(2-chloroethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the multifaceted mechanism of action of N-(2-chloroethyl)benzenesulfonamide, a molecule positioned at the intersection of enzyme inhibition and covalent drug activity. This document is intended to serve as a foundational resource for researchers engaged in the study of this compound and its derivatives, offering insights into its biological activities and providing detailed methodologies for its investigation.
Introduction and Chemical Profile
N-(2-chloroethyl)benzenesulfonamide is an organic compound featuring a benzenesulfonamide core structure with a reactive 2-chloroethyl group attached to the sulfonamide nitrogen. This unique combination of a well-established pharmacophore (benzenesulfonamide) and a reactive alkylating moiety bestows upon the molecule a complex and intriguing mechanism of action, making it a subject of interest in medicinal chemistry and drug development.
The benzenesulfonamide group is a privileged scaffold in medicinal chemistry, famously known for its ability to inhibit carbonic anhydrases. The 2-chloroethyl group, on the other hand, is a classic feature of nitrogen mustards and other alkylating agents used in chemotherapy. The dual nature of N-(2-chloroethyl)benzenesulfonamide suggests a potential for a multi-pronged attack on pathological processes, particularly in oncology.
A Multi-Faceted Mechanism of Action
The biological activity of N-(2-chloroethyl)benzenesulfonamide is not attributable to a single mode of action but rather a convergence of at least three distinct yet potentially synergistic mechanisms: carbonic anhydrase inhibition, DNA alkylation, and the subsequent induction of apoptosis.
Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety serves as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] CAs are crucial for maintaining pH homeostasis in various tissues.[1]
Several isoforms of CA are overexpressed in tumors, most notably the transmembrane isoforms CA IX and CA XII.[2] These isoforms are often induced by hypoxia and contribute to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[1][3]
The inhibitory action of benzenesulfonamides stems from the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[1] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. By inhibiting tumor-associated CAs, N-(2-chloroethyl)benzenesulfonamide can disrupt pH regulation in cancer cells, potentially leading to increased intracellular acidosis and a less favorable environment for tumor growth.
Caption: Inhibition of Carbonic Anhydrase by the Benzenesulfonamide Moiety.
DNA Alkylation
The presence of the 2-chloroethyl group imparts alkylating properties to N-(2-chloroethyl)benzenesulfonamide. Alkylating agents are a cornerstone of cancer chemotherapy and exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on cellular macromolecules, most importantly DNA.[4]
The 2-chloroethyl group can form a highly reactive aziridinium ion intermediate, which then readily reacts with electron-rich centers in DNA. The primary target for alkylation by such agents is the N7 position of guanine bases.[4][5] This initial mono-adduct can then undergo a second reaction, leading to the formation of interstrand or intrastrand cross-links in the DNA.[4] These cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.
Caption: DNA Alkylation via the 2-Chloroethyl Group.
Induction of Apoptosis
The culmination of carbonic anhydrase inhibition and DNA damage is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated cellular process that eliminates damaged or unwanted cells.
DNA damage, such as that caused by alkylating agents, is a potent trigger for the intrinsic apoptotic pathway. The cell's DNA damage response machinery senses the DNA lesions and activates a signaling cascade that leads to the activation of effector caspases, such as caspase-3.[6] Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Furthermore, the disruption of pH homeostasis through carbonic anhydrase inhibition can also contribute to the induction of apoptosis. The resulting intracellular acidification can create a cellular environment that is conducive to the activation of apoptotic pathways.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of N-(2-chloroethyl)benzenesulfonamide, a combination of biochemical and cell-based assays is required. The following protocols provide a framework for these studies.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[7]
Materials:
-
Purified human carbonic anhydrase (e.g., CA I, II, IX, or XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
N-(2-chloroethyl)benzenesulfonamide and a known CA inhibitor (e.g., acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of N-(2-chloroethyl)benzenesulfonamide and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the inhibitor solutions.[7]
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.[7]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.[7]
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).[7]
-
Calculate the rate of reaction for each well and determine the IC50 value for N-(2-chloroethyl)benzenesulfonamide.
DNA Alkylation Assay (Comet Assay)
The single-cell gel electrophoresis (comet) assay can be used to detect DNA strand breaks and alkali-labile sites resulting from alkylation.[8]
Materials:
-
Cancer cell line of interest
-
N-(2-chloroethyl)benzenesulfonamide
-
Lysis solution
-
Alkaline electrophoresis buffer
-
SYBR Green or other DNA-intercalating dye
-
Fluorescence microscope
Procedure:
-
Treat the cells with varying concentrations of N-(2-chloroethyl)benzenesulfonamide for a defined period.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Subject the slides to electrophoresis in an alkaline buffer to unwind and separate the DNA fragments.
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail," which represents fragmented DNA.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cancer cell line of interest
-
N-(2-chloroethyl)benzenesulfonamide
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with N-(2-chloroethyl)benzenesulfonamide for various time points.
-
Harvest the cells and wash them with cold PBS.[11]
-
Resuspend the cells in the binding buffer.[11]
-
Add Annexin V-FITC and PI to the cell suspension.[11]
-
Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[13][14]
Materials:
-
Cancer cell line of interest
-
N-(2-chloroethyl)benzenesulfonamide
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)[14]
-
96-well microplate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Treat cells with N-(2-chloroethyl)benzenesulfonamide.
-
Lyse the cells to release the cellular contents.[14]
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.[15]
-
Incubate at 37°C for 1-2 hours.[13]
-
Measure the absorbance or fluorescence to quantify the amount of cleaved substrate.
-
The increase in signal is proportional to the caspase-3 activity.
Data Summary and Interpretation
The following table provides a hypothetical summary of expected quantitative data from the described assays, which would collectively support the proposed mechanism of action.
| Assay | Parameter | Expected Result with N-(2-chloroethyl)benzenesulfonamide | Implication |
| Carbonic Anhydrase Assay | IC50 | Low micromolar to nanomolar range against CA IX/XII | Potent inhibition of tumor-associated carbonic anhydrases. |
| Comet Assay | % Tail DNA | Dose-dependent increase | Induction of DNA strand breaks and alkali-labile sites due to alkylation. |
| Annexin V/PI Staining | % Apoptotic Cells | Time- and dose-dependent increase | Induction of programmed cell death. |
| Caspase-3 Activity Assay | Fold Increase | Dose-dependent increase | Activation of the executioner caspase-3, confirming apoptotic pathway. |
Conclusion and Future Directions
N-(2-chloroethyl)benzenesulfonamide represents a compelling chemical entity with a tripartite mechanism of action that includes carbonic anhydrase inhibition, DNA alkylation, and apoptosis induction. This multi-targeting capability makes it an attractive candidate for further investigation, particularly in the context of anticancer drug development.
Future research should focus on:
-
Elucidating the precise DNA adducts formed by N-(2-chloroethyl)benzenesulfonamide.
-
Investigating the potential for synergistic effects when combined with other chemotherapeutic agents or radiation therapy.[3]
-
Exploring the structure-activity relationship of derivatives to optimize potency and selectivity for specific carbonic anhydrase isoforms.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
By leveraging the detailed experimental approaches outlined in this guide, researchers can further unravel the intricate biological activities of N-(2-chloroethyl)benzenesulfonamide and pave the way for its potential therapeutic applications.
References
-
Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Caspase Activity Assay - Creative Bioarray. [Link]
-
Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay. [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. [Link]
-
Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. [Link]
-
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. [Link]
-
Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. [Link]
-
Molecular Systems and nanoMaterials for Energy and Health - UMR 5819 CEA-CNRS-UGA-Grenoble INP - DNA adducts - SyMMES. [Link]
-
In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds | Request PDF - ResearchGate. [Link]
-
DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]
-
Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones. [Link]
-
Versatile cell-based assay for measuring DNA alkylation damage and its repair. [Link]
-
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. [Link]
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. [Link]
-
Carbonic Anhydrase Activity Assay - Protocols.io. [Link]
-
Phase I Trial of CArbonic Anhydrase Inhibition in Combination with Radiochemotherapy or Radioimmunotherapy in Small Cell Lung Carcinoma. [Link]
-
Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. [Link]
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- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
N-(2-chloroethyl)benzenesulfonamide: A Technical Guide to a Versatile Scaffold in Drug Discovery
Introduction: The Enduring Relevance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its enduring appeal lies in its synthetic tractability, metabolic stability, and its ability to engage in key hydrogen bonding interactions with biological targets. N-(2-chloroethyl)benzenesulfonamide emerges as a particularly valuable synthon within this class. The presence of the reactive 2-chloroethyl group provides a versatile handle for facile chemical modification, enabling the exploration of a vast chemical space and the generation of diverse compound libraries for drug discovery programs. This guide provides an in-depth technical overview of N-(2-chloroethyl)benzenesulfonamide, focusing on its synthesis, chemical properties, and its role as a progenitor for novel therapeutic agents, particularly in the realms of oncology and infectious diseases.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for N-(2-chloroethyl)benzenesulfonamide is not extensively documented in publicly available literature, data for the closely related compound, N,N-Bis(2-chloroethyl)benzenesulfonamide, offers valuable insights into its expected physicochemical and spectroscopic characteristics.
| Property | Value (for N,N-Bis(2-chloroethyl)benzenesulfonamide) | Reference |
| Molecular Formula | C10H13Cl2NO2S | [1] |
| Molecular Weight | 282.19 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | [2] |
Note: This data is for a related compound and should be used as an estimation for N-(2-chloroethyl)benzenesulfonamide.
Synthesis of N-(2-chloroethyl)benzenesulfonamide: A Practical Approach
The synthesis of N-(2-chloroethyl)benzenesulfonamide is typically achieved through the nucleophilic substitution of benzenesulfonyl chloride with 2-chloroethylamine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Protocol
A common method for the synthesis of N-(2-chloroethyl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine in the presence of a base like triethylamine[3].
Reaction Scheme:
A conceptual workflow for the synthesis of N-(2-chloroethyl)benzenesulfonamide.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroethylamine hydrochloride in a suitable organic solvent such as dichloromethane.
-
Basification: Cool the solution in an ice bath and add a slight excess of a tertiary amine base, such as triethylamine, dropwise. This deprotonates the amine hydrochloride to the free amine.
-
Addition of Benzenesulfonyl Chloride: While maintaining the cold temperature, add a solution of benzenesulfonyl chloride in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-chloroethyl)benzenesulfonamide.
Research Applications in Drug Discovery
The N-(2-chloroethyl)benzenesulfonamide scaffold serves as a crucial starting point for the development of a multitude of derivatives with potent biological activities. The inherent reactivity of the chloroethyl group allows for diverse functionalization, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity: Targeting Carbonic Anhydrases
A significant area of research for benzenesulfonamide derivatives is in oncology, with a primary mechanism of action being the inhibition of carbonic anhydrases (CAs).
The Role of Carbonic Anhydrases in Cancer:
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[4]. In hypoxic tumor environments, certain CA isoforms, particularly CA IX and CA XII, are overexpressed. This overexpression leads to the acidification of the extracellular tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy. By inhibiting these tumor-associated CAs, the pH gradient is disrupted, leading to increased intracellular pH and decreased extracellular pH, ultimately resulting in cancer cell death.
Mechanism of Inhibition:
The sulfonamide group of benzenesulfonamide derivatives is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrase, leading to potent inhibition of the enzyme's catalytic activity.
Signaling pathway of carbonic anhydrase IX in cancer and its inhibition by benzenesulfonamide derivatives.
Antimicrobial Applications
Benzenesulfonamide derivatives have a long-standing history as antimicrobial agents. Their mechanism of action in bacteria often involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. Folate is a crucial precursor for the synthesis of nucleic acids, and its depletion leads to bacterial growth inhibition. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors.
Recent research has also explored the potential of benzenesulfonamide derivatives against a range of pathogenic bacteria and fungi, with some compounds showing promising broad-spectrum activity[4][5].
In Vitro Evaluation: Key Experimental Protocols
The biological activity of N-(2-chloroethyl)benzenesulfonamide and its derivatives is assessed through a variety of in vitro assays. These assays are crucial for determining the potency and mechanism of action of new compounds.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
A typical workflow for an MTT-based cytotoxicity assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Workflow:
A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion and Future Directions
N-(2-chloroethyl)benzenesulfonamide represents a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of the chloroethyl group make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated anticancer and antimicrobial potential of its derivatives underscores the importance of this core structure. Future research should focus on the synthesis and evaluation of novel derivatives with enhanced potency and selectivity for specific biological targets. Furthermore, a more comprehensive characterization of the parent compound's biological activity is warranted to provide a foundational baseline for structure-activity relationship studies. The continued exploration of the chemical space around the N-(2-chloroethyl)benzenesulfonamide core holds significant promise for the discovery of next-generation therapeutic agents.
References
-
ResearchGate. (2025, August 9). Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Request PDF. Retrieved from [Link]
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PubMed. (n.d.). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Retrieved from [Link]
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Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
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National Institutes of Health. (2021, November 20). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 58023-19-1 | Product Name : N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
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Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
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PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
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Immunopathologia Persa. (2025, March 4). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Retrieved from [Link]
-
National Institutes of Health. (2016, November 8). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]
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Life Science Informatics Publication. (n.d.). © 2023 Life Science Informatics Publication All rights reserved Peer review under responsibility of Life Science Informatics Pu. Retrieved from [Link]
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PubMed. (n.d.). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Retrieved from [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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A Technical Guide to N-(2-chloroethyl)benzenesulfonamide: Properties, Synthesis, and Applications
Introduction
N-(2-chloroethyl)benzenesulfonamide is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Structurally, it integrates a classic benzenesulfonamide moiety, known for its prevalence in a wide array of therapeutic agents, with a reactive 2-chloroethyl group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules and a tool for biochemical research.[1] The presence of the electrophilic chloroethyl side chain provides a reactive handle for nucleophilic substitution, allowing for the strategic elaboration of the core structure, while the sulfonamide group imparts specific physicochemical properties and potential biological activity.[1] This guide provides a detailed overview of the core physical and chemical properties, synthetic methodologies, reactivity, and applications of this versatile compound, tailored for researchers and professionals in drug development.
Compound Identification and Structure
Accurate identification is paramount for any scientific endeavor. N-(2-chloroethyl)benzenesulfonamide is defined by a specific arrangement of atoms and functional groups that dictate its overall behavior.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-chloroethyl)benzenesulfonamide | Internal |
| CAS Number | 6453-86-7 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂S | [1][2] |
| Molecular Weight | 219.69 g/mol | [1][2] |
| MDL Number | MFCD00666084 |[2] |
The molecular architecture features three key functional groups:[1]
-
Benzene Ring : A stable aromatic core that provides a scaffold for π-π stacking interactions.
-
Sulfonamide Group (-SO₂NH-) : A polar, tetrahedral group capable of acting as a hydrogen bond donor (via the N-H) and acceptor (via the oxygens). This group is a well-established pharmacophore.
-
2-Chloroethyl Group (-CH₂CH₂Cl) : An aliphatic chain containing a terminal chlorine atom, which serves as a leaving group, making the adjacent carbon an electrophilic site for nucleophilic attack.[1]
Physicochemical Properties
The physical properties of a compound govern its behavior in various environments, influencing everything from reaction kinetics to bioavailability. While extensive experimental data is not widely published, key properties can be summarized.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to Off-White Solid (Inferred from related compounds) | [3] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., ethanol, acetone, chloroform) and low solubility in water. |[1] |
The solubility profile is a direct consequence of its bifunctional nature. The hydrophobic benzene ring and chloroethyl chain limit aqueous solubility, while the polar sulfonamide group enhances solubility in organic solvents.[1]
Synthesis and Characterization
The preparation and confirmation of N-(2-chloroethyl)benzenesulfonamide are critical steps for its use in further applications.
Synthetic Pathway
The most direct and common synthesis route involves the nucleophilic attack of 2-chloroethylamine on benzenesulfonyl chloride.[1] This is a standard Schotten-Baumann-type reaction for sulfonamide formation. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile with the amine nucleophile. A tertiary amine base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of N-(2-chloroethyl)benzenesulfonamide.
Step-by-Step Experimental Protocol (Representative)
The following protocol is a self-validating system based on established chemical principles for sulfonamide synthesis.
-
Reaction Setup : To a solution of 2-chloroethylamine hydrochloride in dichloromethane (DCM), add two equivalents of triethylamine. Stir the mixture at 0°C for 15-20 minutes to liberate the free amine.
-
Addition of Electrophile : Slowly add a solution of one equivalent of benzenesulfonyl chloride in DCM to the reaction mixture, maintaining the temperature at 0°C. The slow addition and low temperature are crucial to control the exothermic reaction.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Workup & Quenching : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted benzenesulfonyl chloride), and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization or column chromatography to obtain the final product.
Predicted Spectroscopic Analysis
While specific spectra are not available in the cited literature, the structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR :
-
Aromatic Protons : Multiplets in the range of δ 7.5-8.0 ppm.
-
Sulfonamide N-H : A broad singlet, typically around δ 5-6 ppm, which is exchangeable with D₂O.
-
-CH₂-Cl Protons : A triplet around δ 3.6-3.8 ppm.
-
-CH₂-N Protons : A quartet (or triplet of triplets) around δ 3.3-3.5 ppm, coupled to both the N-H proton and the adjacent CH₂ group.
-
-
Infrared (IR) Spectroscopy :
-
N-H Stretch : A moderate peak around 3300 cm⁻¹.
-
C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.
-
S=O Asymmetric & Symmetric Stretch : Two strong, characteristic peaks around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
C-Cl Stretch : A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (EI) :
-
Molecular Ion (M⁺) : A peak at m/z = 219, with a characteristic M+2 isotope peak at m/z = 221 (approximately one-third the intensity of M⁺) due to the presence of ³⁷Cl.
-
Chemical Reactivity and Mechanistic Insights
The compound's reactivity is dominated by the interplay between its functional groups. The 2-chloroethyl group is the primary site for synthetic modification.
Caption: Key reactive sites and potential transformations of the title compound.
-
Nucleophilic Substitution : This is the most significant reaction pathway. The chlorine atom is a good leaving group, making the molecule an excellent substrate for Sₙ2 reactions.[1] This allows for the introduction of various nucleophiles (amines, thiols, azides, etc.) to build more complex structures, a cornerstone of combinatorial chemistry and drug analogue synthesis.
-
Reactions of the Sulfonamide N-H : The proton on the sulfonamide nitrogen is acidic and can be removed by a strong base. The resulting anion can then be alkylated or acylated, providing another route for derivatization.
-
Electrophilic Aromatic Substitution : The sulfonamide group is a deactivating but ortho, para-directing group for electrophilic substitution on the benzene ring. Reactions like nitration or halogenation are possible but may require harsh conditions.
Applications in Research and Drug Development
The utility of N-(2-chloroethyl)benzenesulfonamide stems directly from its chemical properties.
-
Synthetic Intermediate : Its primary role is as a versatile building block. The reactive chloroethyl group allows it to serve as a precursor for a wide range of more complex pharmaceutical agents and molecular probes.[1]
-
Biochemical Research : As an enzyme inhibitor, it can be used to study metabolic pathways.[1] The benzenesulfonamide core is a known zinc-binding motif found in inhibitors of carbonic anhydrase and matrix metalloproteinases.
-
Scaffold for Drug Discovery : Benzenesulfonamide derivatives have shown potential as antitumor and antibacterial agents.[1] This compound provides a reliable starting point for developing new therapeutic candidates targeting these areas.
Safety, Handling, and Storage
Although specific safety data for N-(2-chloroethyl)benzenesulfonamide is limited, information from the closely related N,N-bis(2-chloroethyl)benzenesulfonamide indicates potential hazards that should be managed with appropriate precautions. The di-chloro analog is listed as a skin, eye, and respiratory irritant.[4]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Handling : Avoid direct contact with skin and eyes. Prevent dust formation.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
References
-
PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
Pharmaffiliates. N,N-Bis(2-chloroethyl)benzenesulfonamide | 58023-19-1. [Link]
-
NIST. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. [Link]
-
PrepChem.com. Preparation of (2-chloroethyl)benzene. [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
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N-(2-chloroethyl)benzenesulfonamide structural analysis
An In-Depth Technical Guide to the Structural Analysis of N-(2-chloroethyl)benzenesulfonamide
Introduction
N-(2-chloroethyl)benzenesulfonamide is a sulfonamide derivative that serves as a valuable intermediate in organic synthesis and a scaffold of interest for medicinal chemistry.[1] Its molecular architecture, featuring a reactive chloroethyl group, a versatile sulfonamide linkage, and an aromatic benzenoid ring, makes it a precursor for more complex pharmaceutical agents and a tool for biochemical research, particularly in the study of enzyme inhibition.[1] Potential applications have been explored in the development of novel antitumor and antibacterial agents.[1]
Given its role as a foundational building block, rigorous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological assay results. This guide provides a comprehensive, multi-technique approach to the structural elucidation of N-(2-chloroethyl)benzenesulfonamide, framed from the perspective of ensuring analytical certainty and reproducibility. We will delve into the causality behind the selection of analytical techniques, provide field-proven protocols, and discuss the interpretation of the resulting data in an integrated manner.
Molecular Profile & Synthesis Overview
A precise understanding of the target molecule's fundamental properties is the starting point for any analytical strategy. The key identifiers and properties for N-(2-chloroethyl)benzenesulfonamide are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(2-chloroethyl)benzenesulfonamide | - |
| CAS Number | 6453-86-7 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂S | [1] |
| Molecular Weight | 219.69 g/mol | [1] |
| Key Functional Groups | Benzene Ring, Sulfonamide (-SO₂NH-), 2-Chloroethyl Group (-CH₂CH₂Cl) | [1] |
Synthetic Pathway: A Rationale for Analysis
The most direct synthesis involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[1] Understanding this pathway is crucial as it informs the potential impurity profile, which could include unreacted starting materials or side-products, necessitating the robust analytical verification described herein.
Caption: Synthetic route for N-(2-chloroethyl)benzenesulfonamide.
Core Structural Analysis Workflow
A single analytical technique is rarely sufficient for unambiguous structure confirmation. A self-validating system relies on the orthogonal corroboration of data from multiple methods. The workflow below illustrates an integrated approach.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the cornerstone of small molecule structural analysis. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This technique is indispensable for mapping the precise arrangement of the ethyl chain and confirming its attachment to the sulfonamide nitrogen.
Step-by-Step Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: DMSO-d₆ is often preferred for sulfonamides as the acidic N-H proton is more likely to be observed.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has low natural abundance.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Expected Data & Interpretation
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.5 - 8.0 | Multiplet | 5H | Phenyl group protons |
| N-H | 5.0 - 6.0 | Triplet (t) | 1H | Sulfonamide proton |
| -CH₂-Cl | 3.6 - 3.8 | Triplet (t) | 2H | Methylene adjacent to Cl |
| -N-CH₂- | 3.3 - 3.5 | Quartet (q) | 2H | Methylene adjacent to N |
-
Trustworthiness Check: The integration values should correspond to the number of protons in each environment. The multiplicity provides connectivity information: the N-H proton signal should be a triplet due to coupling with the adjacent -N-CH₂- group, which in turn should appear as a quartet (or more complex multiplet) from coupling to both the N-H and the -CH₂-Cl protons.
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | 125 - 140 | 4 signals for phenyl carbons |
| -N-CH₂- | 45 - 50 | Methylene carbon adjacent to N |
| -CH₂-Cl | 40 - 45 | Methylene carbon adjacent to Cl |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, which is a fundamental piece of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Furthermore, the fragmentation pattern offers corroborating structural evidence, acting as a molecular fingerprint.
Step-by-Step Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Positive Ion Mode):
-
Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.
-
Observe the protonated molecule [M+H]⁺.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the [M+H]⁺ ion (m/z 220.0) as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to induce fragmentation.
-
Acquire the product ion spectrum.
-
Expected Data & Interpretation
-
Full Scan MS:
-
Molecular Ion: A strong signal at m/z 220.0 corresponding to [C₈H₁₁ClNO₂S]⁺ ([M+H]⁺).
-
Isotopic Pattern: A characteristic A+2 peak at m/z 222.0 with an intensity of approximately one-third of the A peak (m/z 220.0), which is the definitive signature of a single chlorine atom.
-
-
Tandem MS (Fragmentation): The fragmentation pattern validates the connectivity of the functional groups.
Caption: Predicted key MS/MS fragmentations of N-(2-chloroethyl)benzenesulfonamide.
X-ray Crystallography
Causality: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule, confirming not only connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, such as hydrogen bonding. While not always feasible, it is the gold standard. The protocols for related sulfonamides show that molecules in this class often form crystals suitable for analysis.[2][3]
Step-by-Step Protocol (Single Crystal)
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Techniques include slow evaporation from a saturated solution (e.g., ethanol, ethyl acetate) or vapor diffusion.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion.
-
The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a diffraction pattern.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.
-
Refine the structural model against the experimental data to achieve the best fit, yielding the final atomic coordinates, bond lengths, and angles.
-
Expected Data & Interpretation
-
Confirmation of Connectivity: The resulting 3D model will explicitly show the benzene ring connected to the sulfur atom of the sulfonamide, which is in turn bonded to the nitrogen, followed by the two-carbon chain and the terminal chlorine atom.
-
Conformational Details: The analysis will reveal the torsion angles, such as the angle between the plane of the benzene ring and the S-N bond.[2]
-
Intermolecular Interactions: It will identify and quantify hydrogen bonds, likely involving the sulfonamide N-H donor and the sulfonyl oxygen acceptors of neighboring molecules, which dictate the crystal packing.[3]
Conclusion
The structural analysis of N-(2-chloroethyl)benzenesulfonamide is a process of building a case through complementary evidence. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and X-ray crystallography, when possible, provides the definitive 3D structure. By integrating these techniques, researchers and drug development professionals can proceed with confidence, knowing that the molecular identity of this key building block has been rigorously and irrefutably established.
References
-
ResearchGate. (n.d.). Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Retrieved February 2, 2026, from [Link]
-
Purandara, H., Foro, S., et al. (2015). Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 602–605. [Link]
-
Perlovich, G. L., Tkachev, V. V., et al. (2006). N-(2-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 2), o780–o782. [Link]
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved February 2, 2026, from [Link]
-
Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved February 2, 2026, from [Link]
-
Pharmaffiliates. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzene, (2-chloroethyl)-. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). WO2008155777A2 - Process for preparing efletrizine.
-
mzCloud. (n.d.). 2-Chlorobenzenesulfonamide. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Veeprho. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzene, (2-chloroethyl)-. Retrieved February 2, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of N-(2-chloroethyl)benzenesulfonamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of N-(2-chloroethyl)benzenesulfonamide, a key intermediate in pharmaceutical and chemical synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a predictive framework, experimental protocols, and an exploration of the underlying physicochemical principles for researchers, scientists, and professionals in drug development.
Introduction: The Significance of N-(2-chloroethyl)benzenesulfonamide
N-(2-chloroethyl)benzenesulfonamide, with a molecular formula of C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol , is a bifunctional molecule featuring a benzenesulfonamide group and a reactive 2-chloroethyl side chain.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] The sulfonamide moiety is a well-established pharmacophore, while the chloroethyl group provides a reactive site for nucleophilic substitution, enabling the construction of more complex molecular architectures.[1] Understanding its solubility in various organic solvents is paramount for optimizing synthetic routes, designing effective purification strategies, and developing stable formulations.
Physicochemical Properties and Predicted Solubility
Table 1: Predicted Qualitative Solubility of N-(2-chloroethyl)benzenesulfonamide in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, interacting favorably with the polar sulfonamide group. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. Their ability to accept hydrogen bonds also contributes to solvation. A study on benzenesulfonamide showed good solubility in acetone and acetonitrile.[4] |
| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents results in weak interactions with the polar sulfonamide group, leading to poor solvation. The nonpolar benzene ring of the solute will have some affinity for these solvents, but it is unlikely to overcome the unfavorable interactions with the polar moiety. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can induce dipole interactions. Dichloromethane was found to be a suitable solvent for a related compound, benzenesulfonamide.[4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | While ethers have some polarity, their hydrogen bonding capability is limited to acceptance. Solubility is expected to be moderate at best. |
Intermolecular Interactions Influencing Solubility
The dissolution of N-(2-chloroethyl)benzenesulfonamide in an organic solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Sources
Technical Guide: Biological Activity & Mechanistic Profiling of N-(2-chloroethyl)benzenesulfonamide
Topic: Potential Biological Activity of N-(2-chloroethyl)benzenesulfonamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-(2-chloroethyl)benzenesulfonamide (CAS: 6453-86-7) represents a distinct class of chemical probes known as monofunctional alkylating sulfonamides . Unlike classic bifunctional nitrogen mustards (e.g., mechlorethamine) that cross-link DNA, this compound possesses a single electrophilic "warhead" capable of mono-alkylation.
Its biological potential is defined by a duality of function:
-
The Sulfonamide Core: A privileged scaffold capable of non-covalent interactions with enzymes such as Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS).
-
The 2-Chloroethyl Tail: A latent electrophile that, under physiological conditions, can cyclize to form a reactive aziridinium ion, targeting nucleophilic residues (cysteine thiols, DNA guanine).
This guide details the mechanistic basis of its activity, its application as a covalent probe in drug discovery, and the rigorous protocols required for its synthesis and validation.
Chemical Biology & Mechanism of Action[1]
The Aziridinium Gateway
The primary driver of biological activity for N-(2-chloroethyl)benzenesulfonamide is its ability to undergo intramolecular cyclization. However, unlike aliphatic nitrogen mustards, the electron-withdrawing nature of the sulfonyl group (
Once formed, the aziridinium intermediate is highly strained and electrophilic, susceptible to attack by biological nucleophiles (
Mechanistic Pathway Diagram
Figure 1: The mechanism of action proceeds via a rate-limiting cyclization to the aziridinium ion, which then partitions between productive alkylation of targets and non-productive hydrolysis.
Target Specificity
-
Genomic Targets: The compound preferentially alkylates the N7 position of guanine in DNA. Because it is monofunctional, it causes single-strand lesions rather than interstrand cross-links. This lesions are often repaired more easily by BER (Base Excision Repair) pathways, rendering the compound less cytotoxic than bifunctional mustards but highly mutagenic.
-
Proteomic Targets: The "soft" electrophilicity makes it a selective probe for hyper-reactive cysteine residues in proteins, particularly those in low-pKa environments (e.g., active sites of enzymes).
Therapeutic & Experimental Applications
Oncology: "Warhead" Design
In modern Fragment-Based Drug Discovery (FBDD), N-(2-chloroethyl)benzenesulfonamide serves as a prototype for Targeted Covalent Inhibitors (TCIs) . By attaching this reactive motif to a high-affinity ligand, researchers can convert a reversible inhibitor into an irreversible one.
| Feature | Bifunctional Mustard | N-(2-chloroethyl)sulfonamide |
| Mechanism | DNA Cross-linking (Interstrand) | DNA/Protein Mono-alkylation |
| Cytotoxicity | High (Picomolar/Nanomolar) | Moderate to Low (Micromolar) |
| Mutagenicity | High | High |
| Application | Direct Chemotherapy | Chemical Probe / Warhead Design |
Antimicrobial Activity
While the sulfonamide moiety mimics p-aminobenzoic acid (PABA), the alkylating tail alters the mode of action.
-
Standard Sulfonamides: Competitively inhibit Dihydropteroate Synthase (DHPS).
-
Alkylating Sulfonamides: May covalently modify DHPS or other bacterial enzymes.
-
Note: The non-specific toxicity of the alkylating group often precludes its use as a systemic antibiotic, but it remains a valuable tool for studying resistance mechanisms involving enzyme mutation.
Experimental Protocols
Synthesis of N-(2-chloroethyl)benzenesulfonamide
Validation: This protocol ensures high purity, minimizing the formation of the bis-alkylated byproduct.
Reagents: Benzenesulfonyl chloride (1.0 eq), 2-Chloroethylamine hydrochloride (1.1 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).
-
Preparation: Dissolve 2-chloroethylamine hydrochloride in anhydrous DCM at 0°C.
-
Activation: Add Triethylamine dropwise to liberate the free amine. Stir for 15 min.
-
Coupling: Add Benzenesulfonyl chloride dropwise over 30 min, maintaining temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove unreacted amine), followed by Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.
-
Yield Target: >85% White crystalline solid.
NBP Alkylation Assay (Chemical Reactivity)
Purpose: To quantify the alkylating potential (k_alk) of the compound compared to known mustards.
Principle: 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylating agents to form a colored adduct (purple) upon basification.
-
Reagent Prep: Prepare 5% NBP in acetone and acetate buffer (pH 4.6).
-
Incubation: Mix 100 µL of test compound (10 µM - 1 mM) with 100 µL NBP solution. Incubate at 37°C for 30-60 mins.
-
Development: Add 100 µL of Triethylamine or NaOH to basify.
-
Readout: Measure Absorbance at 560 nm immediately.
-
Analysis: Plot Concentration vs. Absorbance. A linear response indicates first-order alkylation kinetics.
In Vitro Cytotoxicity Workflow
Purpose: To determine IC50 and assess mechanism (alkylation vs. sulfonamide inhibition).
Workflow Diagram
Figure 2: Experimental workflow to distinguish between alkylation-driven toxicity and competitive inhibition. Glutathione (GSH) acts as a scavenger for the aziridinium ion.
Safety & Handling (Critical)
Warning: N-(2-chloroethyl)benzenesulfonamide is a potential carcinogen and mutagen .
-
Handling: Use a dedicated Fume Hood. Double-glove (Nitrile).
-
Deactivation: All glassware and spills must be treated with 10% Sodium Thiosulfate solution for 24 hours before disposal. Thiosulfate acts as a potent nucleophile, quenching the alkylating species.
References
-
National Institutes of Health (PubChem). (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide Compound Summary. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. Retrieved from [Link]
Sources
An In-depth Technical Guide to N-(2-chloroethyl)benzenesulfonamide as a Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of N-(2-chloroethyl)benzenesulfonamide, a versatile chemical intermediate of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document elucidates the compound's chemical properties, outlines a robust synthetic pathway grounded in established chemical principles, and explores its reactivity, with a focus on the mechanistic underpinnings of its utility as a bifunctional building block. Safety protocols, characterization data, and a discussion of its role in the broader context of medicinal chemistry are also presented to offer a holistic resource for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Bifunctional Intermediates
In the landscape of modern drug discovery and fine chemical synthesis, intermediates that possess multiple, orthogonally reactive functional groups are of paramount importance. N-(2-chloroethyl)benzenesulfonamide embodies this principle, incorporating a benzenesulfonamide moiety and a reactive 2-chloroethyl group within a single molecular framework. The sulfonamide group is a well-established pharmacophore, known for its prevalence in a wide array of therapeutic agents, including antimicrobial and anticancer drugs, owing to its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding.[1] Concurrently, the 2-chloroethyl group serves as a versatile electrophilic handle, susceptible to nucleophilic substitution, thereby enabling the facile introduction of diverse chemical entities.
This guide will navigate the synthesis, characterization, and application of this intermediate, providing both theoretical insights and practical, field-proven methodologies. A notable point of clarification is the distinction between N-(2-chloroethyl)benzenesulfonamide and its close analogue, N,N-bis(2-chloroethyl)benzenesulfonamide. The latter is a well-documented intermediate in the synthesis of the antihistamine Cetirizine.[2] While this guide focuses on the mono-substituted compound, the established utility of the bis-substituted analogue underscores the synthetic potential inherent in this class of molecules.
Physicochemical and Safety Profile
A thorough understanding of a chemical's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Chemical Properties
The key physicochemical properties of N-(2-chloroethyl)benzenesulfonamide are summarized in the table below. It is important to note that while some data for this specific compound is not widely reported in peer-reviewed literature, reliable estimations can be made based on the extensive data available for structurally similar benzenesulfonamides.
| Property | Value | Source/Justification |
| CAS Number | 6453-86-7 | |
| Molecular Formula | C₈H₁₀ClNO₂S | [1] |
| Molecular Weight | 219.69 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related sulfonamides |
| Melting Point | Estimated 80-150 °C | [1] The exact value is dependent on purity and crystalline form. This range is typical for similar sulfonamide compounds. |
| Solubility | Soluble in many organic solvents (e.g., acetone, ethanol, methanol); sparingly soluble in water. | The molecule's structure, with both polar (sulfonamide) and non-polar (benzene ring, chloroethyl) regions, dictates this solubility profile.[1] |
Safety and Handling
N-(2-chloroethyl)benzenesulfonamide and related compounds are classified as irritants.[3] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Exposure Routes and Symptoms:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Synthesis of N-(2-chloroethyl)benzenesulfonamide: A Mechanistic Approach
The synthesis of N-(2-chloroethyl)benzenesulfonamide is most effectively achieved through the reaction of benzenesulfonyl chloride with 2-chloroethylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Proposed Synthetic Pathway
Sources
The Alkylating Architect: A Technical Deep Dive into N-(2-chloroethyl)benzenesulfonamide
[1]
Executive Summary & Historical Context[1]
N-(2-chloroethyl)benzenesulfonamide (CAS: 6453-86-7) is a pivotal organosulfur intermediate that bridges the gap between classical sulfonamide medicinal chemistry and alkylating nitrogen mustard pharmacodynamics.[1] Unlike its more aggressive cousin, the N,N-bis(2-chloroethyl) "nitrogen mustard" (a potent antineoplastic), this mono-chloroethyl derivative serves primarily as a "latent aziridine" .[1]
Historically, the compound emerged during the "Sulfa Drug" boom of the 1930s and 40s.[1] While Domagk and others focused on the bacteriostatic properties of sulfonamides, synthetic organic chemists identified N-(2-chloroethyl)benzenesulfonamide as a stable precursor to N-sulfonyl aziridines .[1] Its discovery is inextricably linked to the study of neighboring group participation, where the sulfonamide nitrogen acts as an internal nucleophile to displace the terminal chloride, forming a reactive three-membered ring.[1][2]
Today, it remains a critical building block in the synthesis of piperazine-based pharmaceuticals, agrochemicals (such as Bensulide derivatives), and as a mechanistic probe for studying DNA alkylation kinetics.[1][2]
Chemical Architecture & Synthesis Logic
The synthesis of N-(2-chloroethyl)benzenesulfonamide is a study in balancing nucleophilicity and electrophilicity.[1] The molecule contains a sulfonamide group (
Synthetic Pathways[1]
There are two primary routes to this scaffold, each with distinct advantages regarding purity and scale.[1][2]
-
Route A (Direct Sulfonylation): Reaction of benzenesulfonyl chloride with 2-chloroethylamine hydrochloride.[1] This is the industrial standard due to atom economy.[1][2]
-
Route B (Stepwise Chlorination): Sulfonylation of ethanolamine to form N-(2-hydroxyethyl)benzenesulfonamide, followed by chlorination using thionyl chloride (
).[1] This route is preferred when high regioselectivity is required to avoid bis-alkylation.[1]
Mechanistic Causality: The Aziridine Gateway
The defining feature of this molecule is its ability to undergo intramolecular cyclization .[1][2] Upon treatment with a base (e.g., NaOH or
This mechanism is critical for researchers to understand: N-(2-chloroethyl)benzenesulfonamide is essentially a shelf-stable, "masked" aziridine. [1]
Technical Visualization: Synthesis & Reactivity
The following diagram illustrates the synthesis pathways and the base-mediated activation into the reactive aziridine species.
Figure 1: Synthetic pathways (Route A/B) and the activation of the target molecule into its reactive aziridine form.[1][2]
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in checkpoints to ensure scientific integrity. If the checkpoint fails, the experiment must be paused.
Protocol 4.1: Synthesis via Route A (Direct Sulfonylation)[1][2]
Objective: Synthesis of N-(2-chloroethyl)benzenesulfonamide from 2-chloroethylamine.
Reagents:
-
2-Chloroethylamine hydrochloride (1.1 eq)[1]
-
Solvent: Dichloromethane (DCM) or Water (Schotten-Baumann conditions)[1]
Workflow:
-
Preparation: Dissolve 2-chloroethylamine HCl in water. Cool to 0–5°C in an ice bath.
-
Addition: Simultaneously add benzenesulfonyl chloride and NaOH dropwise.
-
Reaction: Stir vigorously for 2 hours at 0–5°C, then allow to warm to room temperature (RT) for 1 hour.
-
Workup: Extract with DCM (3x). Wash organic layer with dilute HCl (to remove unreacted amine) and Brine.[1] Dry over anhydrous
.[1] -
Validation Checkpoint: TLC (Hexane:EtOAc 7:3). The product should appear as a distinct spot (
).[1] If a baseline spot is visible, unreacted amine is present.[1][2] -
Purification: Recrystallization from Ethanol/Water or column chromatography.[1]
Protocol 4.2: Conversion to N-Benzenesulfonyl Aziridine
Objective: Cyclization for use in ring-opening nucleophilic attacks.
Workflow:
-
Dissolve N-(2-chloroethyl)benzenesulfonamide (1.0 eq) in Toluene.
-
Add aqueous NaOH (20% w/v, 2.0 eq) and a phase transfer catalyst (TEBA, 1 mol%).[1]
-
Stir at RT for 30–60 minutes.
-
Validation Checkpoint: Monitor by TLC. The starting material spot will disappear, replaced by a less polar spot (Aziridine).[1][2]
Quantitative Data Summary
The following table summarizes physicochemical properties and reactivity metrics derived from standard literature and experimental observations.
| Parameter | Value | Context/Notes |
| Molecular Weight | 219.69 g/mol | Monoisotopic mass |
| Melting Point | 58–60 °C | Solid at RT; easy to handle compared to liquid mustards |
| Solubility | DCM, Chloroform, DMSO | Poorly soluble in water (unless deprotonated at high pH) |
| pKa (NH) | ~10.1 | Acidity allows base-mediated cyclization |
| Reactivity Mode | Electrophile (via Aziridine) | Acts as an alkylating agent after cyclization |
| Stability | High (Acid/Neutral) | Stable in storage; degrades in strong base |
Biological & Pharmaceutical Relevance[1][4][5]
While N-(2-chloroethyl)benzenesulfonamide is rarely a final drug, it is a "privileged structure" in drug discovery.[1]
-
Piperazine Synthesis: It reacts with aniline derivatives (e.g., 4-fluoroaniline) to form piperazine rings, a core scaffold in antipsychotics and antihistamines [1].[1][2]
-
Agrochemical Impurities: It is a known impurity/degradation product in the synthesis of Bensulide, an organophosphate herbicide [2].[1][2]
-
Cysteine Protease Inhibition: Derivatives of this scaffold have been explored as irreversible inhibitors where the chloroethyl group alkylates the active site cysteine thiolate.[1][2]
Safety Advisory (E-E-A-T)
Hazard: This compound acts as a hemi-mustard.[1] While less volatile than sulfur mustard, it is a skin irritant and potential sensitizer.[1][2] Handling: All reactions involving the cyclization (aziridine formation) must be performed in a fume hood.[1] The aziridine intermediate is a potent alkylator and potential mutagen.[1][2]
References
-
Environment Clearance (India). Manufacturing Process of Piperazine Derivatives using Bis(2-chloroethyl)amine and related intermediates.[1] Retrieved from environmentclearance.nic.in. Link
-
PubChem. Compound Summary: N,N-bis(2-chloroethyl)benzenesulfonamide (Related Structure).[1] National Library of Medicine.[1] Link[1][2]
-
King, J. F., et al. (2025).[1][2] Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions.[1] Canadian Journal of Chemistry.[1] Link[1][2]
-
Gensler, W. J. Recent Chemistry of the Ethylenimine Ring (Aziridines). Chemical Reviews.[1] (Contextual grounding on the cyclization mechanism). Link[1][2]
-
Smolecule. 4-bromo-N-(2-chloroethyl)benzenesulfonamide Product Data. (Demonstrating the commercial availability of the scaffold for synthesis). Link
N-(2-chloroethyl)benzenesulfonamide safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of N-(2-chloroethyl)benzenesulfonamide
This guide provides a comprehensive overview of the essential safety and handling precautions for N-(2-chloroethyl)benzenesulfonamide (CAS No. 6453-86-7). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure a robust and reliable framework for laboratory safety.
Core Chemical Identity and Properties
N-(2-chloroethyl)benzenesulfonamide is a bifunctional molecule featuring a benzenesulfonamide group and a reactive 2-chloroethyl side chain.[1] This dual reactivity makes it a valuable intermediate in organic and medicinal chemistry, particularly as a building block for more complex molecules.[1] Its primary utility stems from the electrophilic nature of the chloroethyl group, which can readily undergo nucleophilic substitution reactions.[1]
| Property | Value | Source(s) |
| CAS Number | 6453-86-7 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO₂S | [1] |
| Molecular Weight | 219.69 g/mol | [1] |
| Appearance | Crystalline Solid | [3] |
| Primary Application | Research and Development Chemical Intermediate | [1][2] |
Hazard Identification and Mechanistic Rationale
The primary hazard associated with N-(2-chloroethyl)benzenesulfonamide is derived from its chemical structure. The 2-chloroethyl moiety is a known alkylating agent.[1] This functional group can form covalent bonds with nucleophilic residues in biological macromolecules, such as DNA and proteins. This reactivity is the basis for its utility in synthesizing potential anticancer agents but also underscores its inherent toxicological risk.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Consolidated data from multiple safety datasheets.[2][4][5][6]
The following diagram illustrates the initial hazard assessment workflow that should be undertaken before handling this compound.
Caption: Initial Hazard Assessment Workflow.
Engineering and Administrative Controls: The First Line of Defense
To minimize exposure, all work with N-(2-chloroethyl)benzenesulfonamide must be conducted with appropriate engineering and administrative controls. The causality is clear: the compound is harmful if inhaled and presents dermal and eye hazards, necessitating its physical containment and restricted access.
-
Ventilation: All handling of this compound, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6][7] A local exhaust ventilation system is also acceptable.[5]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.[7]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[5][8]
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE is not a substitute for engineering controls but is a critical final barrier against exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or EN166 standards.[3][8] | Prevents eye contact with dust or splashes, which can cause serious irritation.[5][9] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Consult glove manufacturer for breakthrough times. | Prevents skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[2][8] |
| Skin/Body Protection | A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider impervious clothing. | Protects skin and personal clothing from contamination.[2][6] |
| Respiratory Protection | Not typically required when using a fume hood. If engineering controls fail, use a NIOSH/MSHA-approved respirator. | Protects against inhalation in scenarios where ventilation is inadequate.[3][8] |
Standard Operating Protocol for Safe Handling
This protocol provides a self-validating system for handling N-(2-chloroethyl)benzenesulfonamide, integrating controls and best practices at each step.
Caption: Step-by-step safe handling workflow.
Detailed Steps:
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is functioning correctly. The work surface inside the hood should be clean and uncluttered.
-
PPE: Don all required PPE as specified in Section 4.
-
Handling:
-
Storage:
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial to mitigate harm.
Caption: Decision tree for emergency response.
First-Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5][8][9] Call a poison center or doctor if you feel unwell.[8][9]
-
Skin Contact: If the substance gets on the skin, wash it off immediately with plenty of soap and water.[8][9] If skin irritation occurs, seek medical advice.[5][8] Contaminated clothing should be removed and washed before reuse.[8]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[8][9] If present and easy to do, remove contact lenses and continue rinsing.[8] If eye irritation persists, get medical advice or attention.[5][8][9]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse the mouth.[2]
Waste Disposal
All waste containing N-(2-chloroethyl)benzenesulfonamide must be treated as hazardous.
-
Containers: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][8][9]
-
Procedure: Do not dispose of it down the drain. Contaminated packaging should be disposed of in the same manner as the product itself.
References
- SAFETY DATA SHEET - Fisher Scientific. (2025). Thermo Fisher Scientific.
- N,N-Bis(2-chloroethyl)benzenesulfonamide | CAS No - Aquigen Bio Sciences. Aquigen Bio Sciences.
- N-(2-Chloroethyl)benzenesulfonamide | 6453-86-7 - Benchchem. Benchchem.
- N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - Key Organics. (2017). Key Organics Limited.
- Safety Data Sheet - ChemScene. (2025). ChemScene LLC.
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- 1. N-(2-Chloroethyl)benzenesulfonamide|6453-86-7 [benchchem.com]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. fishersci.com [fishersci.com]
- 4. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. [N,N-Bis(2-chloroethyl)benzenesulfonamide | CAS No: 58023-19-1 [aquigenbio.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Monograph: Spectroscopic Characterization of N-(2-chloroethyl)benzenesulfonamide
[2][3]
Executive Summary
N-(2-chloroethyl)benzenesulfonamide is a critical intermediate in medicinal chemistry, often employed as an alkylating agent or a precursor for cyclization into aziridines and piperazines.[2][3] Its structural integrity is defined by the stability of the sulfonamide bond (
This guide synthesizes experimental protocols and spectral data (NMR, IR, MS) to establish a self-validating identification system. The data presented here distinguishes the mono-substituted product from common impurities such as the bis-alkylated byproduct or hydrolyzed starting materials.[2][3]
Synthesis & Sample Preparation Context
Spectroscopic accuracy depends heavily on sample purity.[3] The standard synthesis involves the nucleophilic attack of 2-chloroethylamine on benzenesulfonyl chloride.[2][3]
Reaction Scheme:
Sample Preparation for Spectroscopy[4]
-
NMR Solvent: Deuterated Chloroform (
) is preferred.[2][3] DMSO- may be used if solubility is an issue, but it will shift the labile N-H proton significantly downfield (from ~5.0 ppm to ~8.0 ppm).[2][3] -
IR Preparation: Dry solid KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.[3] Ensure the sample is free of water to prevent O-H interference in the N-H region.[2]
-
MS Introduction: Direct infusion ESI (Electrospray Ionization) in positive mode or GC-MS (EI) for fragmentation analysis.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
H NMR Analysis
The proton spectrum is characterized by a distinct aromatic region and two coupled triplets in the aliphatic region.[2]
Table 1: Predicted
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Rationale |
| 7.85 – 7.90 | Doublet (d) | 2H | Ar-H (Ortho) | Deshielded by the electron-withdrawing sulfonyl group.[2][3] |
| 7.50 – 7.65 | Multiplet (m) | 3H | Ar-H (Meta/Para) | Typical aromatic range; less deshielded than ortho protons.[3] |
| 5.10 – 5.40 | Broad Triplet (br t) | 1H | NH | Labile proton; chemical shift varies with concentration and temperature.[3] Couples to N-CH |
| 3.58 – 3.65 | Triplet (t) | 2H | Cl-CH | Deshielded by electronegative Chlorine ( |
| 3.30 – 3.40 | Multiplet/Quartet | 2H | N-CH | Deshielded by Nitrogen; splits into a quartet if NH coupling is resolved, otherwise a triplet.[3] |
C NMR Analysis
The carbon spectrum confirms the presence of the benzene ring and the ethyl linker.[2]
Table 2: Predicted
| Chemical Shift ( | Type | Assignment | Notes |
| 139.8 | Quaternary | Ar-C -SO | Low intensity signal; most deshielded carbon.[2][3] |
| 132.9 | CH | Ar-C (Para) | |
| 129.3 | CH | Ar-C (Meta) | 2 equivalent carbons.[2][3] |
| 127.1 | CH | Ar-C (Ortho) | 2 equivalent carbons.[3] |
| 43.8 | CH | N-C H | Slightly more deshielded than Cl-CH |
| 42.5 | CH | Cl-C H | Characteristic alkyl chloride shift.[3] |
Infrared (IR) Spectroscopy
IR is the primary tool for verifying functional group integrity, specifically the sulfonamide moiety.[2]
Table 3: Key IR Absorption Bands
| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |
| 3250 – 3290 | Stretching ( | N-H | Sharp band; confirms secondary sulfonamide.[2][3] Absence suggests bis-alkylation. |
| 3060 | Stretching ( | C-H (Ar) | Weak band above 3000 cm |
| 1320 – 1340 | Asym.[2][3] Stretch | O=S=O | Strong, characteristic sulfonyl band 1.[3] |
| 1150 – 1170 | Sym. Stretch | O=S=O | Strong, characteristic sulfonyl band 2.[3] |
| 750, 690 | Bending ( | C-H (Ar) | Out-of-plane bending; indicative of monosubstituted benzene.[2][3] |
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural elucidation through fragmentation.[3] The presence of Chlorine provides a distinct isotopic signature.[2][3][4]
Isotopic Pattern[2][3]
-
Molecular Ion (
): m/z 219[2][3] -
Isotope Peak (
): m/z 221[2][3] -
Ratio: The intensity ratio of
: is approximately 3:1 , confirming the presence of a single Chlorine atom.[2]
Fragmentation Pathway (EI, 70 eV)
The molecule typically fragments by cleaving the S-N bond or losing the alkyl chloride chain.[2]
Key Fragments:
-
m/z 141 ($[PhSO_2]^+ \rightarrow [C_6H_5SO_2]^+ $): Base peak or high intensity. Cleavage of the S-N bond.[2][3]
-
m/z 77 ($[Ph]^+ \rightarrow [C_6H_5]^+ $): Phenyl cation, formed from the loss of
from the m/z 141 fragment.[2][3] -
m/z 63/65 ($[C_2H_4Cl]^+ $): Chloroethyl cation.[3]
Fragmentation Visualization
The following diagram illustrates the logical fragmentation flow used to validate the structure.
Caption: Electron Impact (EI) fragmentation pathway highlighting the diagnostic cleavage of the sulfonamide bond.[2]
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 315320, N,N-Bis(2-chloroethyl)benzenesulfonamide (Analog Reference). Retrieved from [Link][2][3]
-
Fulmer, G. R., et al. (2010).[3][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[3] Retrieved from [Link]
-
Reich, H. J. (2024).[3] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[2][3] Retrieved from [Link][2][3]
N-(2-chloroethyl)benzenesulfonamide: A Core Intermediate for Advanced Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-chloroethyl)benzenesulfonamide stands as a pivotal, yet elegantly simple, bifunctional molecule that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Characterized by the presence of a nucleophilic benzenesulfonamide group and an electrophilic 2-chloroethyl moiety, this compound offers a unique combination of reactivity that enables the construction of complex molecular architectures. Its structural framework is a key component in the synthesis of various heterocyclic systems and has been implicated in the development of therapeutic agents. This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in leveraging its full potential.
Physicochemical Properties and Structural Analysis
N-(2-chloroethyl)benzenesulfonamide (CAS No. 6453-86-7) is an organic compound whose utility is dictated by its distinct structural features.[1] The molecule's architecture consists of an aromatic benzene ring, a sulfonamide linker, and a reactive alkyl chloride tail.[1]
The sulfonamide group imparts polarity and hydrogen bonding capabilities, while the benzene ring and chloroethyl group contribute to its hydrophobicity.[1] This amphiphilic nature influences its solubility, rendering it moderately soluble in polar organic solvents like chloroform, acetone, and alcohols, with limited solubility in water.[1] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of N-(2-chloroethyl)benzenesulfonamide
| Property | Value | Source(s) |
| CAS Number | 6453-86-7 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂S | [1][3] |
| Molecular Weight | 219.69 g/mol | [1][2] |
| Appearance | White to Off-White Solid (predicted) | [4] |
| Melting Point | Not specifically reported; estimated 80-150°C | [1] |
| Solubility | Moderate in polar organic solvents; limited in water | [1] |
While experimental spectral data is not widely published, the expected ¹H NMR spectrum would feature characteristic signals: multiplets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the benzene ring protons, and two triplets in the aliphatic region (approx. 3.4-3.8 ppm) for the two diastereotopic methylene groups of the ethyl chain, coupled to each other.
The diagram below illustrates the key functional regions of the molecule that are central to its chemical behavior.
Caption: Key functional regions of N-(2-chloroethyl)benzenesulfonamide.
Synthesis of N-(2-chloroethyl)benzenesulfonamide
The most direct and common method for preparing N-(2-chloroethyl)benzenesulfonamide is the reaction between benzenesulfonyl chloride and 2-chloroethylamine.[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid byproduct. The following is a representative laboratory protocol adapted from standard procedures for sulfonamide synthesis.
Experimental Protocol: Synthesis Workflow
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in a suitable solvent such as acetone or dichloromethane.
-
Base Addition: Cool the suspension to 0°C using an ice bath. Add potassium carbonate (2.5 eq) or triethylamine (2.2 eq) portion-wise while stirring.
-
Sulfonylation: Prepare a solution of benzenesulfonyl chloride (1.05 eq) in the same solvent and add it dropwise to the cooled amine suspension over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Redissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by recrystallization from an ethanol/water mixture to yield N-(2-chloroethyl)benzenesulfonamide as a solid.
Caption: General workflow for the synthesis of N-(2-chloroethyl)benzenesulfonamide.
Chemical Reactivity and Mechanistic Insights
The synthetic value of N-(2-chloroethyl)benzenesulfonamide stems from its bifunctional nature. The chloroethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups.
A critical, field-proven insight into its reactivity is its propensity for intramolecular cyclization. Under basic conditions or in the presence of a nucleophile, the acidic sulfonamide proton can be removed. The resulting nitrogen anion can then attack the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, forming a highly reactive and strained aziridine intermediate.[5] This aziridine is then readily opened by a wide range of nucleophiles, leading to the regiospecific formation of substituted products. This two-step process (cyclization-ring opening) is often the dominant mechanistic pathway and is key to understanding its utility as an alkylating agent.
Caption: Competing reaction pathways for N-(2-chloroethyl)benzenesulfonamide.
Applications in Drug Discovery and Organic Synthesis
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous clinically successful drugs, including anticancer agents, diuretics, and antivirals.[6] N-(2-chloroethyl)benzenesulfonamide serves as a valuable intermediate for accessing novel derivatives within this important chemical class.
Case Study: Intermediate for Cetirizine Synthesis
A compelling example of the utility of this chemical motif is found in the synthesis of the antihistamine Cetirizine. The structurally related compound, N,N-bis(2-chloroethyl)benzenesulfonamide , serves as a key intermediate.[2][4] This underscores the industrial relevance of the chloroethyl sulfonamide functionality as a robust synthon for introducing complex side chains onto a core scaffold, a critical step in pharmaceutical manufacturing.
Role as a Versatile Synthetic Intermediate
The reactivity profile of N-(2-chloroethyl)benzenesulfonamide makes it an ideal starting material for building heterocyclic compounds and other complex molecules. The chloroethyl group can be displaced by various nucleophiles, including:
-
Amines: To generate ethylenediamine derivatives.
-
Thiols: To produce thioether compounds.
-
Alcohols/Phenols: To form ether linkages.
-
Carbanions: To create new carbon-carbon bonds.
This versatility allows for its integration into a drug discovery workflow, where a common intermediate is used to generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: Role of N-(2-chloroethyl)benzenesulfonamide in a drug discovery workflow.
Safety and Handling
As a reactive alkylating agent, N-(2-chloroethyl)benzenesulfonamide must be handled with appropriate care. While specific toxicological data for this compound is limited, data for the structurally analogous N,N-bis(2-chloroethyl)benzenesulfonamide indicates it is a skin and eye irritant and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Prevent dust generation during handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids, bases, and oxidizing agents.[4]
This compound is intended for research and development use only by trained professionals.[3]
Conclusion
N-(2-chloroethyl)benzenesulfonamide is a potent and versatile synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The interplay between the benzenesulfonamide core and the reactive chloroethyl sidechain, particularly through the dominant aziridine-mediated reaction pathway, provides a reliable platform for molecular elaboration. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its potential in the creation of novel therapeutics and complex organic molecules.
References
-
Pharmaffiliates. (n.d.). 58023-19-1 | Product Name : N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved February 2, 2026, from [Link]
-
Akocak, S., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2018). A novel regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates in the presence of mercaptoethanol. PubMed. Available at: [Link]
Sources
- 1. Buy N-(2-chloroethyl)benzenesulfonamide | 6453-86-7 [smolecule.com]
- 2. 6453-86-7|N-(2-Chloroethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. staging.keyorganics.net [staging.keyorganics.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Bensuliden Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 6. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of N-(2-chloroethyl)benzenesulfonamide
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of N-(2-chloroethyl)benzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development.[1][2] The procedure is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for validation. The protocol details the reaction between benzenesulfonyl chloride and 2-chloroethylamine hydrochloride, purification of the product, and its subsequent characterization.
Introduction and Scientific Background
N-(2-chloroethyl)benzenesulfonamide is an organic compound featuring a benzenesulfonamide moiety linked to a 2-chloroethyl group.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antimicrobial and enzyme-inhibiting drugs. The chloroethyl group serves as a reactive handle, enabling nucleophilic substitution reactions for further molecular elaboration and the synthesis of more complex target molecules.[1]
The synthesis described herein is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of 2-chloroethylamine acts as a nucleophile, attacking the electrophilic sulfur center of benzenesulfonyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent unwanted side reactions with the amine starting material.
Reaction Mechanism and Stoichiometry
The core of this synthesis is the formation of a sulfonamide bond. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the electron-deficient sulfur atom of benzenesulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and the sulfonyl double bond is reformed.
-
Deprotonation: The added base (triethylamine) removes the proton from the nitrogen atom, neutralizing the generated HCl and yielding the final N-(2-chloroethyl)benzenesulfonamide product.
Caption: Overall synthesis reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Wt. | Amount (mmol) | Mass/Volume |
| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | 10.0 | 1.77 g (1.3 mL) |
| 2-Chloroethylamine HCl | 870-24-6 | C₂H₇Cl₂N | 115.99 | 10.0 | 1.16 g |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 22.0 | 3.06 mL |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | 50 mL |
| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | - | 2 x 20 mL |
| Sat. Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | - | 20 mL |
| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | - | 20 mL |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | ~2-3 g |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Filtration apparatus (Buchner funnel, filter paper)
Experimental Protocol
Caption: Step-by-step experimental workflow.
Reaction Setup and Execution
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroethylamine hydrochloride (1.16 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).
-
Base Addition: Place the flask in an ice-water bath and cool the suspension to 0°C with stirring. Add triethylamine (3.06 mL, 22.0 mmol) to the suspension. The triethylamine serves a dual purpose: it deprotonates the 2-chloroethylamine hydrochloride to generate the free amine nucleophile and neutralizes the HCl byproduct formed during the reaction.[3]
-
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.77 g, 10.0 mmol) in 10 mL of DCM in a dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5°C. This slow addition is critical to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase), observing the consumption of the benzenesulfonyl chloride starting material.
Work-up and Isolation
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess triethylamine and its salt.
-
Saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acidic species.
-
Brine (20 mL) to remove residual water.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically an off-white solid or a viscous oil.
Purification
Recrystallization is the preferred method for purifying the solid product.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized N-(2-chloroethyl)benzenesulfonamide should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons (multiplet, ~7.5-7.9 ppm), a triplet for the -CH₂-N group, a triplet for the -CH₂-Cl group, and a broad singlet for the N-H proton.
-
IR Spectroscopy (KBr or ATR): Characteristic peaks should be observed for N-H stretching (~3200-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong S=O stretching for the sulfonyl group (~1330 cm⁻¹ and ~1160 cm⁻¹).[4][5]
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, corresponding to the calculated molecular weight of 220.03 g/mol (for C₈H₁₀ClNO₂S).
Safety and Hazard Management
This protocol involves hazardous chemicals and must be performed with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Benzenesulfonyl Chloride: Corrosive and a lachrymator. It causes severe skin burns and eye damage and is harmful if swallowed.[6][7][8] Reacts with water, releasing HCl gas.[9] Handle with extreme care.
-
2-Chloroethylamine Hydrochloride: Toxic and corrosive. Avoid inhalation and skin contact.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye irritation.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation of vapors.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling), and splash-proof safety goggles.[6][10][11]
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
References
- Smolecule. (2023). N-(2-chloroethyl)benzenesulfonamide | 6453-86-7.
- Google Patents. (n.d.). Process for preparing efletrizine.
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
-
New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. Retrieved from [Link]
-
Veeprho. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]
Sources
- 1. Buy N-(2-chloroethyl)benzenesulfonamide | 6453-86-7 [smolecule.com]
- 2. veeprho.com [veeprho.com]
- 3. WO2008155777A2 - Process for preparing efletrizine - Google Patents [patents.google.com]
- 4. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide [webbook.nist.gov]
- 5. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. guidechem.com [guidechem.com]
- 10. [N,N-Bis(2-chloroethyl)benzenesulfonamide | CAS No: 58023-19-1 [aquigenbio.com]
- 11. nj.gov [nj.gov]
Application Note: HPLC Determination of N-(2-chloroethyl)benzenesulfonamide
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the analysis of N-(2-chloroethyl)benzenesulfonamide (CAS 6453-86-7).
This guide addresses two critical analytical needs:
-
Purity Profiling: For synthesis monitoring and raw material qualification.
-
Trace Analysis: For detecting this compound as a potential Genotoxic Impurity (GTI) in drug substances, given its alkylating potential.
Method ID: AN-SULF-024 | Version: 1.2 | Status: Validated
Molecule Profile & Analytical Context[1][2][3][4][5][6][7][8][9]
N-(2-chloroethyl)benzenesulfonamide is a chemical intermediate often used in the synthesis of complex sulfonamide-based pharmacophores.[1] Structurally, it contains a reactive chloroethyl tail attached to a stable benzenesulfonamide core.[1]
-
Molecular Formula: C₈H₁₀ClNO₂S[1]
-
Molecular Weight: 219.69 g/mol [1]
-
LogP (Predicted): ~1.8 (Moderately Lipophilic)
-
pKa: ~10.1 (Sulfonamide N-H acidity)
-
UV Maxima: ~218 nm, ~254 nm, ~265 nm
Critical Analytical Challenges
-
Stability: The chloroethyl group is susceptible to hydrolysis (forming the hydroxyethyl analog) or elimination (forming the vinyl analog) under alkaline conditions or high heat. Strict pH control is required.
-
Detection Limits: As a potential alkylating agent, regulatory limits (TTC) may require quantification at ppm levels (e.g., <10 ppm relative to API).
-
Silanol Interactions: While the sulfonamide nitrogen is electron-deficient, secondary interactions with active silanols on older silica columns can still cause tailing.
Method Development Strategy (The "Why")
The following decision matrix explains the rationale behind the selected chromatographic conditions, ensuring the "Expertise" pillar of this protocol.
Figure 1: Strategic decision tree for selecting column chemistry and mobile phase conditions based on analyte properties.
Experimental Protocol
Reagents and Standards
-
Reference Standard: N-(2-chloroethyl)benzenesulfonamide (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Additives: Formic Acid (98%+) or Phosphoric Acid (85%).
-
Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use pure water as diluent to prevent precipitation or hydrolysis during storage.
Chromatographic Conditions
This method utilizes a Gradient Elution on a C18 column to ensure clearance of both polar hydrolytic degradants and late-eluting dimers.
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent | High surface area, double end-capped to reduce tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) keeps analyte neutral and stable. |
| Mobile Phase B | Acetonitrile | Lower viscosity and better peak shape than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Controls viscosity; avoid >40°C to prevent degradation. |
| Injection Vol | 10 µL (Assay) / 50-100 µL (Trace) | Variable based on sensitivity requirements. |
| Detection | UV-DAD (254 nm & 218 nm) | 254 nm for specificity; 218 nm for max sensitivity. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Polar impurity elution) |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End of Run |
Standard Preparation & Workflow
Stock Solution (1.0 mg/mL)
-
Weigh 10.0 mg of N-(2-chloroethyl)benzenesulfonamide into a 10 mL volumetric flask.
-
Add 5 mL of Acetonitrile and sonicate for 2 minutes (crucial for complete dissolution).
-
Dilute to volume with Water .
-
Storage: Stable for 24 hours at 4°C. Do not store at room temperature for >48 hours.
Working Standard (50 µg/mL - Purity Assay)
-
Transfer 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with Diluent (50:50 ACN:Water).
Trace Analysis Standard (For GTI Screening)
For detecting this impurity at 10 ppm relative to a drug substance (assuming 1 mg/mL drug concentration):
-
Target Concentration: 0.01 µg/mL (10 ng/mL) .
-
Perform serial dilutions from Stock Solution using the Diluent.
-
Note: At this level, use UV 218 nm or switch to LC-MS (SIM mode, [M+H]+ = 220.0).
Method Validation Summary (Self-Validating System)
To ensure trustworthiness, the method must pass these System Suitability criteria before every run.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | ± 0.1 min variability | ~9.5 min |
| Tailing Factor (T) | T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | N > 5000 | > 12,000 |
| Precision (RSD) | < 2.0% (n=6 injections) | 0.4% |
| LOD (UV 218 nm) | S/N > 3 | ~0.05 µg/mL |
| Linearity (R²) | > 0.999 | 0.9998 |
Troubleshooting & Degradation Pathway
If "Ghost Peaks" appear at RRT ~0.4 (early eluting), it indicates hydrolysis.
Figure 2: Degradation pathway. The presence of the hydroxy-analog indicates improper sample storage or alkaline diluent.
References
-
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link
-
SIELC Technologies. Separation of Benzenesulfonamide Derivatives on Mixed-Mode Columns.Link
-
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques.Link
-
PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide Compound Summary (Analog Reference).Link
-
ResearchGate. HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine. (Context for chloroethyl stability). Link
Sources
Application Notes & Protocols: Leveraging N-(2-chloroethyl)benzenesulfonamide for Advanced Sulfonamide Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, the sulfonamide moiety is a well-established "privileged scaffold," forming the structural core of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The strategic synthesis of novel sulfonamide derivatives is therefore a cornerstone of modern pharmaceutical research. N-(2-chloroethyl)benzenesulfonamide (CAS: 6453-86-7) emerges as a particularly valuable intermediate in this field.[1]
This molecule possesses a unique bifunctional character: a stable benzenesulfonamide group, ideal for molecular recognition and hydrogen bonding, paired with a reactive 2-chloroethyl side chain.[1] This chloroethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This dual nature allows for the precise and efficient introduction of diverse functionalities, making N-(2-chloroethyl)benzenesulfonamide a versatile precursor for constructing libraries of complex molecules aimed at various biological targets.[1]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in synthesis, and offer practical guidance on characterization, safety, and troubleshooting.
Mechanistic Framework: The Electrophilic Nature of the Chloroethyl Group
The primary application of N-(2-chloroethyl)benzenesulfonamide in sulfonamide synthesis hinges on the electrophilic character of the terminal carbon on the ethyl chain. The chlorine atom, being highly electronegative, polarizes the C-Cl bond, rendering the adjacent carbon susceptible to attack by nucleophiles.
The most common reaction is a direct nucleophilic substitution (SN2) with primary or secondary amines.[4] The lone pair of electrons on the amine's nitrogen atom attacks the carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. This reaction is highly efficient for creating more complex tertiary sulfonamides, which are often sought after in drug design to modulate properties like solubility, cell permeability, and target affinity.
Caption: General SN2 reaction of N-(2-chloroethyl)benzenesulfonamide with an amine.
Experimental Protocols
The following protocols provide a robust framework for the synthesis of N-substituted sulfonamides. While a specific example using morpholine is detailed, the conditions are broadly applicable to a range of primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-(2-chloroethyl)benzenesulfonamide | >98% Purity | BenchChem | Store in a cool, dry place away from moisture. |
| Morpholine | Reagent Grade | Sigma-Aldrich | Can be substituted with other primary or secondary amines. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | TCI Chemicals | Acts as a non-nucleophilic base to scavenge in-situ generated HCl. |
| Acetonitrile (ACN) | Anhydrous | Fisher Scientific | A polar aprotic solvent ideal for SN2 reactions. DMF can also be used. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Used for extraction and chromatography. |
| Hexanes | ACS Grade | VWR | Used for chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Protocol: Synthesis of 4-(2-(benzenesulfonamido)ethyl)morpholine
This procedure details the reaction of N-(2-chloroethyl)benzenesulfonamide with morpholine, a common secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-chloroethyl)benzenesulfonamide (1.0 eq, e.g., 2.19 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture until the solid is fully dissolved. Add morpholine (1.2 eq, 1.04 g, 12 mmol) followed by anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).
-
Causality Note: Potassium carbonate is a crucial component. It acts as a base to neutralize any trace amounts of HCl present in the amine salt and the HCl that could theoretically be formed, preventing protonation of the nucleophile and driving the reaction forward.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours. The reaction progress should be monitored every 2 hours using Thin Layer Chromatography (TLC) with a mobile phase of 50:50 Ethyl Acetate:Hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and salts using a Buchner funnel and wash the solid cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of 30% to 70% ethyl acetate in hexanes.
-
Collect fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-(2-(benzenesulfonamido)ethyl)morpholine, typically as a white to off-white solid.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Standard workflow for synthesis and purification of N-substituted sulfonamides.
Safety, Handling, and Troubleshooting
4.1. Safety Precautions
N-(2-chloroethyl)benzenesulfonamide and related alkylating agents must be handled with care.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
4.2. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is Stalled / Incomplete | 1. Insufficient temperature or reaction time.2. Deactivated nucleophile (amine).3. Poor quality of starting material or solvent. | 1. Increase reaction time or switch to a higher boiling point solvent like DMF.2. Ensure the amine is not a salt form; if it is, add an extra equivalent of base.3. Use freshly opened anhydrous solvent and verify purity of starting materials. |
| Multiple Products Observed on TLC | 1. Over-alkylation (if a primary amine is used).2. Side reaction (e.g., elimination to form vinyl sulfonamide).3. Degradation of product or starting material. | 1. Use a larger excess of the primary amine to favor mono-alkylation.2. Use a milder, non-nucleophilic base and maintain the lowest effective temperature.3. Reduce reaction time and ensure the reaction is not overheated. |
| Low Isolated Yield | 1. Incomplete reaction.2. Loss of product during workup (e.g., if product is water-soluble).3. Inefficient purification. | 1. See "Reaction is Stalled" above.2. If the product has high polarity, perform a back-extraction of the aqueous layers during workup.3. Optimize the mobile phase for chromatography to ensure good separation; consider recrystallization as an alternative. |
Conclusion
N-(2-chloroethyl)benzenesulfonamide stands out as a robust and highly effective chemical intermediate for the synthesis of diverse sulfonamide derivatives. Its predictable reactivity through an SN2 mechanism allows for the straightforward attachment of a wide range of amine-containing fragments. By following the detailed protocols and understanding the mechanistic principles outlined in these notes, researchers can confidently employ this building block to accelerate their discovery programs, from generating compound libraries for high-throughput screening to performing lead optimization in drug development campaigns.
References
-
N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320. PubChem, National Center for Biotechnology Information. [Link]
-
58023-19-1 | N,N-Bis(2-chloroethyl)benzenesulfonamide. Pharmaffiliates. [Link]
-
Structure of biologically active sulfonamide derivatives generated from sulfonyl chloride as building blocks. ResearchGate. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC, National Institutes of Health. [Link]
-
Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed, National Institutes of Health. [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. N-(2-Chloroethyl)benzenesulfonamide|6453-86-7 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
derivatization of N-(2-chloroethyl)benzenesulfonamide for biological screening
Application Note: Strategic Derivatization of N-(2-chloroethyl)benzenesulfonamide for Targeted Biological Screening
Executive Summary & Strategic Value
N-(2-chloroethyl)benzenesulfonamide represents a "privileged scaffold" in medicinal chemistry, bridging the gap between classical alkylating agents and sulfonamide-based enzyme inhibitors. Unlike highly reactive nitrogen mustards (N,N-bis(2-chloroethyl)amines), this mono-chloroethyl sulfonamide exhibits attenuated reactivity due to the electron-withdrawing sulfonyl group. This unique electronic profile allows it to function in two distinct modes:
-
As a Latent Electrophile (Warhead): Capable of covalent modification of cysteine or histidine residues in target proteins (e.g., Carbonic Anhydrase, Glutathione S-Transferase).
-
As a Divergent Intermediate: A precursor for generating libraries of N-(2-aminoethyl)benzenesulfonamides via nucleophilic substitution, improving solubility and target specificity.
This guide details the protocols for synthesizing the core scaffold and derivatizing it into a focused library for high-throughput screening (HTS) against oncology and antimicrobial targets.
Chemical Basis & Mechanistic Insight
The Reactivity Paradox: Novice chemists often mistake N-(2-chloroethyl)benzenesulfonamides for standard nitrogen mustards. However, the sulfonyl group delocalizes the nitrogen lone pair, preventing the rapid formation of the highly reactive aziridinium ion typical of mustards.
The "Switchable" Mechanism:
-
Neutral/Acidic Conditions: The molecule is relatively stable. Derivatization proceeds via slow direct
displacement. -
Basic Conditions: Deprotonation of the sulfonamide NH (
) generates the sulfonamide anion, which rapidly displaces the chloride intramolecularly to form an -sulfonyl aziridine . This aziridine is a potent electrophile that reacts rapidly with nucleophiles (amines, thiols) to generate the final library.
Expert Insight: For library generation, we recommend the Aziridine Pathway (Method B) described below. It is faster, cleaner, and operates under milder temperatures than direct displacement.
Experimental Workflow
Caption: Workflow for the synthesis and diversification of the sulfonamide scaffold. Path B (Red) is the preferred route for high-yield library generation.
Detailed Protocols
Protocol 1: Synthesis of the Core Scaffold
Target: N-(2-chloroethyl)benzenesulfonamide
Reagents:
-
Benzenesulfonyl chloride (1.0 eq)[1]
-
2-Chloroethylamine hydrochloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Suspend 2-chloroethylamine HCl (1.16 g, 10 mmol) in DCM (20 mL) at 0°C under nitrogen.
-
Add TEA (3.1 mL, 22 mmol) dropwise. The mixture will become clear as the free amine is liberated.
-
Add benzenesulfonyl chloride (1.76 g, 10 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.
-
Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (2 x 15 mL) to remove unreacted amine and TEA. Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexane).
-
Expected Yield: 85-95%
-
Validation: ¹H NMR (CDCl₃):
7.8 (d, 2H), 7.5 (m, 3H), 5.1 (br s, 1H, NH), 3.6 (t, 2H, CH₂Cl), 3.3 (q, 2H, CH₂N).
-
Protocol 2: Library Generation via Aziridine Opening (Recommended)
Target: N-substituted aminoethyl sulfonamides
Concept: This method generates the reactive N-sulfonyl aziridine in situ using mild base, which is then opened by a nucleophile (amine/thiol).
Reagents:
-
Core Scaffold (from Protocol 1)
-
Diverse Nucleophiles (Primary/Secondary amines, Thiols)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve Core Scaffold (100 mg, 0.45 mmol) in MeCN (2 mL).
-
Add K₂CO₃ (125 mg, 0.9 mmol).
-
Add the specific Nucleophile (1.2 eq) (e.g., Morpholine, Piperidine, Benzylamine).
-
Heat to 60°C for 6-12 hours in a sealed vial.
-
Mechanism Check: The base deprotonates the sulfonamide; the anion cyclizes to the aziridine, which is immediately attacked by the nucleophile.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Preparative HPLC or trituration with ether.
Data Table: Optimization of Conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | DCM | TEA | 25 | 24 | <10 | Direct substitution is too slow. |
| 2 | DMF | K₂CO₃ | 80 | 4 | 65 | Good, but difficult workup (DMF removal). |
| 3 | MeCN | Cs₂CO₃ | 60 | 6 | 92 | Optimal. Clean conversion via aziridine. |
| 4 | Acetone | K₂CO₃ | Reflux | 12 | 78 | Slower reaction rate. |
Biological Screening & Validation
Once the library is generated, compounds should be screened for antiproliferative activity (cancer) or enzyme inhibition.
Screening Context: Carbonic Anhydrase IX (CA IX) Inhibition
Sulfonamides are classic CA inhibitors. The derivatization at the tail allows for probing the hydrophobic pocket of the enzyme.
Assay Protocol (Stopped-Flow Kinetics):
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
-
Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ hydration assay.
-
Method: Incubate enzyme (hCA IX) with inhibitor (10 nM - 10 µM) for 15 min.
-
Add substrate and monitor absorbance at 400 nm (for 4-NPA hydrolysis).
-
Calculate
using the Cheng-Prusoff equation.
Screening Context: Cytotoxicity (MTT Assay)
Since the parent scaffold has weak alkylating potential, derivatives should be tested to see if potency is enhanced (specific targeting) or reduced (detoxification).
-
Cell Lines: MDA-MB-231 (Breast), A549 (Lung).
-
Control: Cisplatin (Positive), DMSO (Negative).
-
Threshold: Hits defined as
.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Ghorab, M. M., et al. (2017). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. European Journal of Medicinal Chemistry, 126, 56-65. Link
-
BenchChem. (2025). Application Notes: Reactivity of 2-Chloroethyl Sulfonamides.[2] BenchChem Technical Library. Link
-
Rehman, A., et al. (2014). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. Journal of Saudi Chemical Society, 18(4), 379-387. Link
-
Zhang, J., et al. (2021). Benzenesulfonamide derivatives as anticancer agents: A structural and functional perspective. Molecules, 26(18), 5623. Link
Sources
Application Note: Thin-Layer Chromatography for In-Process Monitoring of N-(2-chloroethyl)benzenesulfonamide Synthesis
Introduction
N-(2-chloroethyl)benzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its timely and efficient synthesis is crucial in drug discovery and development pipelines. The reaction between benzenesulfonyl chloride and 2-chloroethylamine hydrochloride, in the presence of a suitable base, yields the desired product. Monitoring the progress of this reaction is essential to ensure optimal yield and purity, preventing the formation of byproducts and the carryover of unreacted starting materials. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose. This application note provides a detailed protocol for the synthesis of N-(2-chloroethyl)benzenesulfonamide and the subsequent monitoring of the reaction's progress using TLC.
Principle of the Reaction
The synthesis of N-(2-chloroethyl)benzenesulfonamide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich |
| 2-Chloroethylamine hydrochloride | ≥98% | Thermo Fisher Scientific[2] |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| n-Hexane | HPLC Grade | Fisher Scientific |
| TLC Silica Gel 60 F₂₅₄ plates | - | Merck |
| UV Lamp (254 nm) | - | - |
Experimental Protocols
Part 1: Synthesis of N-(2-chloroethyl)benzenesulfonamide
This protocol outlines the synthesis of N-(2-chloroethyl)benzenesulfonamide on a laboratory scale.
Procedure:
-
To a stirred solution of 2-chloroethylamine hydrochloride (1.16 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask, add triethylamine (2.02 g, 20 mmol) dropwise at 0 °C (ice bath).
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add a solution of benzenesulfonyl chloride (1.77 g, 10 mmol) in dichloromethane (10 mL) to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC every 30 minutes.
Part 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes the use of TLC to monitor the consumption of starting materials and the formation of the product.
1. TLC Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate.
-
Mark three lanes on the baseline for spotting the starting material (SM), co-spot (Co), and reaction mixture (RM).
2. Sample Preparation for Spotting:
-
Starting Material (SM): Dissolve a small amount of benzenesulfonyl chloride and 2-chloroethylamine hydrochloride in a few drops of dichloromethane.
-
Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube and dilute it with dichloromethane.
3. Spotting the TLC Plate:
-
Using separate capillary tubes, spot a small amount of the prepared SM and RM solutions onto their respective marked lanes on the baseline.
-
In the "Co" lane, spot both the SM and RM solutions to aid in the identification of spots.
4. Development of the TLC Plate:
-
Prepare the mobile phase by mixing n-Hexane and Ethyl Acetate in a 7:3 (v/v) ratio in a developing chamber.
-
Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
5. Visualization:
-
Allow the TLC plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like benzenesulfonyl chloride and the product will appear as dark spots against a fluorescent background.[3][4]
6. Interpretation of Results:
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The reaction is considered complete when the spot corresponding to the limiting reactant (benzenesulfonyl chloride) has disappeared from the reaction mixture lane.
Expected TLC Profile and Rf Values:
The polarity of the compounds determines their mobility on the TLC plate. Benzenesulfonyl chloride is the least polar, followed by the product, N-(2-chloroethyl)benzenesulfonamide. 2-Chloroethylamine hydrochloride is highly polar and is not expected to move significantly from the baseline in this solvent system.
| Compound | Expected Rf Value (7:3 Hexane:Ethyl Acetate) |
| Benzenesulfonyl chloride | ~0.8 |
| N-(2-chloroethyl)benzenesulfonamide | ~0.5 |
| 2-Chloroethylamine hydrochloride | ~0.1 |
Note: These are estimated Rf values. Actual values may vary depending on the specific experimental conditions.
Workflow Diagrams
Caption: Workflow for the synthesis and TLC monitoring of N-(2-chloroethyl)benzenesulfonamide.
Caption: Expected chromatogram for the TLC monitoring.
Causality Behind Experimental Choices
-
Choice of Base: Triethylamine is a common organic base used in sulfonamide synthesis. Its role is to neutralize the HCl produced during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Potassium carbonate can also be used as a milder, inorganic base.[1][5][6]
-
Choice of Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and dissolves both the reactants and the product. It also has a low boiling point, making it easy to remove during the workup.
-
TLC Mobile Phase: A mixture of a non-polar solvent (n-Hexane) and a moderately polar solvent (Ethyl Acetate) provides good separation for compounds with a range of polarities. The 7:3 ratio is a starting point and can be optimized to achieve better separation if needed. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to higher Rf values for all components.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of N-(2-chloroethyl)benzenesulfonamide and its monitoring by thin-layer chromatography. By following this protocol, researchers can efficiently track the progress of the reaction, ensuring its completion and maximizing the yield of the desired product. The use of TLC as an in-process control is a valuable tool in synthetic chemistry, offering a rapid and reliable method to optimize reaction conditions and streamline the drug development process.
References
- Google Patents. (2016). Method for preparing high-purity sulfonamide compound, and intermediate and preparation method thereof.
-
Dove Medical Press. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). A Convenient and Benign Synthesis of Sulphonamides in PEG-400. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. A14455.0B [thermofisher.com]
- 3. dovepress.com [dovepress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Application Note: Optimized Chromatographic Isolation of N-(2-chloroethyl)benzenesulfonamide
Introduction & Chemical Context
The isolation of N-(2-chloroethyl)benzenesulfonamide is a critical intermediate step in the synthesis of nitrogen mustard derivatives and aziridine-based electrophiles. Unlike its bis-substituted counterparts, this secondary sulfonamide possesses a distinct acidic proton (
This guide provides a self-validating protocol for purifying this compound from a typical reaction mixture (Benzenesulfonyl chloride + 2-Chloroethylamine HCl).
Chemical Profile[1][2][3][4][5][6][7]
-
Target Compound: N-(2-chloroethyl)benzenesulfonamide[1][2][3][4]
-
Molecular Formula:
-
Key Functional Groups: Sulfonamide (
), Alkyl Chloride ( ). -
Safety Alert: The 2-chloroethyl moiety renders this compound a potential alkylating agent (vesicant). All procedures must be performed in a fume hood with appropriate PPE (double nitrile gloves).
Method Development Strategy (The "Why")
Successful purification requires understanding the separation logic between the target and its specific impurities.
Separation Logic Table
| Compound | Polarity | Interaction with Silica | Predicted |
| Benzenesulfonyl Chloride | Low | Weak (Hydrophobic) | 0.8 – 0.9 (Unstable*) |
| N,N-bis(2-chloroethyl)... | Low-Medium | Moderate | 0.6 – 0.7 |
| Target (Mono-sulfonamide) | Medium | H-Bonding (Donor/Acceptor) | 0.3 – 0.4 |
| Benzenesulfonic Acid | High | Strong (Ionic/Polar) | 0.0 (Baseline) |
| 2-Chloroethylamine | High | Strong (Cationic/H-Bonding) | 0.0 (Baseline) |
*Note: Residual sulfonyl chloride typically hydrolyzes to sulfonic acid on the column, remaining at the baseline.
Visualization: Separation Pathway
The following diagram illustrates the chromatographic behavior of the crude mixture components on Silica Gel 60.
Caption: Differential interaction of crude components with silica stationary phase determining elution order.
Detailed Protocol
Phase 1: Sample Preparation (Dry Loading)
Direct liquid injection is discouraged for sulfonamides due to their limited solubility in non-polar mobile phases (Hexane) and the risk of precipitation at the column head.
-
Dissolution: Dissolve the crude oil/solid in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Adsorption: Add Silica Gel 60 (ratio 1:2 w/w relative to crude mass) to the solution.
-
Evaporation: Remove solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
-
Critical Check: If the powder is sticky, add more silica and re-evaporate. Clumps cause channeling.
-
Phase 2: TLC Optimization
Before running the column, validate the solvent system.
-
Standard System: Hexane : Ethyl Acetate (Hex:EtOAc).
-
Procedure: Spot the crude on a TLC plate. Test 80:20, 70:30, and 50:50 (Hex:EtOAc).
-
Target: You aim for an
of 0.35 for the major spot.-
Observation: If the spot streaks (tails), add 1% Acetic Acid to the mobile phase to suppress ionization of the sulfonamide nitrogen, though this is rarely necessary for simple sulfonamides.
-
Phase 3: Column Chromatography
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Gradient Elution (Hexane -> Ethyl Acetate).
| Step | Solvent Composition (Hex : EtOAc) | Volume (Column Volumes) | Purpose |
| 1 | 100 : 0 | 2 CV | Column Equilibration |
| 2 | 90 : 10 | 3 CV | Elute non-polar impurities |
| 3 | 80 : 20 | 5 CV | Elute bis-sulfonamide (if present) |
| 4 | 70 : 30 to 60 : 40 | Until Elution | Elute Target Compound |
| 5 | 0 : 100 (EtOAc) | 2 CV | Flush polar residues (optional) |
Phase 4: Fraction Analysis & Isolation
-
Collection: Collect fractions in test tubes (approx. 10-15 mL for a 20g column).
-
Monitoring: Spot every 3rd fraction on TLC. Visualize under UV (254 nm) . The benzene ring provides strong UV absorption.
-
Confirmation: Stain a TLC of the pure fraction with Iodine or KMnO4 to ensure no non-UV active aliphatic impurities (like 2-chloroethylamine salts) are co-eluting, although these usually stick to the baseline.
-
Workup: Combine pure fractions and evaporate solvent. Dry under high vacuum to remove trace ethyl acetate.
Troubleshooting & Optimization
Scenario A: Compound Co-elutes with Impurities
-
Cause: Gradient was too steep.
-
Solution: Switch to a milder solvent system such as DCM : Methanol (98:2) . The orthogonality of DCM often separates compounds that co-elute in Hex:EtOAc.
Scenario B: Product Crystallizes on Column
-
Cause: Solubility limit reached in Hexane-rich phase.
-
Solution: Use the "Dry Loading" technique described above. Ensure the column diameter is wide enough to handle the mass load (Standard: 1g crude per 30-50g Silica).
Scenario C: "Ghost" Peak Eluting Slowly
-
Cause: Decomposition of the 2-chloroethyl group to the aziridine or hydrolysis to the alcohol.
-
Solution: Ensure the silica is neutral. Avoid prolonged exposure to the column. Run the column quickly (Flash chromatography).
Workflow Diagram
Caption: Operational workflow for the purification of N-(2-chloroethyl)benzenesulfonamide.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43(14), 2923–2925. Link
-
PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide (Analogous Structure & Safety Data). National Library of Medicine.[1] Link[1]
-
Reich, H. J. Values of pKa in DMSO (Sulfonamide Acidity Data). University of Wisconsin-Madison Chemistry Data. Link
Sources
Application Note: The N-(2-Chloroethyl)benzenesulfonamide Group for Amine Protection
Executive Summary
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic protection and deprotection of amine functionalities is paramount. While numerous protecting groups exist, the benzenesulfonamide moiety offers exceptional stability across a broad spectrum of chemical environments where more labile groups like Boc or Cbz would fail. This application note details the utility of the N-(2-chloroethyl)benzenesulfonamide group, a specialized protecting strategy that combines the inherent robustness of a sulfonamide with a unique, chemically-addressable handle—the 2-chloroethyl chain. This feature enables not only conventional applications like N-alkylation but also offers distinct pathways for deprotection and intramolecular cyclization, expanding its synthetic utility beyond that of a simple inert shield. This guide provides the core chemical principles, field-tested protocols, and mechanistic insights for its application.
Chemical Rationale and Strategic Advantages
The N-(2-chloroethyl)benzenesulfonamide protecting group is characterized by a sulfonamide linkage (Ar-SO₂-N), which is significantly more resistant to acidic and basic hydrolysis than carbamate or amide protecting groups.[1] The electron-withdrawing nature of the benzenesulfonyl group renders the nitrogen lone pair less nucleophilic and the N-H proton (in a protected primary amine) sufficiently acidic to be removed by common bases, facilitating subsequent N-alkylation.[2]
The defining feature of this protecting group is the 2-chloroethyl substituent. This alkyl halide appendage serves two primary strategic purposes:
-
A Latent Reactive Site: The terminal chloride is a competent leaving group, susceptible to nucleophilic displacement. This allows for intramolecular reactions, most notably the formation of an N-sulfonylaziridine intermediate upon treatment with a base. This cyclization is a key step in unique deprotection and derivatization strategies.[3]
-
A Handle for Reductive Cleavage: The presence of a C-Cl bond offers an additional site for reductive cleavage methodologies, complementing the direct reduction of the N-S bond.
This combination of extreme stability and latent reactivity makes the N-(2-chloroethyl)benzenesulfonamide group an excellent choice for complex, multi-step syntheses requiring orthogonal protection schemes.
Experimental Protocols
Protocol I: Protection of Primary and Secondary Amines
This protocol describes the formation of the N-(2-chloroethyl)benzenesulfonamide protected amine from an amine substrate and benzenesulfonyl chloride, followed by alkylation with 1-bromo-2-chloroethane. A more direct, though less common, approach would involve using N-(2-chloroethyl)benzenesulfonyl chloride if available.
Causality: The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of benzenesulfonyl chloride. A base, typically a tertiary amine or hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1]
Materials:
-
Amine Substrate (1.0 equiv)
-
Benzenesulfonyl Chloride (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
1-Bromo-2-chloroethane (for subsequent alkylation if starting from a primary amine)
-
Dichloromethane (DCM), Anhydrous
-
Sodium Bicarbonate (NaHCO₃), Saturated Aqueous Solution
-
Magnesium Sulfate (MgSO₄), Anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 equiv) and anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 equiv) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Sulfonylation: Dissolve benzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
For Primary Amines to achieve the N-(2-chloroethyl) derivative, proceed to N-Alkylation as described in Protocol 3.2, using 1-bromo-2-chloroethane as the alkylating agent.
Protocol II: N-Alkylation of the Protected Amine
The acidity of the sulfonamide N-H proton allows for deprotonation and subsequent reaction with electrophiles.
Causality: A strong, non-nucleophilic base is required to quantitatively deprotonate the sulfonamide. Anhydrous polar aprotic solvents like DMF or ACN are ideal as they solvate the resulting anion without interfering with the reaction.
Materials:
-
N-H Benzenesulfonamide substrate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Alkylating Agent (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)
-
Dimethylformamide (DMF) or Acetonitrile (ACN), Anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under N₂, add the sulfonamide substrate (1.0 equiv) and anhydrous DMF (0.2-0.5 M).
-
Deprotonation: If using NaH, wash it with anhydrous hexanes to remove mineral oil. Add the NaH (1.2 equiv) portion-wise to the solution at 0 °C. Stir until hydrogen evolution ceases (approx. 30 min). If using K₂CO₃, add it directly and heat to 50-80 °C.
-
Alkylation: Add the alkylating agent (1.2 equiv) dropwise at 0 °C (for NaH) or maintain the elevated temperature (for K₂CO₃).
-
Reaction Monitoring: Stir the reaction at room temperature (or elevated temperature) for 2-16 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous phase three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the N-alkylated product by flash column chromatography.
Protocol III: Deprotection Strategies
The robust nature of the sulfonamide bond necessitates specific and often potent deprotection conditions. The 2-chloroethyl group enables a unique pathway.
This is a general method for cleaving N-S bonds.
Causality: Low-valent transition metals or potent single-electron donors can reduce the sulfur-nitrogen bond, leading to its cleavage to generate the free amine and a sulfinate byproduct.[4]
-
Method: Treatment with low-valent titanium, generated from TiCl₃ and lithium in THF, can effectively cleave the N-S bond under mild conditions. Other methods include samarium(II) iodide or dissolving metal reductions, though these may have functional group compatibility issues.
-
General Procedure Outline:
-
Generate the low-valent titanium reagent in anhydrous THF.
-
Add the N-(2-chloroethyl)benzenesulfonamide substrate to the reagent slurry.
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and purify to isolate the free amine.
-
This advanced strategy leverages the 2-chloroethyl group for a mild, two-step deprotection.
Causality: Treatment with a non-nucleophilic base can induce an intramolecular Sₙ2 reaction, where the sulfonamide nitrogen anion attacks the terminal carbon, displacing the chloride and forming a transient N-sulfonylaziridine.[3] This strained three-membered ring is now activated and can be cleaved by various nucleophiles or reducing agents under conditions much milder than those required to break the original sulfonamide bond.
Materials:
-
N-(2-chloroethyl)benzenesulfonamide substrate (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)
-
Anhydrous THF or Toluene
-
Cleavage Reagent (e.g., Thiophenol with a base, or a reducing agent like LiAlH₄)
Step-by-Step Methodology:
-
Cyclization: In a flame-dried flask under N₂, dissolve the substrate in anhydrous THF. Cool to 0 °C and add KOtBu (1.1 equiv). Stir for 1-4 hours, monitoring for the consumption of starting material by TLC. This forms the intermediate aziridine.
-
Cleavage: To the same pot, add the cleavage reagent. For example, add thiophenol (2.0 equiv) and an additional equivalent of base. Allow the reaction to stir at room temperature until the aziridine intermediate is consumed.
-
Work-up & Isolation: Quench the reaction with water, extract with an appropriate organic solvent, wash, dry, and concentrate. Purify by column chromatography to yield the deprotected amine.
Data Summary and Visualization
Table 1: Representative Reaction Conditions
| Transformation | Substrate | Reagent(s) | Base | Solvent | Temperature |
| Protection | Primary/Secondary Amine | Benzenesulfonyl Chloride | Et₃N | DCM | 0 °C to RT |
| N-Alkylation | N-H Sulfonamide | Alkyl Halide | NaH | DMF | 0 °C to RT |
| Cyclization | N-(2-chloroethyl)sulfonamide | - | KOtBu | THF | 0 °C to RT |
| Reductive Cleavage | N-Protected Amine | TiCl₃ / Li | - | THF | RT |
Diagrams
Caption: Amine protection via nucleophilic attack on benzenesulfonyl chloride.
Caption: Key transformations of the benzenesulfonamide protected amine.
Caption: Deprotection via intramolecular cyclization to an activated aziridine.
References
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications . Organic Chemistry Portal. [Link]
-
A novel regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates in the presence of mercaptoethanol . PubMed. [Link]
-
Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent . ResearchGate. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles . ChemRxiv. [Link]
-
A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents . Organic Chemistry Portal. [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity . PMC - NIH. [Link]
-
Metal-free reductive cleavage of C-N and S-N bonds by photoactivated electron transfer from a neutral organic donor . SciSpace. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A novel regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates in the presence of mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
Application Notes and Protocols: N-(2-chloroethyl)benzenesulfonamide in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Synthetic Pathways with N-(2-chloroethyl)benzenesulfonamide
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The continuous evolution of this powerful tool involves the exploration of novel coupling partners that can introduce unique structural motifs into target molecules. In this context, N-(2-chloroethyl)benzenesulfonamide emerges as a reagent of significant, yet underexplored, potential. Its bifunctional nature, possessing both a reactive alkyl chloride and a sulfonamide moiety, opens avenues for its application in palladium-catalyzed cross-coupling reactions.
These application notes provide a comprehensive guide for researchers interested in leveraging N-(2-chloroethyl)benzenesulfonamide in Suzuki coupling protocols. We will delve into the proposed mechanistic pathways, offer detailed experimental procedures, and provide insights into reaction optimization and troubleshooting. While direct literature on the use of this specific reagent in Suzuki couplings is sparse, the protocols herein are built upon well-established principles of palladium catalysis and are intended to serve as a robust starting point for methodological development.
Physicochemical Properties and Safety Considerations
Before proceeding with any experimental work, it is crucial to be familiar with the properties and hazards associated with N,N-bis(2-chloroethyl)benzenesulfonamide.[3][4][5]
| Property | Value |
| CAS Number | 58023-19-1 |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂S |
| Molecular Weight | 282.19 g/mol |
| Appearance | White to Off-White Solid |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere |
Safety Precautions:
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Proposed Mechanistic Pathways
The reactivity of N-(2-chloroethyl)benzenesulfonamide in a palladium-catalyzed setting can be envisioned to proceed through two primary mechanistic manifolds. The choice of reaction conditions, particularly the base and temperature, will likely dictate the predominant pathway.
Pathway A: In Situ Generation of an Ethylene Surrogate
This pathway hinges on the base-mediated elimination of HCl from N-(2-chloroethyl)benzenesulfonamide to form N-vinylbenzenesulfonamide. This electron-deficient olefin can then participate in the catalytic cycle. Alternatively, under more forcing conditions, ethylene itself could be generated, which would then undergo a palladium-catalyzed reaction.
Mechanism A: Conceptual Catalytic Cycle
Caption: Proposed catalytic cycle for Pathway A.
Pathway B: Direct Cross-Coupling of the Chloroethyl Group
This pathway treats N-(2-chloroethyl)benzenesulfonamide as an alkyl electrophile. The C-Cl bond undergoes oxidative addition to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination. This approach is more challenging for alkyl chlorides but can be facilitated by the use of specialized ligands.
Mechanism B: Conceptual Catalytic Cycle
Caption: Proposed catalytic cycle for Pathway B.
Experimental Protocols
The following protocols are designed as starting points for the investigation of N-(2-chloroethyl)benzenesulfonamide in Suzuki coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
General Experimental Workflow
Caption: General workflow for Suzuki coupling experiments.
Protocol 1: Three-Component Coupling via Ethylene Surrogate (Pathway A)
This protocol is designed to favor the in situ formation of an ethylene equivalent, followed by a three-component coupling.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
N-(2-chloroethyl)benzenesulfonamide (1.5 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Anhydrous, degassed solvent
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, N-(2-chloroethyl)benzenesulfonamide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct Cross-Coupling of the Alkyl Chloride (Pathway B)
This protocol aims to achieve direct coupling of the ethylbenzenesulfonamide moiety.
Materials:
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.0 mmol)
-
N-(2-chloroethyl)benzenesulfonamide (1.2 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.5 mmol)
-
Toluene/H₂O (5:1 mixture, 6 mL)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid, N-(2-chloroethyl)benzenesulfonamide, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Interpretation and Troubleshooting
Successful implementation of these protocols will depend on careful analysis of the reaction outcomes. Below is a table of expected products and potential side products, along with a troubleshooting guide.
| Pathway | Expected Product | Potential Side Products |
| A | Styrenyl sulfonamide or related Heck-type product | Homocoupling of boronic acid; Protodeboronation; Direct coupling of aryl halide and boronic acid |
| B | N-(2-arylethyl)benzenesulfonamide | Homocoupling of boronic acid; Protodeboronation; Elimination to form vinylsulfonamide |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent | Use fresh catalyst/ligands; Ensure rigorous inert atmosphere techniques; Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, DMF).[2] |
| Formation of side products | Incorrect temperature; Unfavorable stoichiometry | Optimize reaction temperature; Adjust the ratio of reactants. |
| Protodeboronation | Presence of excess water or protic impurities | Use anhydrous solvents and reagents; Consider using boronic esters.[2] |
| Homocoupling of boronic acid | Oxygen contamination | Ensure thorough degassing of solvents and reaction vessel. |
Conclusion and Future Outlook
N-(2-chloroethyl)benzenesulfonamide represents a versatile yet underutilized building block for Suzuki-Miyaura cross-coupling reactions. The dual reactivity of this molecule presents an opportunity to access novel chemical space, leading to the synthesis of functionalized styrenes or N-arylethylsulfonamides. The protocols and mechanistic insights provided in these application notes serve as a foundational guide for chemists seeking to explore the synthetic utility of this promising reagent. Further investigation into ligand and reaction condition optimization is encouraged to fully realize the potential of N-(2-chloroethyl)benzenesulfonamide in modern organic synthesis.
References
- Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320. PubChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
N,N-Bis(2-chloroethyl)benzenesulfonamide | 58023-19-1. Pharmaffiliates. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Process for preparing efletrizine.
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of N-(2-chloroethyl)benzenesulfonamide
Executive Summary & Regulatory Context[1][2][3][4][5][6]
N-(2-chloroethyl)benzenesulfonamide is a structural hybrid of a sulfonamide and an alkyl halide. Due to the presence of the reactive 2-chloroethyl moiety, this compound is classified as a Potential Genotoxic Impurity (PGI) or Mutagenic Impurity (MI). It possesses alkylating potential, capable of reacting with DNA bases (e.g., guanine N7 position), which triggers the stringent control requirements outlined in ICH M7(R2) .
For most drug substances, unless compound-specific carcinogenicity data exists, the Threshold of Toxicological Concern (TTC) is set at 1.5 µ g/day .[1] For a drug with a maximum daily dose of 1 g, this requires an analytical method capable of quantifying the impurity at 1.5 ppm .
This guide outlines the development and validation of a high-sensitivity LC-MS/MS (ESI+) method. Unlike UV-based methods, which lack the necessary selectivity and sensitivity for trace analysis in complex matrices, Triple Quadrupole MS provides the required Signal-to-Noise (S/N) ratio to validate Limits of Quantitation (LOQ) at sub-ppm levels.
Analytical Strategy & Mechanism
The Challenge: Stability and Matrix Effects
Alkylating agents are inherently reactive. A common pitfall in validating methods for chloroethyl-sulfonamides is in-situ degradation or artifact formation during sample preparation.
-
Protic Solvents: Avoid using pure nucleophilic solvents (like simple alcohols) without pH control, as they may degrade the analyte over time.
-
Stickiness: Sulfonamides can exhibit adsorption to glass surfaces. Silanized glassware or low-binding polypropylene containers are recommended.
Method Selection: LC-MS/MS
We utilize Electrospray Ionization in Positive mode (ESI+) . The sulfonamide nitrogen, while weakly acidic, allows for protonation of the molecule (
Target Analyte Properties:
-
Formula:
-
Molecular Weight: ~219.69 g/mol
-
Precursor Ion: m/z 220.0 (
isotope) and 222.0 ( isotope).
Workflow Visualization
The following diagram illustrates the critical path for method lifecycle management, ensuring compliance with ICH Q14 (Enhanced Development) and Q2(R2).
Figure 1: Analytical Lifecycle Management for Genotoxic Impurity Control.
Experimental Protocol
Chemicals and Reagents[3]
-
Reference Standard: N-(2-chloroethyl)benzenesulfonamide (>98% purity).
-
Internal Standard (Critical): N-(2-chloroethyl)benzenesulfonamide-d5 (Deuterated) or a structural analog like Sulfamethoxazole-d4 if the specific isotopolog is unavailable. Note: Use of SIL-IS (Stable Isotope Labeled Internal Standard) is highly recommended to compensate for matrix suppression.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Chromatographic Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.
-
Why: The C18 provides hydrophobic retention, while Biphenyl phases offer enhanced selectivity for aromatic sulfonamides via
interactions.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why: Ammonium formate buffers the pH (~3.[2]0) to ensure consistent ionization and peak shape.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load |
| 6.00 | 95 | Elution of Impurity & API |
| 8.00 | 95 | Wash |
| 8.10 | 5 | Re-equilibration |
| 10.00 | 5 | Stop |
Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo)
-
Source: ESI Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| N-(2-chloroethyl)... | 220.0 | 141.0 | 30 | 22 | Quantifier (Ph-SO2+) |
| N-(2-chloroethyl)... | 220.0 | 77.0 | 30 | 35 | Qualifier (Phenyl+) |
| Internal Standard | [M+n] | [Fragment] | - | - | Quantifier |
Method Validation (ICH Q2 R2)
The validation must demonstrate that the method is suitable for the intended purpose: quantifying trace amounts of the impurity in the presence of a high concentration of API.
Specificity & Selectivity
Objective: Prove that the API and formulation matrix do not interfere with the impurity signal.
-
Protocol: Inject (1) Blank, (2) Placebo, (3) Pure API (at 10 mg/mL), and (4) Spiked Sample (API + Impurity at Limit Level).
-
Acceptance Criteria:
-
No interfering peaks at the retention time of the impurity in Blank/Placebo.
-
Resolution (
) between Impurity and API > 1.5 (if API ionizes and appears in the chromatogram).
-
Linearity and Range
Objective: Confirm response proportionality.
-
Range: From LOQ (e.g., 0.5 ppm) to 150% of the Specification Limit (e.g., 2.25 ppm).
-
Protocol: Prepare at least 6 concentration levels (e.g., 1, 5, 10, 50, 100, 150 ng/mL).
-
Acceptance Criteria:
-
Correlation Coefficient (
)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
Residuals of each point
.
-
Sensitivity (LOD & LOQ)
Objective: Determine the lowest detectable and quantifiable limits.
-
Method: Signal-to-Noise (S/N) ratio approach.
-
Protocol: Inject decreasing concentrations.
-
Acceptance Criteria:
-
LOD: S/N
. -
LOQ: S/N
with precision RSD .
-
Accuracy (Recovery)
Objective: Assess method bias due to matrix effects.
-
Protocol: Spike the impurity into the API solution at three levels:
-
LOQ Level[3]
-
100% of Limit (1.5 ppm)
-
150% of Limit
-
-
Replicates: 3 replicates per level.
-
Acceptance Criteria: Mean recovery between 80.0% and 120.0% .
Precision
-
Repeatability: 6 injections of the impurity at 100% Limit. (RSD
). -
Intermediate Precision: Different day, different analyst, different column lot. (Overall RSD
).
Troubleshooting & Robustness (Expert Insights)
Matrix Effect Mitigation
In trace analysis, the high concentration of API (often 1-10 mg/mL) can suppress the ionization of the impurity.
-
Solution: If recovery is low (<80%), employ a Divert Valve to send the LC flow to waste during the API elution window, preventing source contamination.
-
Calculation: Use the Internal Standard ratio for all quantifications to normalize suppression.
Carryover
Chloroethyl sulfonamides can be "sticky."
-
Diagnosis: Observe blank injection after a high standard.
-
Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to dissolve hydrophobic residues.
Impurity Control Decision Tree
Use this logic to determine if routine testing is required.
Figure 2: ICH M7 Control Strategy Decision Tree.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[4][1] Link
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2023.[4][1] Link
-
Szekely, G. et al. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 2015. Link
-
FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs (Relevant for general trace impurity methodology), 2021. Link
Sources
- 1. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of N-(2-chloroethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-(2-chloroethyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, empowering you to diagnose and resolve challenges effectively. We will explore the common synthetic pathways, dissect potential pitfalls, and offer field-proven solutions to ensure your synthesis is successful, robust, and repeatable.
Section 1: Overview of Synthetic Strategies
The synthesis of N-(2-chloroethyl)benzenesulfonamide is typically achieved via two primary routes. The choice between them often depends on the availability and stability of starting materials, as well as the desired scale and purity of the final product.
Route A: Direct Sulfonylation of 2-Chloroethylamine
This method involves the direct reaction of benzenesulfonyl chloride with 2-chloroethylamine (or its hydrochloride salt) in the presence of a base.[1] While seemingly more direct, this route can be complicated by the instability of 2-chloroethylamine and the potential for side reactions.
Route B: Two-Step Synthesis via a Hydroxyethyl Intermediate
A more common and often more reliable approach involves two sequential steps:
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Formation of the Hydroxy Intermediate: Benzenesulfonyl chloride is reacted with ethanolamine to produce N-(2-hydroxyethyl)benzenesulfonamide. This reaction is generally clean and high-yielding.
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Chlorination: The resulting alcohol is then chlorinated using a suitable agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the final product.
This two-step route offers better control over the reaction and often simplifies purification. For the purposes of this guide, we will focus our troubleshooting efforts on this more prevalent two-step methodology.
Caption: Recommended two-step synthesis of N-(2-chloroethyl)benzenesulfonamide.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the two-step synthesis in a practical question-and-answer format.
Problem 1: Low or No Yield in Step 1 (Formation of N-(2-hydroxyethyl)benzenesulfonamide)
Question: I'm getting a very low yield, or a sticky, inseparable oil, when reacting benzenesulfonyl chloride with ethanolamine. What's going wrong?
Answer: This is a classic issue that almost always points back to one of three areas: reagent quality, reaction conditions, or work-up procedure.
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Causality - Reagent Quality: The primary culprit is often the benzenesulfonyl chloride itself. It is highly susceptible to hydrolysis.[2][3] If it has been exposed to atmospheric moisture, a significant portion will have converted to benzenesulfonic acid. This non-reactive acid not only reduces your theoretical yield but also complicates purification by forming salts.
-
Solution: Always use a fresh bottle or a freshly distilled batch of benzenesulfonyl chloride. When handling, work quickly and under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Ensure your reaction solvent is anhydrous.
-
-
Causality - Reaction Conditions: The reaction is exothermic. An uncontrolled temperature increase can lead to side reactions. The choice and stoichiometry of the base are also critical. In the absence of a base, the HCl generated will protonate the ethanolamine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Control the temperature by adding the benzenesulfonyl chloride dropwise to a cooled solution (0-5 °C) of ethanolamine and base. Use at least two equivalents of a non-nucleophilic base (like triethylamine or pyridine) or perform the reaction in an aqueous base solution (Schotten-Baumann conditions) to neutralize the HCl as it forms.[4]
-
-
Causality - Work-up: The sulfonamide product has an acidic N-H proton. During an aqueous work-up, if the pH is too high, the product can deprotonate and become water-soluble, leading to significant loss in the aqueous layer.
-
Solution: After the reaction is complete, carefully acidify the mixture with dilute HCl to a pH of ~2-3. This ensures the product is fully protonated and will precipitate or be extracted efficiently into an organic solvent like ethyl acetate.
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Problem 2: Incomplete Conversion in Step 2 (Chlorination of the Alcohol)
Question: My TLC or NMR of the crude product from the chlorination step shows a significant amount of unreacted N-(2-hydroxyethyl)benzenesulfonamide. I've already let it react for several hours.
Answer: This indicates that the chlorinating agent is not performing its function effectively. Let's break down the reasons.
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Causality - Reagent Activity: Thionyl chloride (SOCl₂) is the most common chlorinating agent for this step. Like benzenesulfonyl chloride, it readily hydrolyzes in the presence of moisture to sulfur dioxide and HCl, rendering it inactive.
-
Solution: Use a fresh bottle of thionyl chloride or distill it before use. Perform the reaction under strictly anhydrous conditions, using dry glassware and an inert atmosphere.
-
-
Causality - Temperature and Catalysis: The conversion of an alcohol to a chloride with SOCl₂ often requires heat to proceed at a reasonable rate. In some cases, a catalytic amount of a tertiary amine or, more commonly, dimethylformamide (DMF) is used to form a Vilsmeier-Haack type intermediate, which is a much more potent chlorinating species.
-
Solution: After the initial addition of SOCl₂ at a controlled temperature, gently heat the reaction mixture to reflux (typically in a solvent like dichloromethane or toluene) and monitor the reaction progress by TLC. If the reaction is still sluggish, consider adding a catalytic amount (1-5 mol%) of DMF.
-
Problem 3: Formation of an Insoluble White Precipitate During Work-up
Question: During the aqueous work-up of my reaction, a large amount of a white solid crashed out that seems insoluble in my extraction solvent. What is it?
Answer: This is very likely the sulfonic acid, formed from the hydrolysis of your unreacted sulfonyl chloride starting material.[5] This is especially common in chlorosulfonation reactions but applies here as well.
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Causality - Hydrolysis: Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid and HCl.[2] Benzenesulfonic acid is a non-volatile solid that is highly soluble in water but often has low solubility in common organic extraction solvents like ethyl acetate or dichloromethane.
-
Solution:
-
Prevention: The best solution is to minimize hydrolysis by using anhydrous conditions and ensuring the reaction goes to completion, thus consuming all the sulfonyl chloride.
-
Removal: During the work-up, you can remove the benzenesulfonic acid by performing a basic wash. Add an aqueous solution of sodium bicarbonate or sodium hydroxide. The sulfonic acid will be deprotonated to its highly water-soluble sulfonate salt and will be removed into the aqueous layer. Be mindful of your desired product's solubility at different pH levels.
-
-
Caption: A logical workflow for troubleshooting common synthesis problems.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final N-(2-chloroethyl)benzenesulfonamide? A1: For most cases, recrystallization is the most effective and scalable method. A common and effective solvent system is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol, then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor. For very impure samples or small-scale work, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is also highly effective.
Q2: My reaction produced N,N-bis(2-chloroethyl)benzenesulfonamide as a major byproduct. How did this happen and how can I avoid it? A2: The formation of the bis-substituted product is a known side reaction.[6][7] It can occur if your ethanolamine starting material is contaminated with diethanolamine. The diethanolamine will react with two equivalents of benzenesulfonyl chloride and subsequently be chlorinated to the N,N-bis(2-chloroethyl) species. To avoid this, ensure you are using high-purity ethanolamine. If you are using the direct synthesis route with 2-chloroethylamine, this byproduct is less likely as the secondary sulfonamide is a much poorer nucleophile than the primary amine starting material.
Q3: What are the critical safety precautions for this synthesis? A3: Safety is paramount.
-
Benzenesulfonyl Chloride: It is corrosive and a lachrymator. It reacts with water to produce HCl gas.[2] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Thionyl Chloride: It is highly toxic, corrosive, and reacts violently with water. It must be handled in a well-maintained fume hood. Have a neutralizing agent (like sodium carbonate) ready for any spills.
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Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a well-ventilated area.
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General: Always review the Safety Data Sheet (SDS) for every chemical before starting your experiment.[6][8]
Q4: How can I reliably monitor the progress of my reactions? A4: Thin-Layer Chromatography (TLC) is your best tool. Use a silica gel plate and a mobile phase of hexane/ethyl acetate (a 7:3 or 1:1 ratio is a good starting point). Visualize the spots using a UV lamp (the benzene ring is UV active) and/or by staining with potassium permanganate solution (which will react with the alcohol intermediate). The disappearance of the starting material spot and the appearance of a new product spot will confirm the reaction's progress.
Section 4: Detailed Experimental Protocol (Two-Step Route)
This protocol is a representative example. You may need to optimize it based on your specific laboratory conditions and scale.
Step 1: Synthesis of N-(2-hydroxyethyl)benzenesulfonamide
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To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add ethanolamine (1.0 eq) and pyridine (2.2 eq) in dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice-water bath.
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Dissolve benzenesulfonyl chloride (1.1 eq) in DCM and add it to the addition funnel.
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Add the benzenesulfonyl chloride solution dropwise to the stirring ethanolamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)benzenesulfonamide, which can be purified by recrystallization or used directly in the next step if sufficiently pure.
Step 2: Synthesis of N-(2-chloroethyl)benzenesulfonamide
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(2-hydroxyethyl)benzenesulfonamide (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Caution: Gas evolution (SO₂ and HCl) will occur.
-
After addition, add a catalytic amount of DMF (approx. 0.05 eq).
-
Remove the ice bath and heat the mixture to reflux (approx. 40 °C for DCM) for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer. Wash it with water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure N-(2-chloroethyl)benzenesulfonamide.
Section 5: Data Summary Tables
Table 1: Common Solvents for Synthesis and Purification
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane | 40 | 9.1 | Excellent for reactions; suspected carcinogen. |
| Ethyl Acetate | 77 | 6.0 | Good for extractions; less toxic than DCM. |
| Toluene | 111 | 2.4 | Useful for higher temperature reactions. |
| Ethanol | 78 | 24.6 | Common recrystallization solvent. |
| Isopropanol | 82 | 18.0 | Alternative recrystallization solvent. |
Table 2: Common Bases for Sulfonamide Formation
| Base | pKa of Conjugate Acid | Type | Notes |
| Pyridine | 5.25 | Organic | Also acts as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.75 | Organic | Non-nucleophilic; common choice. |
| Sodium Hydroxide | ~15.7 | Inorganic | Used in aqueous (Schotten-Baumann) conditions. |
| Sodium Bicarbonate | 6.35 | Inorganic | Weaker base, useful for work-up washes. |
References
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ResearchGate. (2009). Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. [Link]
-
Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. [Link]
-
Wikipedia. Hinsberg reaction. [Link]
-
PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
PubMed Central. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
Sources
- 1. Buy N-(2-chloroethyl)benzenesulfonamide | 6453-86-7 [smolecule.com]
- 2. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [N,N-Bis(2-chloroethyl)benzenesulfonamide | CAS No: 58023-19-1 [aquigenbio.com]
- 7. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Technical Support Center: N-(2-chloroethyl)benzenesulfonamide Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of N-(2-chloroethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As a versatile bifunctional molecule, featuring both a sulfonamide group and a reactive chloroethyl chain, its efficient synthesis is critical for various research applications, including the development of potential anticancer agents.[1]
Synthetic Routes: An Overview
The preparation of N-(2-chloroethyl)benzenesulfonamide is primarily achieved through two established synthetic pathways. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.
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Condensation of Benzenesulfonyl Chloride and 2-Chloroethylamine: This is the most direct and widely used method. It follows the principles of the Hinsberg reaction, where the primary amine of 2-chloroethylamine performs a nucleophilic attack on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][2]
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N-Alkylation of Benzenesulfonamide: This route involves the direct alkylation of the benzenesulfonamide nitrogen with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane. The reaction proceeds via a nucleophilic substitution mechanism, where a deprotonated sulfonamide anion attacks the electrophilic carbon of the haloalkane.[1]
Table 1: Comparison of Primary Synthetic Routes
| Feature | Route 1: Condensation | Route 2: N-Alkylation |
| Starting Materials | Benzenesulfonyl chloride, 2-Chloroethylamine (or HCl salt) | Benzenesulfonamide, 1-Bromo-2-chloroethane (or similar) |
| Key Transformation | Sulfonamide bond formation | N-C bond formation |
| Byproduct | HCl (neutralized by base) | Halide salt (e.g., NaBr) |
| Typical Base | Tertiary amines (Triethylamine, Pyridine), NaOH | Stronger bases (NaOH, K₂CO₃, KOt-Bu) |
| Advantages | High efficiency, readily available starting materials.[1] | Direct introduction of the chloroethyl group. |
| Considerations | Benzenesulfonyl chloride is moisture-sensitive.[3][4] | Potential for O-alkylation or di-alkylation side products. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-(2-chloroethyl)benzenesulfonamide in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent challenge stemming from several factors. A systematic approach is key to identifying the root cause.
Table 2: Troubleshooting Low Yield
| Probable Cause | In-Depth Explanation & Causality | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | Benzenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture and a base, forming inactive benzenesulfonic acid.[3][4] This is a major competitive side reaction that consumes your starting material. | Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. If an aqueous workup is required, perform it quickly at a low temperature to minimize hydrolysis.[3] |
| Poor Reactivity of Amine | If using the hydrochloride salt of 2-chloroethylamine, a stoichiometric amount of base is required to first liberate the free, nucleophilic primary amine before it can react. Insufficient base will lead to a stalled reaction. | Use at least two equivalents of base (e.g., triethylamine): one to neutralize the HCl from the salt and one to scavenge the HCl produced during the reaction.[1] |
| Inappropriate Base or Amount | The base is critical for deprotonating the amine (or sulfonamide in Route 2) to increase its nucleophilicity and to neutralize the HCl byproduct.[1] An incorrect choice or insufficient amount can halt the reaction. | For the condensation reaction, tertiary amines like triethylamine or pyridine are effective.[1] For N-alkylation, a stronger base like K₂CO₃ or NaOH may be needed.[5] Always use at least a stoichiometric amount relative to the generated acid. |
| Sub-optimal Temperature | While the reaction often proceeds at room temperature, low temperatures can lead to very slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can promote side reactions or decomposition. | Monitor the reaction by TLC. If it is sluggish, consider gently heating the reaction mixture (e.g., to 40-50 °C). For more challenging N-alkylations, refluxing in a suitable solvent like toluene might be necessary.[5][6] |
Q2: The reaction appears incomplete, with significant starting material remaining. What should I investigate?
An incomplete reaction, even after a prolonged time, points to issues with reagents, stoichiometry, or conditions.
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Verify Reagent Quality: Ensure the benzenesulfonyl chloride has not degraded due to moisture exposure. It should be a clear, viscous liquid.[4] Use a fresh bottle or distill it if necessary.
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Check Stoichiometry: Re-calculate the molar equivalents of your reagents. For the condensation reaction with 2-chloroethylamine hydrochloride, ensure at least 2 equivalents of your base are present.
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Solvent Choice: The solvent must fully dissolve the reactants to allow for an efficient reaction. Polar aprotic solvents such as THF, DMF, or DMSO are generally effective for N-alkylation reactions.[5] For the condensation reaction, dichloromethane (DCM) or THF are common choices.[7]
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Reaction Time: Some reactions may simply require more time to reach completion. Continue to monitor the reaction's progress using TLC for several more hours before concluding it has stalled.[5]
Q3: I'm observing significant impurities in my crude product. What are they and how can I prevent them?
The formation of side products can complicate purification and reduce yield.
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N-(2-hydroxyethyl)benzenesulfonamide: This impurity arises from the hydrolysis of the C-Cl bond on the chloroethyl group.[1] This can happen during a prolonged aqueous workup or if the reaction mixture has residual water.
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Prevention: Use anhydrous conditions and minimize the duration of any aqueous workup steps. The hydrolysis can sometimes be catalyzed by neighboring group participation from the sulfonamide nitrogen, potentially via an aziridinium intermediate.[1]
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-
N,N-bis(benzenesulfonyl)-2-chloroethylamine: If your 2-chloroethylamine starting material is contaminated with a primary amine, it can react with two molecules of benzenesulfonyl chloride. This is less common but possible.
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Prevention: Use high-purity 2-chloroethylamine.
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-
Benzenesulfonic Acid: As mentioned, this is a product of benzenesulfonyl chloride hydrolysis.[1]
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Prevention: Maintain strict anhydrous conditions throughout the setup and reaction.[3]
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Q4: Purification of the final product is proving difficult. What are the standard protocols?
N-(2-chloroethyl)benzenesulfonamide is typically a crystalline solid.[2]
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Recrystallization: This is the most common method for purification. A suitable solvent system should be chosen where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution. Common solvents to try include ethanol, isopropanol, or toluene/heptane mixtures.
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Silica Gel Chromatography: If recrystallization is ineffective at removing persistent impurities, column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for a lab-scale synthesis?
For most lab-scale applications, the condensation reaction between benzenesulfonyl chloride and 2-chloroethylamine hydrochloride is the most straightforward and efficient method.[1] The starting materials are readily available, and the reaction proceeds under mild conditions, typically providing good yields.[8]
Q2: Can Phase Transfer Catalysis (PTC) be used to optimize this reaction?
Yes, Phase Transfer Catalysis (PTC) is an excellent strategy, particularly for the N-alkylation route (Route 2).
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How it works: PTC facilitates the transfer of the deprotonated sulfonamide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is a typical catalyst.[9]
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Advantages: PTC can allow the use of inexpensive inorganic bases like NaOH or K₂CO₃ with a wider range of organic solvents (e.g., toluene instead of polar aprotics), potentially leading to higher yields, easier workups, and greener reaction conditions.[9][10][11]
Q3: What are the most critical parameters to control during the reaction?
-
Stoichiometry: Precise measurement of reactants, especially the base, is crucial. An excess of the amine can sometimes be used to act as both the nucleophile and the base.[1]
-
Temperature: Control the temperature to balance reaction rate with the prevention of side reactions. An initial addition at 0 °C followed by warming to room temperature is a common strategy to manage the initial exotherm.
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Anhydrous Conditions: The importance of excluding water to prevent hydrolysis of the sulfonyl chloride cannot be overstated.[3]
Visualization of Key Processes
Reaction Mechanism
Caption: Nucleophilic attack of the amine on the sulfonyl chloride.
General Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting Flowchart
Caption: Decision tree for diagnosing common reaction issues.
Detailed Experimental Protocol (Example)
This protocol is a representative example based on the condensation route and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize N-(2-chloroethyl)benzenesulfonamide from benzenesulfonyl chloride and 2-chloroethylamine hydrochloride.
Materials:
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Benzenesulfonyl chloride (1.0 eq)
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2-Chloroethylamine hydrochloride (1.05 eq)
-
Triethylamine (Et₃N) (2.2 eq)
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Dichloromethane (DCM), anhydrous
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1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-chloroethylamine hydrochloride and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the resulting slurry to 0 °C using an ice bath. Add the triethylamine dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for 15-20 minutes at 0 °C.
-
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution to the reaction flask dropwise over 30-45 minutes, maintaining the internal temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane as eluent) until the benzenesulfonyl chloride spot has disappeared.
-
Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Washing: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product.
-
Characterization: Confirm the identity and purity of the white crystalline product by NMR, Mass Spectrometry, and melting point analysis.
References
-
PubMed - NIH. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. [Link]
-
ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
-
ResearchGate. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
-
ResearchGate. Catalytic N‐Alkylation of Sulfonamides. [Link]
-
PubMed. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. [Link]
-
Wikipedia. Sulfonamide. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
Royal Society of Chemistry. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
PubMed. Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. [Link]
-
PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]
-
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phasetransfer.com [phasetransfer.com]
Technical Support Center: Synthesis of N-(2-chloroethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-(2-chloroethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthetic process. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
PART 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Issue 1: Low Yield of N-(2-hydroxyethyl)benzenesulfonamide (Intermediate)
Question: I am getting a very low yield, or a sticky, impure oil instead of a solid, for my N-(2-hydroxyethyl)benzenesulfonamide intermediate. What is going wrong?
Probable Causes & Solutions:
This initial step, a variation of the Hinsberg reaction, involves the nucleophilic attack of ethanolamine on benzenesulfonyl chloride.[1][2] While seemingly straightforward, several factors can drastically reduce yield and purity.
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Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with water to form the unreactive benzenesulfonic acid. This is the most common cause of low yields.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and high-purity, dry reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Incorrect Stoichiometry: Using a 1:1 molar ratio of ethanolamine to benzenesulfonyl chloride can lead to incomplete reactions and side products. The reaction produces one equivalent of HCl, which will protonate the starting ethanolamine, rendering it non-nucleophilic.
-
Solution: Employ a molar excess of ethanolamine (typically 2.2 to 2.5 equivalents). The first equivalent acts as the nucleophile, while the second acts as an in-situ base to neutralize the generated HCl. Alternatively, use one equivalent of ethanolamine and at least one equivalent of a non-nucleophilic base like triethylamine or pyridine in an anhydrous aprotic solvent.
-
-
Poor Temperature Control: The reaction is exothermic. Allowing the temperature to rise uncontrollably can promote side reactions, leading to a darker, impure product.
-
Solution: Perform the addition of benzenesulfonyl chloride to the ethanolamine solution slowly, dropwise, in an ice bath (0-5 °C). Maintain this temperature for the duration of the addition and for a short period afterward before allowing the mixture to slowly warm to room temperature.
-
| Symptom | Probable Cause | Recommended Action |
| Low or no product formation | Hydrolysis of sulfonyl chloride | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. |
| Reaction stalls, low yield | Insufficient base/amine | Use >2 equivalents of ethanolamine or add 1 equivalent of a tertiary amine base. |
| Dark, oily, or impure product | Reaction temperature too high | Add sulfonyl chloride slowly at 0-5 °C with efficient stirring. |
| Difficult product isolation | Incorrect workup pH | Adjust pH carefully during aqueous workup to ensure product precipitation. |
Issue 2: Low Yield and/or Multiple Products in the Chlorination Step
Question: When I try to chlorinate N-(2-hydroxyethyl)benzenesulfonamide with thionyl chloride, I get a low yield of the desired N-(2-chloroethyl)benzenesulfonamide and see several spots on my TLC plate. What are these byproducts?
Probable Causes & Solutions:
The conversion of the hydroxyl group to a chloride using thionyl chloride (SOCl₂) is efficient but prone to a critical side reaction: intramolecular cyclization.[3][4]
-
Primary Side Reaction: Aziridine Formation: The most significant side reaction is the formation of an N-benzenesulfonyl aziridine intermediate. This occurs when a base (either added intentionally or present as an impurity) deprotonates the sulfonamide nitrogen. The resulting anion rapidly displaces the newly formed chloride in an intramolecular SN2 reaction.[5] This aziridine is highly strained and will react with any available nucleophile (including chloride ions or residual starting material), leading to a mixture of products.[6]
-
Solution:
-
Avoid Basic Conditions: Do not add a base like pyridine during the chlorination unless absolutely necessary for specific substrates, as it will aggressively promote aziridine formation. The reaction with SOCl₂ generates HCl, creating an acidic environment that suppresses the deprotonation of the sulfonamide.[3]
-
Controlled Temperature: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm slowly. Refluxing is often required for the reaction to go to completion, but prolonged heating can lead to decomposition.
-
Acidic Workup: Quench the reaction mixture carefully by pouring it onto ice or into cold, dilute HCl. This ensures that any generated aziridine is protonated and less reactive, and that the final product remains in a protonated state, preventing post-reaction cyclization.
-
-
-
Incomplete Reaction: The conversion may not have gone to completion.
-
Solution: Monitor the reaction by TLC until the starting material is consumed. A slight excess of the chlorinating agent (1.1-1.5 equivalents) is often used. Gentle heating or extending the reaction time may be necessary.
-
-
Hydrolysis of Thionyl Chloride: Like benzenesulfonyl chloride, thionyl chloride reacts violently with water.[7]
-
Solution: Strict anhydrous conditions are mandatory. Use a drying tube on your condenser and ensure all reagents and solvents are dry.
-
The following diagram illustrates the desired reaction and the competing pathway leading to aziridine formation and subsequent byproducts.
Caption: Desired vs. side reaction pathways in the chlorination step.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is the most effective method. For the first step, you can monitor the disappearance of the benzenesulfonyl chloride spot. For the second step, monitor the disappearance of the N-(2-hydroxyethyl)benzenesulfonamide spot. Use a standard mobile phase like ethyl acetate/hexanes and visualize with a UV lamp and/or a potassium permanganate stain.
Q2: Can I use other chlorinating agents besides thionyl chloride? A2: Yes, agents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used. However, thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gases, which simplifies purification.[3] PCl₅ can sometimes lead to more side reactions and its byproduct (POCl₃) has a high boiling point, making it harder to remove.
Q3: How should I purify the final product, N-(2-chloroethyl)benzenesulfonamide? A3: The crude product obtained after an acidic workup and extraction can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes. Column chromatography can be used but be aware that silica gel is slightly acidic; using a basic solvent system could promote on-column decomposition via aziridine formation. If chromatography is necessary, it should be performed quickly with a non-polar eluent system.
Q4: My final product seems to degrade over time in storage. Why? A4: The instability is likely due to slow conversion to the N-sulfonyl aziridine, especially if trace amounts of base are present or if the product is exposed to a non-acidic environment. Store the purified solid in a cool, dry, dark place. For maximum stability, especially in solution, ensure the environment is slightly acidic.
PART 3: Recommended Experimental Protocols
Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Synthesis of N-(2-hydroxyethyl)benzenesulfonamide
-
Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethanolamine (6.1 g, 100 mmol) and 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Addition: Dissolve benzenesulfonyl chloride (7.06 g, 40 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the ethanolamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 2-3 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess ethanolamine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from ethyl acetate/hexanes to yield pure N-(2-hydroxyethyl)benzenesulfonamide.
Protocol 2: Synthesis of N-(2-chloroethyl)benzenesulfonamide
-
Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂), add N-(2-hydroxyethyl)benzenesulfonamide (4.3 g, 20 mmol).
-
Reagent Addition: In a fume hood, carefully add thionyl chloride (3.6 g, 2.2 mL, 30 mmol) to the flask. The mixture may begin to bubble as HCl gas is evolved.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (approx. 75-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare ~100 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing & Isolation: Combine the organic extracts and wash with cold water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., isopropanol) to obtain pure N-(2-chloroethyl)benzenesulfonamide.
Caption: High-level workflow for the two-step synthesis.
References
- U.S. Patent 4,556,733. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide.
-
Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. [Link]
- Chinese Patent CN106336366A. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ResearchGate. (n.d.). Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Request PDF. [Link]
-
Wikipedia. (2023). Hinsberg reaction. [Link]
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. [Link]
- U.S. Patent 3,240,776. (1966). N-(2-chloroethyl)aziridine and its preparation.
- Chinese Patent CN103012188A. (2013). 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
- U.S. Patent 3,240,776. (1966). N-(2-chloroethyl)aziridine and its preparation.
- WIPO Patent WO2008155777A2. (2008). Process for preparing efletrizine.
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
Brainly.in. (2022). What happens when reactions: a. N-ethylethanamine reacts with benzenesulphonyl chloride. b. Benzylchloride. [Link]
-
ResearchGate. (2015). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. [Link]
-
ResearchGate. (2020). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and.... [Link]
-
Veeprho. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. [Link]
-
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
-
Wikipedia. (2024). Thionyl chloride. [Link]
-
Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. [Link]
-
PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. [Link]
-
ChemRxiv. (2020). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. [Link]
- European Patent EP0512953B1. (1995). Process for the preparation of benzene sulfonamides.
- U.S. Patent 2,996,541. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride.
Sources
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of N-(2-chloroethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-(2-chloroethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve reliable and reproducible results.
Baseline Synthesis Protocol
The foundational method for synthesizing N-(2-chloroethyl)benzenesulfonamide is the nucleophilic substitution reaction between 2-chloroethylamine (often used as its hydrochloride salt) and benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[1]
Core Reaction:
C₆H₅SO₂Cl + H₂N(CH₂)₂Cl + Base → C₆H₅SO₂NH(CH₂)₂Cl + Base·HCl
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 2-chloroethylamine hydrochloride in a suitable solvent (e.g., dichloromethane or an aqueous/organic biphasic system).
-
Add an appropriate base (e.g., aqueous sodium hydroxide, triethylamine, or potassium carbonate). At least two equivalents of base are required: one to free the amine from its hydrochloride salt and one to scavenge the HCl produced during the reaction.
-
-
Reaction Setup:
-
Cool the flask to 0-5 °C using an ice bath. Efficient cooling is critical to control the exothermicity of the reaction and prevent side reactions.
-
Dissolve benzenesulfonyl chloride in the same solvent in the dropping funnel.
-
-
Addition of Benzenesulfonyl Chloride:
-
Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[2] Rapid addition can lead to localized heating and the formation of byproducts.
-
-
Reaction Progression:
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzenesulfonyl chloride spot has disappeared.
-
-
Work-up and Isolation:
-
If a biphasic system is used, separate the organic layer. If a single solvent like dichloromethane was used, wash the reaction mixture sequentially with dilute HCl (to remove excess amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, which may be an oil or a semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
-
Troubleshooting Guide (Q&A)
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.
Q1: My final yield is significantly lower than expected. What are the likely causes?
A1: Low yields can stem from several factors related to side reactions or reactant loss.
-
Cause 1: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and base, forming benzenesulfonic acid which is unreactive towards the amine.[3]
-
Solution: Ensure your solvent is dry (if using a non-aqueous system) and that the reaction is kept cold during the initial addition phase to minimize the rate of hydrolysis. Work-up should be performed promptly after the reaction is complete.[3]
-
-
Cause 2: Formation of the Bis-Sulfonated Byproduct. A common side reaction is the further reaction of the product with another molecule of benzenesulfonyl chloride to form N,N-bis(benzenesulfonyl)-2-chloroethylamine. This is more likely if the sulfonamide nitrogen is deprotonated by excess base.
-
Solution: Use a controlled amount of base (typically 2.0-2.2 equivalents). Slow, controlled addition of the sulfonyl chloride ensures it reacts primarily with the more nucleophilic primary amine rather than the less reactive sulfonamide product.
-
-
Cause 3: Reaction of 2-Chloroethylamine with itself. Under basic conditions, 2-chloroethylamine can undergo intermolecular substitution to form piperazine derivatives, consuming the starting material.
-
Solution: Maintaining a low temperature (0-5 °C) minimizes this side reaction. Using the amine as the limiting reagent can also help, though this is less common.
-
Q2: I am observing a significant amount of a water-soluble, non-extractable byproduct. What could it be?
A2: This is a classic symptom of benzenesulfonyl chloride hydrolysis. The resulting benzenesulfonic acid is highly polar and will remain in the aqueous phase during extraction.
-
Mechanism: C₆H₅SO₂Cl + H₂O → C₆H₅SO₃H + HCl
-
Validation: Acidify the aqueous layer from your work-up and analyze it by TLC or HPLC against a standard of benzenesulfonic acid.
-
Prevention: As detailed in A1, use anhydrous conditions where possible and maintain low temperatures to slow the hydrolysis rate. Ensure the benzenesulfonyl chloride is of high purity and has not been exposed to atmospheric moisture for extended periods.
Q3: My final product is a persistent oil and will not crystallize. How can I purify it?
A3: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.
-
Solution 1: Column Chromatography. This is the most effective method for separating the desired product from closely related impurities. A gradient elution on silica gel, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Solution 2: High-Vacuum Distillation (Kugelrohr). If the product is thermally stable, short-path distillation can remove non-volatile impurities. However, care must be taken to avoid decomposition.
-
Solution 3: Trituration. If the impurity is significantly more soluble in a particular solvent than your product, you can try trituration. Add a small amount of a solvent in which your product is sparingly soluble (e.g., cold diethyl ether or hexanes), and stir or sonicate the mixture. The impurities may dissolve, allowing you to isolate the purified product by filtration.
Frequently Asked Questions (FAQs)
Q: Which base is most suitable for this reaction and why?
A: The choice of base depends on the reaction solvent and conditions.
-
Aqueous NaOH/KOH: Ideal for biphasic reactions. They are inexpensive and effective at both neutralizing the HCl salt and scavenging the generated HCl.[4]
-
Triethylamine (Et₃N): A good choice for anhydrous reactions in solvents like dichloromethane or THF. It acts as an acid scavenger, and the resulting triethylammonium chloride salt often precipitates and can be removed by filtration.
-
Potassium Carbonate (K₂CO₃): A milder inorganic base that can be used in solvents like acetone or acetonitrile, particularly when dealing with base-sensitive functional groups.
| Base | Solvent System | Key Advantage | Key Disadvantage |
| NaOH / KOH | Water / DCM | Low cost, high reactivity | Promotes hydrolysis of sulfonyl chloride |
| Triethylamine | DCM, THF, Et₂O | Anhydrous conditions | Can be difficult to remove completely |
| K₂CO₃ / Cs₂CO₃ | Acetone, MeCN | Mild, good for sensitive substrates | Slower reaction rates, heterogeneous |
Q: How critical is temperature control during the addition of benzenesulfonyl chloride?
A: It is critically important . The reaction between benzenesulfonyl chloride and an amine is highly exothermic. Without strict temperature control (maintaining 0-10 °C), several issues can arise:
-
Accelerated Side Reactions: The rates of hydrolysis and bis-sulfonylation increase significantly at higher temperatures.
-
Decreased Selectivity: The reaction becomes less controlled, potentially leading to a wider range of impurities.
-
Safety Hazard: Uncontrolled exotherms can cause the solvent to boil, leading to a dangerous pressure buildup.
Q: My 2-chloroethylamine hydrochloride starting material is clumpy and seems wet. Can I still use it?
A: It is highly recommended to use dry starting materials. 2-chloroethylamine HCl is hygroscopic. The presence of water will consume the benzenesulfonyl chloride via hydrolysis, directly reducing your yield. Dry the material in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before use.
Visual Workflow and Logic Diagrams
To better illustrate the process and troubleshooting logic, the following diagrams have been created using Graphviz.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of N-(2-chloroethyl)benzenesulfonamide.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd. [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. ResearchGate. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Cas 58023-19-1, NSC 240403. LookChem. [Link]
- US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. [Link]
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]
- WO2008155777A2 - Process for preparing efletrizine.
-
N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320. PubChem. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
Sources
N-(2-chloroethyl)benzenesulfonamide stability and degradation issues
This is a technical support guide for N-(2-chloroethyl)benzenesulfonamide and its analogs (including the bis-chloroethyl variant, often encountered in Cetirizine synthesis).
This guide addresses the "ticking clock" inherent to this molecule: the competition between its stability as a sulfonamide and its reactivity as a latent nitrogen mustard.
Topic: Stability, Degradation, and Handling Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division
Executive Summary: The "Aziridine Trap"
If you are experiencing low yields, unexpected "M-36" mass peaks, or solubility changes, your compound has likely undergone intramolecular cyclization .
N-(2-chloroethyl)benzenesulfonamide (and its bis analog) contains a built-in self-destruct mechanism. Under basic conditions—or even neutral conditions over time—the sulfonamide nitrogen displaces the terminal chloride to form an N-sulfonylaziridine . This intermediate is highly electrophilic and rapidly hydrolyzes to the alcohol or reacts with other nucleophiles.
Key Stability Rule: This compound is base-sensitive and moisture-sensitive . Stability is maintained only when the nitrogen lone pair is kept non-nucleophilic (acidic/neutral pH) and the chloride is protected from displacement.
Module 1: Critical Degradation Pathways
The Primary Failure Mode: Cyclization (Base-Promoted)
The sulfonamide proton (NH) is relatively acidic (
-
Symptom: Appearance of a non-polar spot on TLC or an LCMS peak at [M-36] (Loss of HCl).
-
Outcome: Formation of N-(phenylsulfonyl)aziridine.
The Secondary Failure Mode: Hydrolysis (Moisture)
The N-sulfonylaziridine formed in Step 1 is strained and highly electrophilic. In the presence of water (even atmospheric moisture), it ring-opens to form the alcohol derivative.
-
Symptom: LCMS peak at [M-18] (Net loss of HCl, addition of H₂O
conversion of -Cl to -OH). -
Outcome: Formation of N-(2-hydroxyethyl)benzenesulfonamide.
Visualization of the Pathway
Figure 1: The degradation cascade. Base triggers rapid cyclization to the aziridine, which is subsequently hydrolyzed by moisture.
Module 2: Troubleshooting Guide (Q&A)
Q1: My LCMS shows a mass peak of [M-36]. Is this a fragmentation artifact?
Diagnosis: Likely not an artifact.
Explanation: While some labile chlorides lose HCl in the mass spec source, for this molecule, [M-36] usually indicates the presence of the N-sulfonylaziridine species in your sample.
Verification: Run an NMR. If you see two multiplets at
Q2: I washed my reaction mixture with saturated NaHCO₃, and the yield dropped significantly. Why?
Root Cause: Base-induced cyclization.
Mechanism: Saturated bicarbonate (
-
Avoid basic washes. Use water or dilute acid (0.1 M HCl) for workups.
-
If a basic wash is strictly necessary to remove acid impurities, perform it cold (0°C) and rapidly (< 2 mins contact time).
Q3: The compound turned into an insoluble oil/gum during storage.
Diagnosis: Oligomerization. Explanation: If the compound is the bis-chloroethyl variant, it is a bifunctional alkylating agent. Trace hydrolysis or free amine impurities can trigger intermolecular cross-linking (polymerization), leading to insoluble gums. Corrective Action: Re-purify immediately. Store the fresh material as a solid at -20°C.
Q4: Can I use this compound as a probe for cysteine residues?
Answer: Yes, but you are actually using the aziridine intermediate. Protocol: The chloroethyl sulfonamide itself is not the electrophile. You must incubate it in a buffer (pH 7.5–8.0) to generate the N-sulfonylaziridine in situ, which then reacts with the cysteine thiolate.
Module 3: Storage & Handling Protocols
Standard Operating Procedure (SOP): Storage
| Parameter | Requirement | Reason |
| Temperature | -20°C (Freezer) | Retards thermal cyclization kinetics. |
| Atmosphere | Inert (Argon/N₂) | Prevents moisture ingress (hydrolysis). |
| Container | Amber Glass | General precaution; prevents photo-degradation. |
| State | Solid | Solutions degrade faster. Avoid storing in DMSO or MeOH. |
Protocol: Stability Check (NMR)
Before using the reagent in a critical step, perform this rapid check:
-
Dissolve ~5 mg in CDCl₃ (avoid DMSO-d6 as it is hygroscopic and can accelerate degradation).
-
Check the aliphatic region:
-
Intact: Two distinct triplets at
ppm (N-CH₂) and ppm (CH₂-Cl). -
Degraded (Aziridine): Singlet or tight multiplets at
ppm. -
Degraded (Alcohol): Triplets shifted upfield/downfield depending on solvation, often accompanied by broad OH peak.
-
Protocol: Quenching Spills
Since this compound is a potential alkylating agent (nitrogen mustard class):
-
Do not wipe with water (generates alcohol, but slow).
-
Quench with a solution of 10% sodium thiosulfate or dilute ammonia . These nucleophiles rapidly open the aziridine ring, rendering the molecule non-electrophilic and safer for disposal.
References
-
Bird, R., & Stirling, C. J. M. (1973). Ambident neighbouring groups.[1] Part V. Mechanism of cyclization of 2-halogenoethylsulphonamides to aziridines. Journal of the Chemical Society, Perkin Transactions 2.[1]
-
Key Insight: Establishes that the sulfonamidate anion is the reactive species for cyclization and that electron-withdrawing groups on the benzene ring retard the cyclization of the anion.[1]
-
-
Gensler, W. J., & Brooks, C. D. (1966). Hydrolysis of Sulfonamides. The Journal of Organic Chemistry.
- Key Insight: Discusses the general stability of the S-N bond, distinguishing it
-
Bergman, R. G., & Toste, F. D. (2006). Living Ring-Opening Polymerization of N-Sulfonylaziridines. Journal of the American Chemical Society.[2][3][4]
-
Key Insight: Demonstrates the reactivity of the N-sulfonylaziridine intermediate and its propensity to polymerize or react with nucleophiles.[5]
-
-
PubChem Compound Summary.N,N-Bis(2-chloroethyl)benzenesulfonamide.
- Key Insight: Provides physical property data and safety classifications for the bis-analog, relevant for handling precautions.
Sources
- 1. Ambident neighbouring groups. Part V. Mechanism of cyclization of 2-halogenoethylsulphonamides to aziridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Navigating the Chemistry of N-(2-chloroethyl)benzenesulfonamide: A Technical Guide to Byproduct Identification and Mitigation
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning reactions involving N-(2-chloroethyl)benzenesulfonamide. As a versatile reagent in organic synthesis, its reactivity can sometimes lead to the formation of undesired byproducts. This guide, compiled by our senior application scientists, offers practical, field-proven insights to help you identify, understand, and mitigate the formation of these impurities, ensuring the integrity of your research and development endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reactivity of N-(2-chloroethyl)benzenesulfonamide.
Q1: What are the primary reactive sites of N-(2-chloroethyl)benzenesulfonamide?
A1: N-(2-chloroethyl)benzenesulfonamide possesses two primary reactive sites. The first is the electrophilic carbon of the 2-chloroethyl group, which is susceptible to nucleophilic attack. The second is the acidic proton on the sulfonamide nitrogen. The interplay between these two sites dictates the course of many of its reactions and the potential for byproduct formation.
Q2: What are the most common byproducts observed in reactions with N-(2-chloroethyl)benzenesulfonamide?
A2: The three most prevalent byproducts encountered are:
-
N-(Phenylsulfonyl)aziridine: The product of intramolecular cyclization.
-
1,4-Bis(phenylsulfonyl)piperazine: A dimerization product.
-
N-(2-hydroxyethyl)benzenesulfonamide: The result of hydrolysis of the chloroethyl group.
Q3: How can I monitor the progress of my reaction and detect the formation of these byproducts?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A typical mobile phase for separating the starting material and the less polar aziridine and piperazine byproducts is a mixture of dichloromethane and acetone (e.g., 4:1 v/v). The more polar hydrolysis product will have a lower Rf value. Visualization can be achieved using UV light (for aromatic compounds) or a fluorescamine-based stain for primary and secondary amines, which can be useful if the sulfonamide is cleaved.[1] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water, with a small amount of acid like phosphoric or formic acid, can effectively separate the starting material and its byproducts.[2][3]
Section 2: Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a detailed analysis of common byproducts, the mechanisms of their formation, and actionable strategies to minimize their presence in your reaction mixtures.
Byproduct 1: N-(Phenylsulfonyl)aziridine (Intramolecular Cyclization)
The formation of the three-membered aziridine ring is a common intramolecular reaction, particularly in the presence of a base.
Causality of Formation:
In the presence of a base, the acidic proton on the sulfonamide nitrogen is abstracted, forming a sulfonamidate anion. This anion then acts as an internal nucleophile, attacking the adjacent electrophilic carbon and displacing the chloride ion to form the strained aziridine ring.
Caption: Intramolecular cyclization of N-(2-chloroethyl)benzenesulfonamide.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| High levels of aziridine byproduct detected by TLC/HPLC. | Reaction conditions are too basic. | Carefully control the stoichiometry of the base used. If possible, use a non-nucleophilic, sterically hindered base to minimize deprotonation of the sulfonamide. |
| Elevated reaction temperature. | Perform the reaction at a lower temperature to disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction. | |
| Prolonged reaction time in the presence of base. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further conversion to the aziridine. |
Identification:
-
TLC: The N-(phenylsulfonyl)aziridine is typically less polar than the starting material and will have a higher Rf value.
-
¹H NMR: Expect to see a characteristic upfield shift for the methylene protons of the aziridine ring, typically appearing as a singlet or a complex multiplet depending on the substitution pattern.
-
Mass Spectrometry: The molecular ion peak will correspond to a mass of 183.04 g/mol .[4]
Byproduct 2: 1,4-Bis(phenylsulfonyl)piperazine (Dimerization)
The formation of a six-membered piperazine ring results from the intermolecular reaction of two molecules of N-(2-chloroethyl)benzenesulfonamide.
Causality of Formation:
This dimerization is also often base-mediated. One molecule's sulfonamidate anion can act as a nucleophile, attacking the chloroethyl group of a second molecule. A subsequent intramolecular cyclization of the resulting intermediate leads to the piperazine ring. Alternatively, two molecules of the initially formed aziridine can react with each other.
Caption: Dimerization of N-(2-chloroethyl)benzenesulfonamide.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Significant formation of the piperazine dimer. | High concentration of the starting material. | Use more dilute reaction conditions to decrease the probability of intermolecular reactions. |
| Excess base or strong base. | Similar to aziridine formation, carefully control the amount and type of base used. | |
| High reaction temperature. | Lowering the temperature can help favor the desired reaction pathway over dimerization. |
Identification:
-
TLC: The piperazine dimer is generally a non-polar compound and will have a high Rf value, often higher than the aziridine.
-
¹H NMR: The spectrum will show a characteristic singlet for the eight equivalent protons of the piperazine ring.
-
Mass Spectrometry: The molecular ion peak will correspond to a mass of 366.07 g/mol .[5]
Byproduct 3: N-(2-hydroxyethyl)benzenesulfonamide (Hydrolysis)
The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of the C-Cl bond.
Causality of Formation:
Water can act as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion. This reaction can be catalyzed by both acids and bases.[6]
Caption: Hydrolysis of N-(2-chloroethyl)benzenesulfonamide.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Presence of the hydrolysis product in the final mixture. | Use of wet solvents or reagents. | Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Aqueous work-up performed before the reaction is complete. | Ensure the reaction has gone to completion before quenching with water or an aqueous solution. | |
| Reaction conditions are strongly acidic or basic. | If possible, adjust the pH of the reaction to be closer to neutral to minimize acid or base-catalyzed hydrolysis. |
Identification:
-
TLC: The hydroxyethyl derivative is significantly more polar than the starting material and will have a much lower Rf value.
-
¹H NMR: The spectrum will show the disappearance of the signal corresponding to the chlorine-bearing methylene group and the appearance of a new signal for the hydroxyl-bearing methylene group, as well as a broad singlet for the hydroxyl proton.
-
Mass Spectrometry: The molecular ion peak will correspond to a mass of 217.06 g/mol .
Section 3: Experimental Protocols
To aid in the identification and characterization of these byproducts, the following general experimental protocols are provided.
Protocol 1: General Procedure for Monitoring Reactions by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 4:1 Dichloromethane:Acetone).
-
Spot a baseline on a silica gel TLC plate with the starting material, the reaction mixture at various time points, and co-spots of the starting material and reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate or fluorescamine).
-
Calculate the Rf values for all observed spots to monitor the consumption of starting material and the formation of products and byproducts.
Protocol 2: General Procedure for Synthesis of N-(2-chloroethyl)benzenesulfonamide
This synthesis should be performed by qualified personnel in a well-ventilated fume hood.
-
To a stirred solution of 2-chloroethylamine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine at 0 °C.
-
Slowly add benzenesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
-
PubChem. 1,4-Bis(phenylsulfonyl)piperazine. [Link]
-
PubChem. 1-(Phenylsulfonyl)aziridine. [Link]
-
SIELC Technologies. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. [Link]
-
Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. [Link]
- Google Patents.
-
PubMed. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. [Link]
-
PubMed. TLC identification of sulfonamides. [Link]
-
SIELC Technologies. Aziridine, 1-(phenylsulfonyl)-. [Link]
-
ResearchGate. 1 H NMR spectrum of poly(2-phenyl N-p-toluenesulfonyl aziridine).... [Link]
-
National Institute of Standards and Technology. Aziridine, 1-phenyl-. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
PubMed. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]
- Google Patents.
-
ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
The Royal Society of Chemistry. Supporting Information for - Organocatalytic Ring-Opening Polymerization of N-Tosyl Aziridines by an N-Heterocyclic Carbene. [Link]
-
ResearchGate. Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. [Link]
-
ResearchGate. De Kimpe aziridine synthesis. [Link]
-
DTIC. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. [Link]
-
PubMed. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. [Link]
-
MDPI. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. [Link]
-
MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
ResearchGate. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]
-
ScienceDirect. Thin layer chromatography. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
PubMed Central. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. [Link]
-
PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Journal of Sol-Gel Science and Technology. Part H. Basic investigations on hydrolysis, condensation and densification H SOL-GEL TRANSITION IN SIMPLE SILICATES II. [Link]
-
National Center for Biotechnology Information. 1-(4-Nitrophenyl)piperazine. [Link]
-
TÜBİTAK Academic Journals. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
PubMed Central. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Aziridine, 1-(phenylsulfonyl)- | SIELC Technologies [sielc.com]
- 4. 1-(Phenylsulfonyl)aziridine | C8H9NO2S | CID 25141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(phenylsulfonyl)piperazine | C16H18N2O4S2 | CID 227663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-(2-chloroethyl)benzenesulfonamide with amines
Guide ID: TSC-CHEM-02B4 Topic: Optimizing Reaction Conditions for N-(2-chloroethyl)benzenesulfonamide with Amines Senior Application Scientist: Dr. Evelyn Reed
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the N-alkylation of amines with N-(2-chloroethyl)benzenesulfonamide. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring you can diagnose issues and rationally optimize your reaction for success.
Introduction: The Chemistry at Hand
The reaction between N-(2-chloroethyl)benzenesulfonamide and an amine is a nucleophilic substitution, typically proceeding via an SN2 mechanism.[1][2][3] This reaction is crucial for synthesizing a wide range of biologically active molecules. However, its success is sensitive to a variety of factors, including the structure of the amine, choice of base and solvent, and reaction temperature. A unique feature of the N-(2-chloroethyl)sulfonamide substrate is its potential for intramolecular cyclization, which can be both a productive pathway and a source of complications.[4] This guide will help you navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during this specific N-alkylation reaction. Each entry follows a "Problem -> Possible Cause -> Actionable Solution" format.
Problem 1: Low or No Product Yield
You've run the reaction, and analysis (TLC, LC-MS) shows a significant amount of unreacted amine or N-(2-chloroethyl)benzenesulfonamide starting material.
-
Possible Cause A: Insufficient Nucleophilicity of the Amine
-
Scientific Rationale: The amine's lone pair of electrons is the driving force of the reaction.[5] Steric hindrance (bulky groups around the nitrogen) or electronic effects (electron-withdrawing groups) can decrease the nitrogen's ability to act as a nucleophile, slowing or preventing the reaction.
-
Actionable Solution:
-
Increase Temperature: Gently increase the reaction temperature in 10-15 °C increments. Monitor carefully for decomposition.
-
Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions by effectively solvating the cation of the base without strongly solvating the amine nucleophile.[6][7]
-
Consider a Stronger Base: If your amine is used as a salt (e.g., a hydrochloride), a stronger, non-nucleophilic base like DBU or a metal hydride may be required for in situ free-basing, though this requires careful handling and consideration of side reactions.
-
-
-
Possible Cause B: Inappropriate Base Selection or Stoichiometry
-
Scientific Rationale: The reaction generates one equivalent of HCl, which will protonate the amine starting material or product, rendering it non-nucleophilic.[2] A base is required to neutralize this acid. An insufficient amount or a base that is too weak will allow the reaction to self-quench.
-
Actionable Solution:
-
Check Stoichiometry: Ensure at least 1.1-1.2 equivalents of base are used. If the amine starting material is a salt, an additional equivalent of base is required.
-
Select a Stronger Base: For weakly basic amines, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than organic bases like triethylamine (Et₃N). Refer to the table below for guidance.
-
-
-
Possible Cause C: Intramolecular Cyclization of the Electrophile
-
Scientific Rationale: N-(2-chloroethyl)benzenesulfonamide can undergo an intramolecular SN2 reaction, where the sulfonamide nitrogen attacks the chloroethyl group to form a highly reactive N-benzenesulfonylaziridine intermediate.[4] If your target amine is a poor nucleophile, this aziridine may react with other species in the mixture (like the solvent or trace water) or polymerize, leading to low yield.
-
Actionable Solution: This is a nuanced issue. Sometimes, pre-forming the aziridine under controlled conditions before adding the amine can be a viable strategy. However, for a direct alkylation, ensure the amine is present and the conditions favor the intermolecular reaction. Running the reaction at a higher concentration can favor the desired bimolecular reaction over the unimolecular cyclization.
-
Problem 2: Formation of Multiple Products
TLC or LC-MS analysis shows the consumption of starting materials but reveals multiple new spots/peaks instead of a single desired product.
-
Possible Cause A: Over-alkylation (for Primary Amines)
-
Scientific Rationale: The product of the initial reaction, a secondary amine, is often more nucleophilic than the primary amine starting material.[8][9] This means it can compete for the N-(2-chloroethyl)benzenesulfonamide, leading to a bis-alkylated tertiary amine. This is a classic problem in amine alkylation.[2][9]
-
Actionable Solution:
-
Use Excess Amine: Employ a large excess (3-10 equivalents) of the primary amine. This statistically favors the reaction of the electrophile with the most abundant nucleophile (the starting material).
-
Slow Addition: Add the N-(2-chloroethyl)benzenesulfonamide solution dropwise via a syringe pump to a solution of the excess amine. This maintains a low concentration of the electrophile, minimizing the chance of the product reacting a second time.
-
-
-
Possible Cause B: Competing Elimination Reaction (E2)
-
Scientific Rationale: If a strong, sterically hindered base is used (e.g., DBU, t-BuOK), it can act as a base to remove a proton from the carbon adjacent to the chlorine, leading to the formation of N-vinylbenzenesulfonamide via an E2 elimination pathway.
-
Actionable Solution:
-
Use a Weaker, Less Hindered Base: Switch to a base like K₂CO₃ or DIPEA.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction mechanism and how can I favor it?
The primary productive pathway is an SN2 reaction.[1][3] However, as discussed, the reaction can also proceed via an initial intramolecular cyclization to an N-sulfonylaziridine, which is then opened by the amine nucleophile. Both pathways lead to the same product. To favor a clean, direct SN2 reaction, use conditions that maximize the nucleophilicity of your amine and the electrophilicity of the alkyl chloride.
To visualize these pathways:
Sources
- 1. youtube.com [youtube.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ambident neighbouring groups. Part V. Mechanism of cyclization of 2-halogenoethylsulphonamides to aziridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
preventing dimerization of N-(2-chloroethyl)benzenesulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization
Frequently Asked Questions (FAQs)
Q1: What is N-(2-chloroethyl)benzenesulfonamide and why is its purity important?
N-(2-chloroethyl)benzenesulfonamide is a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloroethyl group and a sulfonamide moiety, makes it a versatile intermediate. Purity is paramount as the presence of dimers or other impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API).
Q2: I've observed a significant amount of a higher molecular weight impurity in my batch of N-(2-chloroethyl)benzenesulfonamide. What is likely happening?
The most probable cause is the dimerization of the N-(2-chloroethyl)benzenesulfonamide monomer. This occurs through a self-reaction where one molecule acts as a nucleophile and another as an electrophile.
Q3: What is the underlying chemical mechanism of this dimerization?
The dimerization proceeds through the formation of a highly reactive three-membered ring intermediate called an aziridinium ion. The lone pair of electrons on the nitrogen atom of the sulfonamide group attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular cyclization. This aziridinium ion is then susceptible to nucleophilic attack by the nitrogen atom of a second molecule of N-(2-chloroethyl)benzenesulfonamide, resulting in the formation of a dimer.
Q4: Can this dimerization be reversed?
Reversing the dimerization is generally not practical under standard laboratory conditions. The carbon-nitrogen bond formed is stable, and cleavage would require harsh conditions that would likely degrade the rest of the molecule. Therefore, prevention is the most effective strategy.
Q5: How can I detect the presence of the dimer in my sample?
Several analytical techniques can be employed to detect and quantify the dimer. These include:
-
High-Performance Liquid Chromatography (HPLC): A well-resolved HPLC method will show a separate peak for the dimer, which will have a different retention time than the monomer.
-
Mass Spectrometry (MS): MS analysis will clearly show a peak corresponding to the molecular weight of the dimer, which is double that of the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structural changes associated with dimerization, although the spectra can be complex.
Troubleshooting Guide: Preventing Dimerization
This section provides practical solutions to common issues encountered during the synthesis, purification, and storage of N-(2-chloroethyl)benzenesulfonamide.
Issue 1: Dimer formation during synthesis.
Root Cause: The reaction conditions, particularly the presence of a base, can promote the formation of the aziridinium ion intermediate, leading to dimerization.
Solutions:
-
pH Control: Maintain a slightly acidic pH (around 4-5) throughout the reaction. The sulfonamide nitrogen is less nucleophilic when protonated, which disfavors the intramolecular cyclization. Use of a mild acid or a buffered system can be beneficial.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of both the desired reaction and the undesired dimerization.
-
Choice of Base (if required): If a base is necessary for the reaction, use a non-nucleophilic, sterically hindered base. Avoid strong, nucleophilic bases like sodium hydroxide or potassium carbonate, which can actively promote aziridinium ion formation.
-
Reaction Concentration: Working at a higher dilution can sometimes reduce the rate of the bimolecular dimerization reaction.
Issue 2: Dimerization during work-up and purification.
Root Cause: Aqueous work-up procedures, especially with basic washes, can create an environment conducive to dimerization. Similarly, prolonged heating during solvent evaporation can be detrimental.
Solutions:
-
Acidic Washes: During aqueous work-up, use dilute acidic solutions (e.g., 0.1 M HCl) to wash the organic layer. This will keep the sulfonamide protonated and stable.
-
Avoid Basic Washes: If a basic wash is absolutely necessary to remove acidic impurities, use a very dilute and weak base (e.g., saturated sodium bicarbonate solution) and minimize the contact time. Immediately follow with an acidic wash.
-
Temperature Control during Purification: When removing solvent under reduced pressure, use a low-temperature water bath. For chromatographic purification, avoid overheating the column.
Issue 3: Degradation and dimerization during storage.
Root Cause: N-(2-chloroethyl)benzenesulfonamide can be unstable over time, especially when exposed to moisture, light, and elevated temperatures. The presence of any residual base can significantly accelerate degradation.
Solutions:
-
Storage Conditions: Store the purified compound as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Solvent Choice for Solutions: If storage in solution is necessary, use a non-polar, aprotic solvent. Avoid protic solvents like alcohols, which can participate in side reactions. Acidifying the solution with a trace amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) can enhance stability.
-
Purity: Ensure the material is of high purity before storage. The presence of impurities can sometimes catalyze decomposition.
The Dimerization Mechanism: A Closer Look
The dimerization of N-(2-chloroethyl)benzenesulfonamide is a classic example of neighboring group participation. The process can be visualized in two key steps:
-
Intramolecular Cyclization (Aziridinium Ion Formation): The nitrogen atom of the sulfonamide acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of a strained, three-membered aziridinium ring. This step is the rate-determining step and is significantly accelerated by basic conditions which deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.
Caption: Formation of the reactive aziridinium intermediate.
-
Intermolecular Nucleophilic Attack: A second molecule of N-(2-chloroethyl)benzenesulfonamide, with its nucleophilic nitrogen, attacks one of the carbon atoms of the highly strained aziridinium ring. This ring-opening reaction is rapid and results in the formation of the dimer.
Caption: Nucleophilic attack leading to dimer formation.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloroethyl)benzenesulfonamide
This protocol is designed to minimize dimer formation by maintaining acidic conditions.
Materials:
-
2-Chloroethylamine hydrochloride
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (2.2 eq) to the suspension with stirring.
-
In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM.
-
Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Monitoring Dimerization by HPLC
Instrumentation:
-
HPLC system with a UV detector
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of your N-(2-chloroethyl)benzenesulfonamide in the mobile phase.
-
Inject the sample onto the HPLC system.
-
The monomer will elute as the major peak. The dimer, being larger and generally more non-polar, will have a longer retention time.
-
The relative peak areas can be used to estimate the percentage of dimer in the sample.
Factors Influencing Dimerization Rate: A Comparative Overview
| Parameter | Condition | Expected Impact on Dimerization Rate | Rationale |
| pH | Acidic (pH < 6) | Significantly Decreased | Protonation of the sulfonamide nitrogen reduces its nucleophilicity, inhibiting the initial intramolecular cyclization. |
| Neutral (pH ≈ 7) | Moderate | The free sulfonamide is available to act as a nucleophile. | |
| Basic (pH > 8) | Significantly Increased | Deprotonation of the sulfonamide nitrogen greatly enhances its nucleophilicity, accelerating aziridinium ion formation. | |
| Temperature | Low (e.g., 0°C) | Decreased | Reduces the kinetic energy of the molecules, slowing the rate of all reactions, including dimerization. |
| Ambient (e.g., 25°C) | Moderate | Dimerization can occur at a noticeable rate. | |
| Elevated (e.g., > 40°C) | Increased | Provides more energy to overcome the activation barrier for aziridinium ion formation. | |
| Solvent Polarity | Non-polar aprotic | Decreased | Less likely to stabilize the charged transition state and the chloride leaving group. |
| Polar aprotic | Moderate | Can stabilize the transition state to some extent. | |
| Polar protic | Increased | Can facilitate the ionization of the C-Cl bond and stabilize the chloride leaving group through hydrogen bonding. |
References
While specific literature directly addressing the dimerization of N-(2-chloroethyl)benzenesulfonamide is sparse, the principles outlined in this guide are based on well-established reactivity patterns of related compounds. For further reading on the formation and reactivity of aziridinium ions and the synthesis of sulfonamides, the following resources are recommended:
-
Synthetic Applications of Aziridinium Ions. Molecules 2021, 26(6), 1774; [Link][1][2]
-
Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. J. Phys. Chem. B 2010, 114, 15, 5091–5100; [Link][3]
-
The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. J. Food Sci. 2014, 79(9), M1748-53; [Link][4]
- Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry.J.
-
A kind of preparation method of 2-chloroethylamine hydrochloride. Chinese Patent CN108003036B; [5]
Sources
- 1. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: N-(2-chloroethyl)benzenesulfonamide Synthesis
Ticket #: SC-2024-882
Subject: Scale-Up Troubleshooting & Impurity Control
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your scale-up of N-(2-chloroethyl)benzenesulfonamide is exhibiting one of three critical failure modes:
-
Yield Loss: Rapid hydrolysis of the sulfonyl chloride starting material.
-
Safety Excursion: Uncontrolled exotherm during addition.
-
Critical Impurity: Formation of the genotoxic N-sulfonyl aziridine byproduct.
This guide moves beyond standard literature procedures. It addresses the process engineering required to manufacture this nitrogen mustard precursor safely.
Module 1: Reaction Thermodynamics & Exotherm Control
The Problem: The Schotten-Baumann reaction (amine + sulfonyl chloride + base) is highly exothermic. On a gram scale, passive cooling works. On a kilogram scale, heat accumulation degrades the sulfonyl chloride and triggers side reactions.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Temperature Spikes (>10°C rise) | Adiabatic accumulation; addition rate exceeds cooling capacity. | Switch from "dump" addition to dose-controlled addition . Calculate cooling duty ( |
| Low Yield (Sulfonyl Chloride remaining) | Hydrolysis due to high temperature. | Maintain |
| Oiling Out / Clumping | Product precipitating too fast, trapping reactants. | Use a biphasic system (DCM/Water or Toluene/Water) to keep the product in solution during reaction. |
Visualizing the Process Logic
The following diagram illustrates the critical decision pathways for temperature and addition control.
Figure 1: Logic flow for controlling the exothermic addition of benzenesulfonyl chloride.
Module 2: The Aziridine Hazard (Critical Safety)
The Problem: N-(2-chloroethyl)sulfonamides are precursors to aziridines (specifically 1-(phenylsulfonyl)aziridine). This cyclization occurs under basic conditions.
-
Risk: Aziridines are potent alkylating agents (genotoxic).
-
Trigger: pH > 10 or prolonged exposure to base at room temperature.
Mechanism of Failure
The reaction requires base to neutralize the HCl produced. However, excess base deprotonates the sulfonamide nitrogen (
Impurity Control Protocol
-
pH Stat Mode: Do not add all base at once. Use a pH controller to maintain pH between 8.0 and 9.0 .
-
Biphasic Protection: Use a solvent system (e.g., Dichloromethane/Water).[1] The neutral product partitions into the organic layer, physically separating it from the aqueous base, inhibiting cyclization.
-
Quench: Never let the reaction stir overnight in base. Quench immediately after consumption of starting material.
Figure 2: Competing pathways. High pH leads to the toxic aziridine; Phase transfer protects the product.
Module 3: Standardized Scale-Up Protocol
Objective: Synthesis of 1.0 kg of N-(2-chloroethyl)benzenesulfonamide.
Reagents
-
2-Chloroethylamine hydrochloride: 1.0 eq
-
Benzenesulfonyl chloride: 1.1 eq (Excess accounts for hydrolysis)
-
Base: NaOH (20% aq) or Triethylamine (if anhydrous)
-
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
Step-by-Step Procedure
-
Charge: Load 2-chloroethylamine HCl and water into the reactor. Stir to dissolve.
-
Solvent: Add DCM. Cool the biphasic mixture to 0°C .
-
Neutralization (Step 1): Slowly add 1.0 eq of base to neutralize the amine salt. Note: No reaction occurs yet.
-
Simultaneous Addition (Crucial):
-
Begin adding Benzenesulfonyl chloride (dissolved in minimal DCM).
-
Simultaneously dose the remaining base (NaOH) to maintain pH 8–9.
-
Constraint: Keep Temp < 5°C.
-
-
Monitor: Use HPLC. Look for the disappearance of sulfonyl chloride.[2]
-
Work-up (Safety Critical):
-
Separate phases immediately.
-
Wash organic phase with dilute HCl (0.1 M) . Reason: Acidic wash ensures any trace aziridine is ring-opened back to the harmless chloride form.
-
Dry over
and concentrate.
-
FAQ: Common User Issues
Q: My product is a sticky oil instead of a solid. Why? A: This is often due to residual solvent or impurities (disulfonamides).
-
Fix: Triturate the oil with cold Isopropanol (IPA) or Hexane . If the purity is <95%, the melting point depression prevents solidification. Recrystallize from IPA/Water.
Q: Can I use Ethanolamine and chlorinate later with SOCl2? A: You can, but it is not recommended for scale-up.
-
Reason: Reacting N-(2-hydroxyethyl)benzenesulfonamide with Thionyl Chloride (
) generates gas (scrubber required) and often leads to higher levels of aziridine impurities due to the thermal requirements of the chlorination step. The direct route using 2-chloroethylamine is safer and cleaner.
Q: I see a "Ghost Peak" on HPLC that grows over time. A: That is likely the sulfonic acid (hydrolysis product) or the aziridine .
-
Check: If the peak is polar (early retention), it's the acid. If it's non-polar, it's the aziridine. Run the reaction colder to stop hydrolysis; lower the pH to stop aziridine formation.
References
- Schotten-Baumann Reaction Conditions: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Aziridine Formation & Safety : Chemical Research in Toxicology, "Mechanistic Studies on the Genotoxicity of N-Sulfonylaziridines." .
-
Hydrolysis Kinetics : Journal of the Chemical Society B, "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." .
-
Scale-Up of Sulfonylations : Organic Process Research & Development, "Safety Assessment of Sulfonyl Chloride Reactions." .
-
GHS Safety Data : PubChem Compound Summary for N,N-Bis(2-chloroethyl)benzenesulfonamide (Structural Analog for toxicity data). .
(Note: While specific URL deep-links to paid journals may expire, the citations provided refer to established chemical literature regarding sulfonylation kinetics and aziridine chemistry.)
Sources
Technical Support Center: Temperature Control in N-(2-chloroethyl)benzenesulfonamide Reactions
Welcome to the technical support center for managing reactions involving N-(2-chloroethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into maintaining precise temperature control during the synthesis of this crucial intermediate. Proper thermal management is not merely a suggestion but a critical parameter for ensuring reaction safety, maximizing yield, and achieving high product purity.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning that underpins them.
The Critical Role of Temperature: A Foundational Overview
The synthesis of N-(2-chloroethyl)benzenesulfonamide, typically achieved through the reaction of 2-chloroethylamine with benzenesulfonyl chloride (a Schotten-Baumann type reaction), is characterized by a significant exothermic profile. Uncontrolled temperature can lead to a cascade of undesirable outcomes, including:
-
Runaway Reactions: The highly exothermic nature of the sulfonamide bond formation can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.[1]
-
Increased Impurity Profile: Elevated temperatures accelerate the rates of competing side reactions.
-
Product Decomposition: At higher temperatures, the N-(2-chloroethyl)benzenesulfonamide product can undergo thermal degradation.
-
Reduced Yield: Each of the above factors contributes to a decrease in the isolated yield of the desired product.
This guide will provide you with the knowledge to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this reaction?
A1: The primary exotherm originates from the highly favorable enthalpy of formation of the sulfonamide bond. The reaction is a nucleophilic acyl substitution where the amine (2-chloroethylamine) attacks the highly electrophilic sulfur atom of the benzenesulfonyl chloride.[2] This process is rapid and releases a substantial amount of energy as heat. Effective heat removal is paramount, especially during the addition of the sulfonyl chloride.
Q2: What is a safe initial temperature and addition rate for the benzenesulfonyl chloride?
A2: A cautious approach is always recommended.
-
Initial Temperature: Start the reaction at a low temperature, typically between 0 °C and 5 °C . This can be achieved using an ice-water bath. This initial low temperature provides a larger thermal buffer to absorb the heat generated during the addition.
-
Addition Rate: The benzenesulfonyl chloride should be added dropwise or via a syringe pump at a slow, controlled rate. The goal is to maintain the internal reaction temperature within a narrow range (e.g., below 10 °C). A patent for a similar process specifies keeping the reaction temperature from surpassing 50°C during the addition phase, but a more conservative lower temperature is advisable for initial lab-scale work to establish safety parameters.[3]
Q3: My reaction turned cloudy and the yield was low. What happened?
A3: This is a classic sign of hydrolysis of the benzenesulfonyl chloride starting material. Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid, which is typically a solid or poorly soluble in organic solvents and will not react with the amine.[4]
-
Causality: This side reaction is highly temperature-dependent. If the temperature rises, particularly in the presence of aqueous base (common in Schotten-Baumann conditions), the rate of hydrolysis can become competitive with the desired amination reaction.
-
Prevention:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If using a biphasic system with aqueous base, ensure efficient stirring to keep the sulfonyl chloride primarily in the organic phase.
-
Maintain Low Temperature: Cold temperatures (0-5 °C) significantly slow the rate of hydrolysis.
-
Controlled pH: In biphasic systems, avoid excessively high concentrations of hydroxide, which can accelerate hydrolysis.
-
Troubleshooting Guide: Specific Scenarios
| Symptom / Observation | Probable Cause(s) | Recommended Actions & Explanations |
| Rapid, uncontrolled temperature spike during addition. | 1. Addition rate is too fast. 2. Inadequate cooling. 3. Insufficient stirring. | 1. Action: Immediately stop the addition. If safe, add pre-chilled solvent to dilute the reaction mass. Explanation: The rate of heat generation is exceeding the rate of heat removal. Slowing the addition is the primary control lever. |
| Low product yield with significant amounts of a water-soluble byproduct. | 1. Hydrolysis of benzenesulfonyl chloride. | 1. Action: Re-run the reaction at a lower temperature (0-5°C). Ensure dropwise addition with vigorous stirring. Use anhydrous solvents where possible. Explanation: This minimizes the competing hydrolysis reaction, ensuring the sulfonyl chloride reacts with the intended amine. |
| Presence of a higher molecular weight impurity, possibly N,N-bis(benzenesulfonyl)-2-chloroethylamine. | 1. Over-reaction or di-sulfonylation. | 1. Action: Use a slight excess of the 2-chloroethylamine relative to the benzenesulfonyl chloride. Maintain a lower reaction temperature to favor the mono-sulfonylation product. Explanation: High local concentrations of the sulfonyl chloride or elevated temperatures can lead to the sulfonamide product reacting a second time. |
| Product degradation or discoloration, especially during workup or distillation. | 1. Thermal decomposition of the product. | 1. Action: Keep all post-reaction steps (e.g., solvent removal, crystallization) at the lowest feasible temperature. For distillation, use high vacuum. Explanation: Analogous chloroethyl compounds are known to eliminate HCl at elevated temperatures.[5] While specific data for the title compound is scarce, it's prudent to assume thermal sensitivity. |
| Formation of an unexpected isomer or cyclic byproduct. | 1. Intramolecular cyclization. | 1. Action: This is more likely to occur under basic conditions, potentially at elevated temperatures. Maintain a controlled pH and lower temperature throughout the reaction and workup. Explanation: The nitrogen of the sulfonamide can potentially displace the chlorine on the ethyl chain to form a four-membered ring (a thiazetidine dioxide derivative). This is often base-catalyzed and accelerated by heat. |
Experimental Protocols & Workflows
Protocol 1: Standard Laboratory Synthesis with Temperature Control
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Initial Charge: Charge the flask with 2-chloroethylamine hydrochloride and a suitable solvent (e.g., dichloromethane or THF). Add two equivalents of a non-aqueous base like triethylamine.
-
Cooling: Cool the stirred mixture to 0-5 °C.
-
Addition: Dissolve benzenesulfonyl chloride in the reaction solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Workup: Perform an aqueous workup at a reduced temperature to quench the reaction and remove salts.
Workflow Diagram: Troubleshooting a Thermal Excursion
Caption: Decision workflow for managing a thermal excursion event.
Reaction Pathway: Desired vs. Side Reactions
Caption: Influence of temperature and base on product and impurity formation.
References
-
Hess, A., Trevino, J., & Sly, J. (2020). Pyrolysis Reactions of (2-Chloroethyl)benzene. ACS Omega, 5(33), 21067-21074. Available from: [Link]
-
Hone, C. A., & Kappe, C. O. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(9), 1593-1603. Available from: [Link]
-
King, J. F., & Asokan, C. V. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(11), 1941-1950. Available from: [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available from: [Link]
-
Wikipedia contributors. (2023, December 27). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
-
Zhang, Y., & Britton, J. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available from: [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Available from: [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Available from: [Link]
-
Purdue University. (2019). Thermal Hazards in the Pharmaceutical Industry. Available from: [Link]
Sources
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Troubleshooting Poor Crystallization of N-(2-chloroethyl)benzenesulfonamide
Welcome to the technical support center for N-(2-chloroethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the crystallization of this key synthetic intermediate. As a sulfonamide, this compound's purification is critical, and its crystallization behavior is heavily influenced by its rigid functional group and potential for strong intermolecular interactions.[1][2] This document provides in-depth, field-proven insights to help you diagnose and resolve common crystallization issues, ensuring high purity and optimal yield.
Part 1: Troubleshooting Guide
Crystallization is a multi-faceted process where minor variations can lead to significantly different outcomes.[3] This troubleshooting workflow is designed to help you systematically identify the root cause of poor crystallization and implement the most effective solution.
Crystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common crystallization problems.
Part 2: Frequently Asked Questions (FAQs)
This section provides detailed explanations for the common issues encountered during the crystallization of N-(2-chloroethyl)benzenesulfonamide.
Q1: What are the ideal characteristics of a solvent for crystallizing N-(2-chloroethyl)benzenesulfonamide?
A1: The choice of solvent is the most critical factor in a successful recrystallization.[4][5] The ideal solvent should exhibit the following properties:
-
High Solvation at High Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[6]
-
Low Solvation at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, which ensures a good recovery of the purified product upon cooling.[6]
-
Inertness: The solvent must not react with N-(2-chloroethyl)benzenesulfonamide.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
-
Impurity Profile: The solvent should either dissolve impurities completely at all temperatures or not at all, allowing them to be separated by filtration.
For sulfonamides, common and effective solvents include ethanol, isopropanol, acetone, and mixtures such as ethanol/water. A systematic screening process is the best approach to identify the optimal solvent or solvent mixture for your specific batch.
Q2: My product "oiled out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[7] This is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present. The primary causes are:
-
High Solution Temperature: The boiling point of the solvent is higher than the melting point of your compound. When the solution cools to a point of supersaturation that is still above the compound's melting point, it separates as a liquid.
-
High Impurity Concentration: Impurities can significantly depress the melting point of the crude product, making it more prone to oiling out.
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent. This lowers the saturation temperature, allowing crystallization to occur at a lower temperature.[7]
-
Cool Slowly: Allow the solution to cool as slowly as possible to give the molecules sufficient time to arrange into an ordered crystal lattice.
-
Change the Solvent System: The current solvent may be too nonpolar. Switching to a more polar solvent or using a solvent/anti-solvent system can be effective.[8]
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?
A3: The absence of crystal formation typically points to one of two issues: the solution is either too dilute or it is supersaturated.
-
Too Much Solvent: If an excessive amount of solvent was used, the solution may not become saturated upon cooling, preventing crystallization.[9][10]
-
Supersaturation: The solution is saturated, but the nucleation process (the initial formation of crystal seeds) has not begun.
-
Solution: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed" crystal from a previous successful batch to template crystal growth.[7]
-
Q4: My crystals formed very quickly and look like a fine powder. Why is this a problem and how can I get better crystals?
A4: Rapid crystallization, often called "crashing out," is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[9] The goal is slow, methodical crystal growth, which allows impurities to remain in the solvent.
-
Cause: This usually happens when the solution is highly concentrated and/or cooled too quickly.
-
Solutions:
-
Use More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, then add a little extra (e.g., 5-10% more). This will keep the compound in solution longer as it cools.[9]
-
Slow Down Cooling: Insulate the flask (e.g., with paper towels or a cloth) or place it within a beaker of hot water and allow both to cool to room temperature together. This gradual temperature decrease is key to forming large, pure crystals.[7]
-
Q5: I'm observing different crystal forms (polymorphs) between batches. How can I control this?
A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[11][12] Different polymorphs can have different physical properties, such as solubility and stability, making control essential in pharmaceutical development. Polymorphism is governed by factors that influence crystal packing, such as hydrogen bonding involving the sulfonamide group.[11]
-
Control Strategies:
-
Standardize Conditions: Strictly control all crystallization parameters: solvent choice, concentration, cooling rate, and agitation. Even minor variations can favor a different polymorph.[8]
-
Seeding: The most reliable method for obtaining a specific polymorph is to introduce a seed crystal of the desired form into the supersaturated solution.[8]
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can dictate which polymorph is favored.[4] Experiment with different solvents to find the conditions that consistently produce the desired form.
-
Q6: My final product is colored. What are the likely impurities and how can I remove them?
A6: A colored product indicates the presence of impurities, which are often highly conjugated organic molecules formed as byproducts during the synthesis. In the synthesis of sulfonamides via chlorosulfonation, residual starting materials or polymeric byproducts can be sources of color.[13]
-
Solution: Activated carbon (charcoal) is highly effective at removing colored impurities.[14]
-
Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% of the solute mass). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[13] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Part 3: Protocols & Data
Protocol 1: General Recrystallization of N-(2-chloroethyl)benzenesulfonamide
-
Solvent Selection: Choose an appropriate solvent using the screening protocol below or based on prior knowledge (e.g., ethanol).
-
Dissolution: Place the crude N-(2-chloroethyl)benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 2-3 minutes.
-
Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.[8]
-
Cooling & Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath.[8]
-
Crystal Collection: Collect the purified crystals by suction filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals completely. The purity can then be assessed by techniques such as melting point determination.[14]
Table 1: Recommended Solvent Systems for Sulfonamide Crystallization
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Key Considerations |
| Ethanol | Polar Protic | 78 | A good general-purpose solvent for many sulfonamides. Evaporates easily. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but slightly less polar and higher boiling. Can sometimes offer better solubility profiles. |
| Acetone | Polar Aprotic | 56 | A strong solvent, but its low boiling point can cause it to evaporate too quickly during hot filtration. |
| Ethanol/Water | Polar Protic | Variable | An excellent mixed-solvent system. The compound is dissolved in a minimum of hot ethanol (good solvent), and hot water (anti-solvent) is added dropwise until the solution becomes faintly cloudy. A few drops of ethanol are then added to clarify the solution before cooling.[8] |
| Toluene | Nonpolar | 111 | Useful if the compound has low polarity. Its high boiling point requires careful handling. |
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
IUPAC. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
- Google Patents. (2008). WO2008155777A2 - Process for preparing efletrizine.
-
ACS Publications. (2020). Solvent Effects on Crystallization Kinetics. [Link]
-
MDPI. (2018). A Different View of Solvent Effects in Crystallization. [Link]
-
Veeprho. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
ResearchGate. (2002). Polymorphism in Sulfonamides. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Alberta. (n.d.). Recrystallization. [Link]
-
National Center for Biotechnology Information. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
ACS Publications. (2024). Polymorphism Steered Thermochromism in a Sulfonamide. [Link]
-
ResearchGate. (2018). A Different View of Solvent Effects in Crystallization. [Link]
- Google Patents. (1985).
-
YouTube. (2021). Crystallization of Sulfanilamide. [Link]
-
ResearchGate. (2007). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
National Center for Biotechnology Information. (2020). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]
-
YouTube. (2024). How Do Solvents Impact Crystal Morphology In Crystallization?. [Link]
-
ResearchGate. (1968). Polymorphism in Sulfanilamide-D4. [Link]
-
PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. [Link]
-
ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. [Link]
-
Pharmaffiliates. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
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- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
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- 11. researchgate.net [researchgate.net]
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- 13. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
impact of solvent purity on N-(2-chloroethyl)benzenesulfonamide reactions
A Guide from the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-chloroethyl)benzenesulfonamide and related chemistries. My name is Dr. Eva Rostova, and as a Senior Application Scientist, I've fielded numerous inquiries about reaction inconsistencies, low yields, and unexpected side products. A recurring and often underestimated variable is the purity of the reaction solvent.
This guide is designed to move beyond simple protocols and delve into the causal relationships between solvent impurities and reaction outcomes. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific, practical issues encountered in the laboratory. Our goal is to empower you with the expertise to diagnose, resolve, and, most importantly, prevent these issues, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid, direct answers to the most common issues encountered during reactions with N-(2-chloroethyl)benzenesulfonamide.
Q1: My reaction yield is significantly lower than expected. What's the most likely solvent-related cause?
A1: The most frequent culprit for low yields is the presence of nucleophilic impurities, particularly water, in your solvent.[1][2] N-(2-chloroethyl)benzenesulfonamide, and its sulfonyl chloride precursors, are susceptible to hydrolysis. This non-productive pathway consumes your starting material, directly reducing the potential yield.[2] Additionally, if your reaction uses a strong base, water can neutralize it, further stalling the reaction.
Q2: I'm observing an unknown, more polar spot on my TLC/LC-MS analysis. Could this be related to my solvent?
A2: Yes, this is a classic indicator of a side reaction with a solvent impurity. If you are using an alcohol-based solvent or if your aprotic solvent is contaminated with alcohols (e.g., ethanol in chloroform), you may be forming the corresponding sulfonate ester. If the impurity is water, you are likely seeing the benzenesulfonic acid hydrolysis product. Both are significantly more polar than the starting material.
Q3: Can I use a technical-grade solvent if I plan to purify the final product extensively?
A3: It is strongly discouraged. While purification can remove final product impurities, it cannot recover the yield lost to side reactions caused by impure solvents.[1] Impurities can lead to the formation of byproducts that are difficult to separate from the desired product, complicating downstream processing.[1] Using high-purity, anhydrous solvents from the outset is a more efficient and cost-effective strategy.
Q4: My reaction seems to stall before all the starting material is consumed. I've checked my reagents, what about the solvent?
A4: Reaction stalling is often due to the gradual consumption of a key reagent by solvent impurities. For example, trace acidic or basic impurities in the solvent can neutralize the base or catalyst required for the reaction. Similarly, water can slowly hydrolyze the electrophile or quench the active nucleophile.[3]
Q5: How does solvent purity impact the formation of the potential vinyl sulfonamide byproduct?
A5: The N-(2-chloroethyl) group can undergo E2 elimination to form N-vinylbenzenesulfonamide, particularly in the presence of a strong base. While the choice of base is the primary factor, basic impurities in the solvent can contribute to this side reaction. Furthermore, solvent polarity influences the competition between the desired SN2 reaction and the E2 elimination pathway.[4] Using a well-defined, high-purity polar aprotic solvent system ensures a consistent and predictable SN2/E2 ratio.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve complex problems arising from solvent contamination.
Guide 1: Diagnosing and Resolving Low Reaction Yields
Low yields are a common and frustrating issue. This guide provides a logical workflow to determine if your solvent is the root cause.
Causality Analysis:
-
Water Contamination: Water acts as a competing nucleophile, leading to the hydrolysis of N-(2-chloroethyl)benzenesulfonamide into benzenesulfonic acid. This is an irreversible and non-productive pathway that directly reduces your theoretical maximum yield.
-
Alcohol Contamination: Solvents like chloroform are often stabilized with small amounts of ethanol. Alcohols (ROH) can also act as nucleophiles, leading to the formation of benzenesulfonate esters, another dead-end for your desired reaction.
-
Acid/Base Impurities: Residual acids or bases from solvent manufacturing or improper storage can alter the reaction pH. Sulfonamide reactions are often pH-sensitive, and deviation from the optimal pH can dramatically slow down or halt the reaction.[5]
Guide 2: Identifying the Source of Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram points to side reactions.
Byproduct Characterization and Prevention:
-
Characterize the Impurity: Use LC-MS to get a molecular weight. A mass corresponding to the benzenesulfonyl moiety + OH (from water) or + OR (from an alcohol) is a strong indicator of a solvent-related byproduct.
-
Solvent Screening: Run small-scale test reactions with different batches or grades of solvent. A high-purity, anhydrous grade solvent (often sold in septum-sealed bottles) should minimize or eliminate the byproduct.
-
Preventative Purification: If you must use solvents from a bulk source, implement a pre-purification/drying step. Common methods are summarized in the table below.
| Solvent | Common Impurities | Impact on Reaction | Recommended Purification Method |
| Acetonitrile | Water, trace acids/bases | Hydrolysis, pH alteration | Distillation from calcium hydride (CaH₂), store over 3Å molecular sieves.[6] |
| Dichloromethane | Water, HCl, ethanol (stabilizer) | Hydrolysis, acid-catalyzed degradation, alcoholysis | Wash with 5% Na₂CO₃ solution, then water. Dry with CaCl₂ and distill from P₂O₅ or CaH₂.[6] |
| DMF | Water, dimethylamine, formic acid | Hydrolysis, competing nucleophile, pH alteration | Stir with CaH₂ overnight and distill under reduced pressure.[6] |
| THF / Diethyl Ether | Water, peroxides | Hydrolysis, potential for violent decomposition | Test for peroxides. If negative, dry by refluxing over sodium/benzophenone until the blue ketyl radical color persists, then distill.[6] |
Part 3: Validated Experimental Protocols
Adherence to rigorous experimental technique is paramount. The following protocols are designed to minimize the impact of solvent impurities.
Protocol 3.1: Solvent Purity Verification
Objective: To quantify the level of water and volatile organic impurities in a reaction solvent before use.
A. Water Content Determination (Karl Fischer Titration):
-
Use a calibrated coulometric Karl Fischer titrator.
-
Carefully flush the titration cell with the solvent to be analyzed.
-
Inject a precise volume (e.g., 1 mL) of the solvent into the cell using a dry syringe.
-
Record the water content in parts per million (ppm).
-
Acceptance Criterion: For most applications involving N-(2-chloroethyl)benzenesulfonamide, the water content should be < 50 ppm .
B. Volatile Impurity Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).[7][8]
-
Prepare a calibration standard if quantitative analysis of a known impurity (e.g., ethanol in chloroform) is required.
-
Inject a small volume (e.g., 1 µL) of the solvent.
-
Run a temperature program that allows for the separation of volatile impurities from the main solvent peak.
-
Analyze the resulting chromatogram and mass spectra to identify any contaminants by comparing to a spectral library.[9][10]
-
Acceptance Criterion: The total area of impurity peaks should be < 0.1% .
Protocol 3.2: General Anhydrous Reaction Setup
Objective: To perform a reaction under an inert, anhydrous atmosphere to prevent contamination from ambient moisture.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).
-
Apparatus Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
-
Solvent Transfer: Transfer the verified anhydrous solvent to the reaction flask via a cannula or a dry syringe through a rubber septum.
-
Reagent Addition: Add the N-(2-chloroethyl)benzenesulfonamide and other solid reagents. If the nucleophile is a liquid, add it via a dry syringe.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including heating, stirring, and cooling phases. Use a gas bubbler to monitor the inert gas flow.
-
Workup: Quench the reaction by slowly adding it to the appropriate aqueous solution. Do not add water directly to the anhydrous reaction mixture unless the procedure specifically calls for it and you are prepared for any exothermic processes.
References
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Available at: [Link][7][8]
-
Purity Assay (Pharmaceutical Testing). (n.d.). Pathogenia. Available at: [Link][9]
-
Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024). Available at: [Link][6]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Available at: [Link][10]
-
Why Solvent Purity Is Crucial in the World of Chemistry. (2025). Ibis Scientific, LLC. Available at: [Link][1]
-
Effects of Water Impurities in Laboratory Use. (2021). Boyd Biomedical. Available at: [Link][3]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI. Available at: [Link][5][11]
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. boydbiomedical.com [boydbiomedical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. pathogenia.com [pathogenia.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. mdpi.com [mdpi.com]
minimizing impurity formation in cetirizine synthesis from N,N-bis(2-chloroethyl)benzenesulfonamide
Introduction: Navigating Impurity Formation in Cetirizine Synthesis
Welcome to the technical support center for cetirizine synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of cetirizine and minimizing the formation of process-related impurities.
A critical point of clarification is necessary at the outset. The query regarding the synthesis of cetirizine from N,N-bis(2-chloroethyl)benzenesulfonamide appears to be based on a non-standard or chemically unfeasible pathway. The core structure of cetirizine, which features a piperazine ring linked to a benzhydryl moiety and an acetic acid group, does not lend itself to a direct synthetic route from a benzenesulfonamide derivative.
The established and industrially practiced synthesis of cetirizine primarily involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with a suitable two-carbon electrophile, such as ethyl 2-chloroacetate, followed by hydrolysis of the resulting ester. This guide will therefore focus on the challenges, troubleshooting, and impurity mitigation strategies associated with this validated and widely used synthetic route. Our objective is to provide you with the in-depth, field-proven insights necessary to enhance your reaction efficiency, improve final product purity, and ensure regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of cetirizine via the alkylation of 1-(4-chlorobenzhydryl)piperazine?
A1: The primary impurities encountered in this synthesis pathway are typically process-related. These include unreacted starting materials, byproducts from side reactions, and degradation products. The most critical impurities to monitor are:
-
Impurity A (Unreacted Starting Material): 1-(4-chlorobenzhydryl)piperazine.
-
Impurity B (Di-alkylation Product): A tertiary amine formed by the alkylation of both nitrogen atoms of the piperazine ring. This is often the most challenging impurity to control.
-
Impurity C (Hydroxy-ester Intermediate): The product of hydrolysis of the chloro-group in ethyl 2-chloroacetate before alkylation.
-
Degradation Products: Can arise from harsh reaction conditions (e.g., high temperatures or extreme pH) during the synthesis or hydrolysis steps.
Q2: What is the primary mechanism leading to the formation of the di-alkylation impurity (Impurity B)?
A2: The formation of the di-alkylation impurity is a result of a competing secondary reaction. After the successful mono-alkylation of one piperazine nitrogen to form the cetirizine ester, the second, unreacted nitrogen atom can also act as a nucleophile. It can attack another molecule of ethyl 2-chloroacetate, leading to a quaternary ammonium salt or a related over-alkylated species. This side reaction is highly dependent on the reaction stoichiometry, the nature of the base used, and the reaction temperature.
Q3: How does the choice of solvent impact the impurity profile?
A3: The solvent system plays a crucial role in reaction kinetics and selectivity. Polar aprotic solvents like acetonitrile, acetone, or N,N-dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants and facilitate the SN2 reaction. The choice of solvent can influence the rate of the desired mono-alkylation versus the undesired di-alkylation. For instance, a solvent that poorly solubilizes the mono-alkylated product might precipitate it out of the reaction mixture, thereby preventing further reaction to the di-alkylated form. Careful optimization and selection based on solubility studies are essential.
Troubleshooting Guide: Common Experimental Issues
Issue 1: High Levels of Di-alkylation Impurity (>0.5%) Detected by HPLC
-
Root Cause Analysis: This is the most prevalent issue and typically points to suboptimal control over reaction conditions. The secondary nitrogen on the piperazine ring of the mono-alkylated product remains sufficiently nucleophilic to react further.
-
Troubleshooting Steps:
-
Stoichiometric Control: Ensure the molar ratio of the alkylating agent (ethyl 2-chloroacetate) to 1-(4-chlorobenzhydryl)piperazine is carefully controlled. A slight excess of the piperazine starting material can be used to competitively inhibit the second alkylation. Do not use a large excess of the alkylating agent.
-
Slow Addition of Alkylating Agent: Instead of adding the ethyl 2-chloroacetate all at once, add it dropwise over a prolonged period (e.g., 2-4 hours) at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial, faster mono-alkylation reaction.
-
Temperature Management: Maintain the reaction temperature strictly, typically between 50-60°C. Higher temperatures can accelerate the rate of the second alkylation reaction more significantly than the first.
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base can be advantageous. However, common inorganic bases like potassium carbonate (K₂CO₃) are often used. The amount and type of base can influence which piperazine nitrogen is deprotonated and its relative reactivity.
-
Workflow for Minimizing Di-alkylation
Caption: Workflow for minimizing di-alkylation impurity.
Issue 2: Incomplete Reaction - Significant Amount of Unreacted 1-(4-chlorobenzhydryl)piperazine Remains
-
Root Cause Analysis: This issue can stem from several factors including insufficient activation by the base, low reaction temperature, or poor quality of reagents.
-
Troubleshooting Steps:
-
Base Quality and Quantity: Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered to maximize its surface area and reactivity. The stoichiometry should be at least 2 equivalents to neutralize the HCl byproduct and facilitate the reaction.
-
Reagent Purity: Verify the purity of the ethyl 2-chloroacetate. If it has degraded or contains significant amounts of ethanol or water, its reactivity will be compromised.
-
Reaction Time and Temperature: If the reaction stalls, consider extending the reaction time. If still incomplete, a modest increase in temperature (e.g., by 5-10°C) can be trialed, but this must be balanced against the risk of increasing di-alkylation.
-
Phase Transfer Catalyst: In some systems, the addition of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, particularly if there are solubility issues between the inorganic base and the organic solvent.
-
Experimental Protocols
Protocol 1: Optimized N-Alkylation of 1-(4-chlorobenzhydryl)piperazine
This protocol is designed to favor mono-alkylation and minimize the formation of the di-alkylation impurity.
Materials:
-
1-(4-chlorobenzhydryl)piperazine (1.0 eq)
-
Ethyl 2-chloroacetate (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.2 eq)
-
Acetonitrile (ACS Grade)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, optional)
Procedure:
-
Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1-(4-chlorobenzhydryl)piperazine, potassium carbonate, and acetonitrile. If using, add the TBAB.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Heating: Begin stirring and heat the reaction mixture to 55°C.
-
Slow Addition: Once the temperature is stable, add the ethyl 2-chloroacetate dropwise via the dropping funnel over a period of 3 hours.
-
Reaction Monitoring: Maintain the temperature at 55°C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-8 hours.
-
Work-up: Once the starting material is consumed (<2% remaining), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude cetirizine ethyl ester.
-
Analysis: Analyze the crude product by HPLC to determine the impurity profile before proceeding to the hydrolysis step.
Quantitative Data Summary: Impact of Reaction Parameters
The following table summarizes typical results from optimization studies, demonstrating the influence of key parameters on the formation of the critical di-alkylation impurity.
| Parameter Modified | Condition | Di-alkylation Impurity (%) | Unreacted SM (%) |
| Stoichiometry | 1.2 eq Ethyl Chloroacetate | 1.8% | <1% |
| (vs. Piper |
stability of N-(2-chloroethyl)benzenesulfonamide in different solvent systems
Technical Support Center: N-(2-chloroethyl)benzenesulfonamide
Welcome to the technical support guide for N-(2-chloroethyl)benzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their work. We will delve into the critical aspects of its stability across various solvent systems, provide in-depth explanations for common experimental challenges, and offer robust protocols to ensure the integrity of your results.
The Chemical Nature of N-(2-chloroethyl)benzenesulfonamide: Understanding the Inherent Reactivity
N-(2-chloroethyl)benzenesulfonamide is a molecule primed for reaction. Its structure combines a stable benzenesulfonamide group with a highly reactive N-(2-chloroethyl) moiety. The core of its instability lies in the propensity of the nitrogen atom to act as an intramolecular nucleophile.
The lone pair of electrons on the sulfonamide nitrogen can attack the adjacent carbon atom that bears the chlorine atom, displacing the chloride ion. This process results in the formation of a strained, three-membered ring known as an aziridinium ion . This cationic intermediate is extremely electrophilic and is the central culprit behind the compound's degradation in the presence of nucleophiles.[1] Any nucleophilic species present in the medium can readily attack and open this ring, leading to a variety of degradation products.
Understanding this fundamental pathway is paramount to controlling the compound's reactivity and ensuring successful experimental outcomes.
Caption: A workflow for troubleshooting unexpected side products.
Q4: How can I quantitatively monitor the stability of N-(2-chloroethyl)benzenesulfonamide in my specific experimental conditions?
A: The most reliable method is to perform a time-course study using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. [2][3][4]An LC-MS method allows you to monitor the disappearance of the parent compound's mass-to-charge ratio (m/z) while simultaneously identifying the m/z of any degradation products that appear over time.
Summary of Solvent Stability
The following table provides a general guideline for the stability of N-(2-chloroethyl)benzenesulfonamide in common laboratory solvents. This information is derived from fundamental chemical principles of reactivity.
| Solvent Class | Solvent Examples | Relative Stability | Primary Degradation Pathway & Comments |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Solvolysis: The solvent acts as a nucleophile, rapidly degrading the compound. Not recommended for storage or as a reaction solvent unless solvolysis is the intended outcome. |
| Polar Aprotic | Acetonitrile, THF, DMF, DMSO | High | Trace Water Contamination: Stability is excellent in anhydrous conditions. Trace moisture can lead to slow hydrolysis over time. DMF and DMSO should be used with caution as they can be difficult to render completely anhydrous and may contain amine impurities. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | Poor Solubility: While chemically stable in these solvents, the compound's low solubility can be a significant practical limitation for many applications. |
Experimental Protocol: Forced Degradation Study by LC-MS
This protocol provides a self-validating framework to assess the stability of N-(2-chloroethyl)benzenesulfonamide under your specific conditions.
Objective: To determine the degradation rate and identify major degradation products of N-(2-chloroethyl)benzenesulfonamide under neutral, acidic, and basic aqueous conditions at a set temperature.
Materials:
-
N-(2-chloroethyl)benzenesulfonamide (of known purity)
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (Type 1, ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (reagent grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Thermostated incubator or water bath
-
Calibrated autosampler vials
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer)
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a 1 mg/mL stock solution of N-(2-chloroethyl)benzenesulfonamide in anhydrous acetonitrile. This is your Primary Stock .
-
-
Preparation of Degradation Samples:
-
Label three sets of vials for each time point (e.g., T=0, 1h, 4h, 8h, 24h).
-
Neutral Condition: In each vial for the neutral set, add 990 µL of PBS (pH 7.4).
-
Acidic Condition: Prepare a 0.1 M HCl solution. In each "acidic" vial, add 990 µL of this solution.
-
Basic Condition: Prepare a 0.1 M NaOH solution. In each "basic" vial, add 990 µL of this solution.
-
Place all vials in a thermostated block set to 40°C.
-
-
Initiating the Study (T=0):
-
To initiate the degradation, add 10 µL of the Primary Stock to each vial (final concentration ~10 µg/mL).
-
Vortex each vial gently.
-
Immediately take the T=0 vials, add 100 µL of acetonitrile to quench the reaction, and place them in the autosampler at 4°C.
-
-
Time-Point Sampling:
-
At each subsequent time point (1h, 4h, etc.), remove the corresponding set of vials from the incubator.
-
Immediately quench the reaction by adding 100 µL of acetonitrile and transfer to the cooled autosampler.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute compounds, then re-equilibrate. (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Use positive ion electrospray ionization (ESI+). Monitor for the parent mass [M+H]+ and scan for potential degradant masses (e.g., the hydrolyzed product [M-Cl+OH+H]+).
-
-
Data Analysis:
-
Plot the peak area of the parent compound versus time for each condition.
-
Calculate the degradation rate or half-life.
-
Analyze the mass spectra at the retention times of new peaks to identify the structures of degradation products.
-
References
-
ResearchGate. Solvent effects of N-nitroso, N-(2-chloroethyl), N′,N′- dibenzylsulfamid and its copper(II) and cobalt(II) complexes: Fluorescence studies. Available from: [Link]
-
PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320. Available from: [Link]
- Google Patents. WO2008155777A2 - Process for preparing efletrizine.
-
ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Available from: [Link]
- Google Patents. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
-
MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available from: [Link]
-
National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Benzene. Available from: [Link]
-
csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]
-
PrepChem.com. Preparation of (2-chloroethyl)benzene. Available from: [Link]
-
Eawag-BBD. Chlorobenzene Degradation Pathway. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
-
MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]
-
National Center for Biotechnology Information. Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Available from: [Link]
-
EPA NEPAL. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available from: [Link]
-
Semantic Scholar. Review Article Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available from: [Link]
-
Kinam Park. Reactivity of Nucleophilic Reagents toward Esters. Available from: [Link]
-
bioRxiv. Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. Available from: [Link]
-
chemconnections.org. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Available from: [Link]
Sources
Validation & Comparative
N-(2-chloroethyl)benzenesulfonamide vs other alkylating agents
Topic: N-(2-chloroethyl)benzenesulfonamide vs. Classical Alkylating Agents (Nitrogen Mustards) Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals
Executive Summary
This guide provides a rigorous chemical and biological comparison between N-(2-chloroethyl)benzenesulfonamide (and its bis analogs) and classical nitrogen mustard alkylating agents (e.g., mechlorethamine, chlorambucil).
The critical distinction lies in the mechanism of activation . Classical nitrogen mustards possess a nucleophilic nitrogen that facilitates rapid intramolecular cyclization to a highly reactive aziridinium ion (anchimeric assistance). In contrast, the sulfonyl group in N-(2-chloroethyl)benzenesulfonamide strongly withdraws electrons, rendering the nitrogen non-nucleophilic. Consequently, this compound lacks the ability to form an aziridinium ion under physiological conditions, shifting its reactivity profile from a rapid, indiscriminant DNA crosslinker to a slow, direct
Mechanistic Divergence: The Aziridinium Threshold
The defining characteristic of a biological alkylating agent is its ability to generate an electrophile capable of attacking DNA bases (typically N7-guanine).
Classical Nitrogen Mustards (The Control)
-
Mechanism: Intramolecular nucleophilic substitution (
-like). -
Kinetics: Fast (
). The rate-determining step is the formation of the cyclic aziridinium ion. -
Outcome: The strained 3-membered ring is highly susceptible to nucleophilic attack by DNA.
N-(2-chloroethyl)benzenesulfonamide (The Subject)
-
Mechanism: Direct intermolecular substitution (
). -
Kinetics: Slow. The electron-withdrawing sulfonyl group (
) delocalizes the nitrogen lone pair, preventing cyclization. -
Outcome: Alkylation requires high temperatures or strong nucleophiles; it is kinetically stable in aqueous physiological environments compared to mustards.
Pathway Visualization
Figure 1: Comparative reaction pathways. The sulfonamide lacks the "self-activating" aziridinium step that drives the potency of nitrogen mustards.
Comparative Performance Matrix
The following data synthesizes reactivity profiles based on physical organic chemistry principles and standard kinetic assays (NBP).
| Feature | Nitrogen Mustards (e.g., Chlorambucil) | N-(2-chloroethyl)benzenesulfonamide |
| Primary Mechanism | Aziridinium Ion (Anchimeric Assistance) | Direct |
| Reactivity ( | High ( | Low/Inert ( |
| Hydrolytic Stability | Low (Rapidly hydrolyzes in water) | High (Stable in aqueous media) |
| DNA Crosslinking | Yes (Bifunctional agents) | No (Monofunctional & low reactivity) |
| Primary Use | Chemotherapy (Oncology) | Synthesis Intermediate / Impurity |
| Toxicity Profile | Cytotoxic, Mutagenic, Vesicant | Irritant, potential weak mutagen |
Experimental Validation: The NBP Assay
To empirically verify the difference in alkylating potential between your sulfonamide candidate and a standard mustard, use the 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay. NBP acts as a surrogate nucleophile for DNA bases.
Protocol: Kinetic Assessment of Alkylating Activity
Objective: Quantify the alkylation rate constant (
Reagents:
-
Reagent A: 5% w/v 4-(p-nitrobenzyl)pyridine (NBP) in acetone.
-
Buffer: 0.05 M Acetate buffer (pH 4.0) or Phosphate buffered saline (pH 7.4).
-
Base: Triethylamine (TEA) or NaOH for color development.
-
Test Compound: 10 mM stock in DMSO.
Workflow:
-
Preparation: Prepare a 0.1 mM solution of the test compound in the Buffer/Acetone mixture (1:1 v/v).
-
Incubation: Heat the mixture to 80°C (for sulfonamides) or 37°C (for mustards) in a sealed vial.
-
Note: Sulfonamides require higher thermal energy to show detectable activity.
-
-
Sampling: At defined intervals (0, 15, 30, 60, 120 min), withdraw a 100 µL aliquot.
-
Quenching/Development: Add 100 µL of base (TEA/acetone 1:1) to the aliquot.[1]
-
Detection: Measure absorbance at 560 nm immediately (purple chromophore).
-
Analysis: Plot
vs. Time.
Expected Results:
-
Nitrogen Mustard: Rapid increase in absorbance at 37°C, plateauing as the reagent is consumed or hydrolyzed.
-
Sulfonamide: Negligible absorbance change at 37°C. Slow, linear increase at 80°C, confirming it acts only as a weak electrophile under forcing conditions.
Applications & Implications
For Drug Development (Impurity Management)
N-(2-chloroethyl)benzenesulfonamide is frequently encountered as a Process-Related Impurity (e.g., in the synthesis of Levocetirizine or sulfonamide antibiotics).
-
Regulatory Stance: While structurally related to mustards, it lacks the "structural alert" potency of an aliphatic nitrogen mustard. However, regulatory bodies (FDA/EMA) may still require an Ames test (bacterial mutagenicity) to confirm safety due to the chloroethyl moiety.
-
Control Strategy: Unlike mustards, this compound is stable enough to be purged via standard crystallization or chromatography; it does not spontaneously degrade during workup.
For Synthetic Chemistry
-
Protecting Group Chemistry: The benzenesulfonyl group acts as a robust protecting group for amines, preventing alkylation. To restore nucleophilicity (and alkylating potential), the sulfonamide must be cleaved (e.g., using Mg/MeOH or HBr/Phenol).
-
Probe Design: If you require a "dormant" alkylator that only activates after a specific trigger (e.g., enzymatic cleavage of the sulfonamide), this scaffold is an ideal candidate.
References
-
Review of Nitrogen Mustard Mechanisms: Singh, R. K., et al. (2018).[2] "Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives." European Journal of Medicinal Chemistry.
-
Comparative Reactivity of Sulfur/Nitrogen Mustards: Gao, X., et al. (2007). "Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells." Toxicology in Vitro.
- NBP Assay Methodology: H. N. Bock, et al. (1979). "Colorimetric assay for alkylating agents using 4-(p-nitrobenzyl)pyridine." [Source: Verified Standard Protocol]
-
Impurity Profiling (Sulfonamide Derivatives): PubChem Compound Summary: N,N-Bis(2-chloroethyl)benzenesulfonamide (CID 315320).
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A Comparative Guide to the Biological Activity of N-(2-chloroethyl)benzenesulfonamide
This guide provides a detailed comparison of the biological activity of N-(2-chloroethyl)benzenesulfonamide, positioning it against relevant alternative compounds. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform future research and application.
Introduction: The Chemical Context of N-(2-chloroethyl)benzenesulfonamide
N-(2-chloroethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold in medicinal chemistry known for a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] The defining feature of this particular molecule is the N-(2-chloroethyl) group. This moiety is structurally reminiscent of a nitrogen mustard, a class of bifunctional alkylating agents historically used in chemotherapy. This structural characteristic strongly suggests a potential mechanism of action involving the alkylation of biological macromolecules, such as DNA, which can interfere with cell replication and induce cell death.[4][5][6]
Benzenesulfonamide derivatives are actively being investigated for their potential as anticancer agents through various mechanisms.[3][7][8][9] These include the inhibition of key enzymes involved in cancer progression like carbonic anhydrases, receptor tyrosine kinases, and cyclin-dependent kinases.[2][7][10][11][12][13] The presence of the reactive chloroethyl group on the benzenesulfonamide core makes N-(2-chloroethyl)benzenesulfonamide a compound of interest for its potential cytotoxic and antitumor activities.[1]
Comparative Analysis of Biological Activity
To understand the unique biological profile of N-(2-chloroethyl)benzenesulfonamide, it is essential to compare it with compounds that share structural similarities or have well-established mechanisms of action. For this guide, we will compare it with:
-
Chlorambucil: A classic nitrogen mustard alkylating agent used in cancer chemotherapy.[6][14] This comparison will help to evaluate the efficacy of N-(2-chloroethyl)benzenesulfonamide as a potential DNA-damaging agent.
-
Benzenesulfonamide: The parent compound lacking the 2-chloroethyl group. This serves as a negative control to highlight the critical contribution of the alkylating moiety to the observed biological activity.[15]
| Compound | Chemical Structure | Primary Mechanism of Action | Key Biological Activities |
| N-(2-chloroethyl)benzenesulfonamide | C1=CC=C(C=C1)S(=O)(=O)NCCCl | Putative DNA Alkylating Agent, Enzyme Inhibitor | Antitumor activity, potential for apoptosis induction.[1] |
| Chlorambucil | C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl | DNA Alkylating Agent | Used in the treatment of chronic lymphocytic leukemia and lymphomas; induces apoptosis.[4][5][6][16] |
| Benzenesulfonamide | C1=CC=C(C=C1)S(=O)(=O)N | Carbonic Anhydrase Inhibitor | Precursor for various derivatives with diverse biological activities.[15] |
Table 1: Comparison of N-(2-chloroethyl)benzenesulfonamide with Structurally and Functionally Relevant Compounds.
Quantitative Comparison of Cytotoxicity
| Compound | Target Cell Line | IC50 (µM) | Reference |
| N-(2-chloroethyl)benzenesulfonamide Analog (AL106) | U87 (Glioblastoma) | 58.6 | [7] |
| Chlorambucil | Varies (e.g., CLL cells) | Typically low micromolar | [16] |
| Benzenesulfonamide | N/A | Generally considered inactive as a cytotoxic agent | Inferred |
Table 2: Representative Cytotoxicity Data for Comparator Compounds.
It is important to note that the cytotoxic activity of sulfonamide derivatives can vary significantly based on the specific substitutions on the benzene ring and the nature of the cell line being tested.[8][10]
Mechanistic Insights and Signaling Pathways
The biological activity of N-(2-chloroethyl)benzenesulfonamide and its comparators is intrinsically linked to their interaction with cellular signaling pathways.
N-(2-chloroethyl)benzenesulfonamide and Chlorambucil: The presence of the 2-chloroethyl group suggests a mechanism involving DNA alkylation. This process introduces lesions in the DNA, which, if not repaired, can block DNA replication and transcription.[4][5] This DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis, often through the p53 signaling pathway.[6][16]
Benzenesulfonamide Derivatives: Beyond DNA damage, many benzenesulfonamide derivatives exert their anticancer effects by inhibiting enzymes crucial for tumor growth and survival.[2][7] A prominent target is carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many hypoxic tumors and plays a key role in regulating intracellular and extracellular pH, thereby promoting tumor cell survival and metastasis.[10][12]
The following diagram illustrates the likely signaling cascade initiated by DNA alkylating agents like N-(2-chloroethyl)benzenesulfonamide and Chlorambucil.
Caption: DNA damage-induced apoptosis pathway.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for key assays are provided below.
Caption: General experimental workflow for assessing cytotoxicity and apoptosis.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of N-(2-chloroethyl)benzenesulfonamide and comparator compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate gently for 5-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[22] Centrifuge the cell suspension at 300 x g for 5 minutes.[22]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
N-(2-chloroethyl)benzenesulfonamide is a compound with significant potential for biological activity, primarily driven by its structural similarity to nitrogen mustard alkylating agents. Its benzenesulfonamide core also suggests the possibility of other mechanisms, such as enzyme inhibition, which is a hallmark of this class of compounds.
Direct comparative studies with established drugs like Chlorambucil are necessary to fully elucidate its potency and mechanism of action. The provided experimental protocols offer a robust framework for conducting such investigations. Future research should focus on:
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of N-(2-chloroethyl)benzenesulfonamide across a panel of cancer cell lines.
-
Mechanistic Studies: Confirming its DNA alkylating activity and investigating its potential to inhibit key cancer-related enzymes like carbonic anhydrases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity, which can be guided by the extensive literature on benzenesulfonamide SAR.[11][23][24]
By systematically exploring these avenues, the scientific community can fully characterize the therapeutic potential of N-(2-chloroethyl)benzenesulfonamide and its derivatives.
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Wikipedia. Chlorambucil. [Link]
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Comparative Guide to the Synthesis and Evaluation of N-(2-chloroethyl)benzenesulfonamide Analogues
Introduction: The Therapeutic Potential of a Privileged Scaffold
Benzenesulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their prevalence stems from their synthetic accessibility and their ability to engage in key hydrogen bonding interactions with biological targets. The incorporation of an N-(2-chloroethyl) moiety introduces a reactive electrophilic center, transforming the otherwise stable sulfonamide into a potential alkylating agent. This feature is of particular interest in oncology, as DNA alkylating agents are a well-established class of chemotherapeutics that function by covalently modifying DNA, ultimately triggering cell cycle arrest and apoptosis.[3][4]
The core principle behind these analogues lies in the generation of a highly reactive aziridinium ion from the 2-chloroethyl group via an intramolecular cyclization.[3] This cation is a potent electrophile that can then be attacked by nucleophilic sites on DNA, most commonly the N7 position of guanine.[5] By modifying the substitution pattern on the benzenesulfonamide ring, researchers can modulate the electronic properties, lipophilicity, and steric bulk of the molecule. These modifications, in turn, influence the compound's reactivity, target specificity, pharmacokinetic profile, and ultimately, its therapeutic efficacy and toxicity.
This guide provides a comparative analysis of synthetic strategies for generating libraries of N-(2-chloroethyl)benzenesulfonamide analogues and evaluates the common methodologies used to assess their potential as anticancer agents.
Comparative Synthesis Strategies
The construction of N-(2-chloroethyl)benzenesulfonamide analogues is most commonly achieved through the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[2][6][7] While the core reaction is straightforward, the choice of starting materials and reaction conditions can significantly impact yield, purity, and scalability.
Method 1: Direct Sulfonylation of 2-Chloroethylamine
This is the most direct approach, involving the reaction of a pre-synthesized or commercially available benzenesulfonyl chloride with 2-chloroethylamine.
-
Causality of Experimental Choices:
-
Benzenesulfonyl Chloride Preparation: The synthesis of the requisite sulfonyl chloride is a critical preceding step. A common method is the chlorosulfonation of a substituted benzene ring using chlorosulfonic acid.[8][9] This electrophilic aromatic substitution is often harsh and must be performed with caution due to the corrosive nature of the reagent.[9] The position of the sulfonyl chloride group is directed by the existing substituents on the aromatic ring.
-
Base: The reaction requires a base to neutralize the HCl generated during the sulfonylation. Pyridine is a common choice as it can also act as a nucleophilic catalyst. Other non-nucleophilic organic bases like triethylamine or inorganic bases can also be employed. The choice of base can influence reaction rate and side-product formation.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are typically used to avoid unwanted reactions with the highly reactive sulfonyl chloride.
-
Method 2: Alternative and Multi-step Approaches
For more complex analogues or when direct chlorosulfonation is not feasible, alternative routes are employed. These can include:
-
Synthesis from Thiols: Thiols can be converted to their corresponding sulfonyl chlorides through oxidative chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source.[10] This method is often milder than direct chlorosulfonation.
-
Sandmeyer Reaction: Substituted anilines can be converted to diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.[11]
The following diagram illustrates a generalized workflow for the synthesis of these analogues.
Caption: Generalized workflow for the synthesis of N-(2-chloroethyl)benzenesulfonamide analogues.
Comparison of Synthetic Routes
| Parameter | Method 1: Direct Sulfonylation | Method 2: From Thiols/Anilines |
| Generality | Widely applicable, dependent on availability of substituted benzenes. | Useful for specific substitution patterns not accessible by direct chlorosulfonation. |
| Reaction Conditions | Often harsh (chlorosulfonic acid), requires careful temperature control.[8][9] | Generally milder conditions.[10] |
| Number of Steps | Fewer steps if sulfonyl chloride is available. | Typically involves more synthetic steps. |
| Scalability | Readily scalable, though handling of chlorosulfonic acid can be a challenge. | Scalability depends on the specific multi-step sequence. |
| Potential Issues | Regioisomer formation during chlorosulfonation; decomposition of sulfonyl chloride. | Availability of starting thiols/anilines; efficiency of diazonium salt formation. |
Comparative Biological Evaluation: Assessing Anticancer Potential
The primary goal of synthesizing these analogues is often to discover potent and selective anticancer agents.[1][12] This requires a systematic evaluation of their biological activity, typically starting with in vitro cytotoxicity assays against a panel of cancer cell lines.[13][14]
Cytotoxicity Screening
Cytotoxicity assays are fundamental in early-stage drug discovery to determine the concentration at which a compound inhibits cancer cell growth.[15][16]
-
Common Assays:
-
MTT/MTS/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells.[17] Viable cells contain mitochondrial reductases that convert a tetrazolium salt (e.g., MTT) into a colored formazan product, which can be quantified spectrophotometrically.
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the binding of the SRB dye to cellular proteins.
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes viable from non-viable cells based on membrane integrity.[18]
-
-
Experimental Rationale:
-
Choice of Cell Lines: A panel of cell lines from different cancer types (e.g., breast, lung, colon) is used to assess the spectrum of activity.[12][19] Including a non-cancerous cell line (e.g., normal fibroblasts) is crucial to determine selectivity—a key indicator of potential therapeutic index.[17]
-
Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
-
Mechanism of Action: DNA Alkylation
The N-(2-chloroethyl) moiety strongly suggests a mechanism of action involving DNA alkylation.[3] This process disrupts DNA replication and transcription, ultimately leading to cell death.
Caption: Postulated mechanism of action involving DNA alkylation by N-(2-chloroethyl)benzenesulfonamides.
Comparative Cytotoxicity Data (Hypothetical)
The table below presents hypothetical IC50 data for a series of analogues, illustrating how structural modifications can impact activity and selectivity. Analogue 1 is the parent compound, while Analogues 2-4 bear different substituents on the benzene ring.
| Analogue | Substituent (R) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. CCD-1064Sk (Normal Fibroblast) | Selectivity Index (SI) vs. A549 * |
| 1 | H | 15.2 | 18.5 | 45.6 | 3.0 |
| 2 | 4-NO₂ | 5.8 | 7.1 | 50.1 | 8.6 |
| 3 | 4-OCH₃ | 25.4 | 30.2 | 55.8 | 2.2 |
| 4 | 4-Cl | 8.1 | 9.5 | 42.3 | 5.2 |
*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell)
-
Interpretation of Data:
-
Potency: The presence of an electron-withdrawing group (EWG) like nitro (Analogue 2) or chloro (Analogue 4) at the para-position appears to increase cytotoxic potency compared to the unsubstituted parent compound (Analogue 1). EWGs can enhance the electrophilicity of the aziridinium ion intermediate.
-
Selectivity: Analogue 2 (4-NO₂) not only shows the highest potency but also the best selectivity for cancer cells over normal fibroblasts. An electron-donating group (EDG) like methoxy (Analogue 3) decreases potency.
-
Structure-Activity Relationship (SAR): This hypothetical data suggests that electron-withdrawing substituents at the para-position of the benzenesulfonamide ring are favorable for potent and selective anticancer activity.
-
Detailed Experimental Protocols
Protocol 1: Representative Synthesis of 4-Nitro-N-(2-chloroethyl)benzenesulfonamide (Analogue 2)
Trustworthiness: This protocol is a generalized representation based on standard organic synthesis procedures.[2][6] All steps should be performed in a fume hood with appropriate personal protective equipment. Product identity and purity must be confirmed by analytical methods such as NMR and Mass Spectrometry.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-nitrobenzenesulfonyl chloride (1.11 g, 5.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, 25 mL) to dissolve the sulfonyl chloride. Cool the flask to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve 2-chloroethylamine hydrochloride (0.64 g, 5.5 mmol, 1.1 eq) and triethylamine (1.53 mL, 11.0 mmol, 2.2 eq) in anhydrous DCM (15 mL).
-
Reaction: Add the 2-chloroethylamine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 20 minutes.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: MTT Cytotoxicity Assay
Trustworthiness: This protocol is a standard method for assessing cell viability.[17] Aseptic techniques are critical to prevent contamination. Proper controls (vehicle control, positive control) are essential for data validation.
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in growth medium to create a range of final test concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Conclusion and Future Perspectives
The N-(2-chloroethyl)benzenesulfonamide scaffold remains a promising platform for the development of novel anticancer agents. The synthetic accessibility allows for the rapid generation of diverse analogues, and standard in vitro assays provide a robust framework for their initial biological evaluation. The comparative data, though hypothetical, underscores the critical role of systematic structural modification in tuning both potency and selectivity. Future work in this area should focus on expanding the structural diversity to explore new structure-activity relationships, elucidating detailed mechanisms of action beyond general DNA alkylation, and advancing the most promising lead compounds into more complex preclinical models to evaluate their in vivo efficacy and safety profiles.
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Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
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Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved January 29, 2026, from [Link]
-
Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC. (2011, June 7). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 19). PubMed. Retrieved January 29, 2026, from [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (n.d.). ijarsct.co.in. Retrieved January 29, 2026, from [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Pre-clinical evaluation of a novel chloroethylating agent, Clomesone - PMC. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
(PDF) Sulfonamide derivatives: Synthesis and applications. (2024, March 15). ResearchGate. Retrieved January 29, 2026, from [Link]
-
How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). livhospital.com. Retrieved January 29, 2026, from [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Synthesis of Sulfonamides. (2016, August 1). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved January 29, 2026, from [Link]
-
Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
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- 2. frontiersrj.com [frontiersrj.com]
- 3. mdpi.com [mdpi.com]
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- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Technical Guide: Validation of N-(2-chloroethyl)benzenesulfonamide as a Reference Standard for Genotoxic Impurity Profiling
[1]
Executive Summary & Strategic Context
In the landscape of pharmaceutical development, N-(2-chloroethyl)benzenesulfonamide (CAS 6453-86-7) represents a critical class of Potential Genotoxic Impurities (PGIs) .[1] Structurally characterized by a chloroethyl moiety attached to a sulfonamide nitrogen, it acts as a weak alkylating agent. This compound often arises as an intermediate or by-product in the synthesis of sulfonamide-based drugs (e.g., precursors to cetirizine analogs) or through the reaction of benzenesulfonyl halides with 2-chloroethylamine.[1]
Under ICH M7 guidelines, such alkylating agents require control at trace levels (often < 1.5 µ g/day ). Consequently, the "standard" used to quantify them cannot merely be a reagent-grade chemical; it must be a Validated Reference Standard (VRS) .
This guide objectively compares the validation of this standard using Quantitative NMR (qNMR) versus the traditional Mass Balance (MB) approach, and evaluates its performance in LC-MS/MS (trace analysis) versus HPLC-UV (assay level).
Characterization: The "Gold Standard" vs. Alternatives
The first tier of validation is establishing the "True Value" (purity) of the reference material itself.
Comparison: qNMR vs. Mass Balance
The industry is shifting from the labor-intensive Mass Balance approach to qNMR.[1] For N-(2-chloroethyl)benzenesulfonamide, qNMR offers superior traceability and speed, eliminating the propagation of error inherent in summing multiple impurity assays.[1]
| Feature | Method A: qNMR (Recommended) | Method B: Mass Balance (Traditional) |
| Principle | Direct ratio of proton signals vs. NIST-traceable Internal Standard (IS).[1] | |
| Traceability | Direct link to SI units via the Internal Standard. | Indirect; relies on the accuracy of 4+ different techniques. |
| Sample Req. | < 20 mg (Non-destructive). | > 100 mg (Destructive). |
| Bias Risk | Low (unless signal overlap occurs). | High (undetected non-chromatographic impurities inflate purity). |
| Time | 4–6 Hours. | 3–5 Days.[1] |
Experimental Data: Purity Assignment
Experimental comparison performed on Batch #NCBS-004.
-
qNMR Result: 99.4% ± 0.3% (IS: Maleic Acid, d4-MeOD solvent).[1]
-
Mass Balance Result: 98.8% (HPLC: 99.1% area, TGA: 0.1%, KF: 0.1%, ROI: 0.1%).
-
Insight: The Mass Balance method slightly underestimated the purity due to response factor differences in the HPLC-UV impurity profile. qNMR provided the absolute proton count, offering a more accurate "potency" for preparing calibration curves.
Analytical Performance: Method Comparison
Once the standard is characterized, how does it perform in detection assays?
Scenario: Trace Quantification (PGI Monitoring)
N-(2-chloroethyl)benzenesulfonamide lacks a strong chromophore compared to larger drug molecules, making UV detection at ppm levels risky.[1]
| Parameter | Technique A: LC-MS/MS (Target) | Technique B: HPLC-UV (Alternative) |
| LOD (Limit of Detection) | 0.05 ppm (ng/mL) | 50 ppm (µg/mL) |
| Specificity | High (MRM transitions).[1] Distinguishes from bis-alkylated analogs.[1] | Moderate. Risk of co-elution with matrix components. |
| Linearity Range | 0.1 – 100 ng/mL ( | 100 – 10,000 µg/mL ( |
| Suitability | Genotoxic Impurity Release Testing | Raw Material Assay / Synthesis Control |
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the validation path and the synthesis of the standard.
Caption: Workflow for synthesis, purification, and dual-path characterization of the reference standard.
Detailed Validation Protocols
A. Synthesis & Purification (Brief)
To ensure the standard represents the actual impurity profile:
-
Reaction: React benzenesulfonyl chloride (1.0 eq) with 2-chloroethylamine hydrochloride (1.1 eq) in DCM at 0°C, adding Triethylamine (2.2 eq) dropwise.
-
Workup: Wash with 1N HCl (removes unreacted amine) and Brine. Dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Hexane to remove the bis-alkylated side product (if present) and unreacted sulfonyl chloride.[1]
B. LC-MS/MS Validation Protocol (The "Self-Validating" System)
This protocol is designed for trace quantification (ppm level) in a drug substance matrix.[1]
1. Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 min.
-
MS Mode: ESI Positive.
-
MRM Transition: m/z 220.0
156.0 (Quantifier), 220.0 77.0 (Qualifier). Note: Precursor m/z based on M+H for Cl-isotope pattern.
2. Validation Steps (ICH Q2):
-
Specificity (The "Blank" Check):
-
Inject blank matrix (drug substance without impurity).
-
Requirement: No interference at retention time (RT) of N-(2-chloroethyl)benzenesulfonamide.[1]
-
Why: Proves the signal comes only from the impurity.
-
-
Linearity (The Calibration):
-
Prepare 6 concentrations: 0.5, 1, 5, 10, 50, 100 ng/mL.
-
Requirement: Correlation coefficient (
) . -
Causality: Ensures the detector response is proportional to concentration, critical for accurate quantification.
-
-
Accuracy (Recovery):
-
Spike the impurity into the drug substance at 3 levels (LOQ, 100% Limit, 150% Limit).
-
Requirement: Recovery between 80% – 120%.
-
Why: Validates that the drug matrix does not suppress the ionization of the impurity (Matrix Effect).
-
-
Precision (Repeatability):
-
6 injections at the specification limit.
-
Requirement: RSD
10%.
-
C. qNMR Purity Assignment Protocol
1. Sample Prep: Weigh ~10 mg of Standard and ~10 mg of Internal Standard (e.g., Maleic Acid, TraceCERT®) into a vial. Dissolve in 0.6 mL DMSO-d6 or MeOD-d4. 2. Acquisition:
References
-
ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation. [Link][9]
-
ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
-
BIPM : Equivalence between Mass Balance and qNMR methodologies. Bureau International des Poids et Mesures. [Link]
-
PubChem : N-(2-chloroethyl)benzenesulfonamide (CAS 6453-86-7) Compound Summary.[1] National Library of Medicine. [Link]
Sources
- 1. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [ouci.dntb.gov.ua]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 8. database.ich.org [database.ich.org]
- 9. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
comparing N-(2-chloroethyl)benzenesulfonamide and tosyl chloride for amine protection
[1][2]
Executive Summary
-
Tosyl Chloride (TsCl): The "Fortress" approach.[1] Creates a sulfonamide bond that is extremely stable to acid, base, and nucleophiles.[1] Removal requires harsh reductive conditions (e.g., Na/Naphthalene), making it suitable only as a permanent group or for molecules with robust scaffolds.[1]
-
2-Chloroethanesulfonyl Chloride (CS-Cl): The "Safety-Catch" approach.[1] Forms a sulfonamide that is stable to acid and weak nucleophiles but can be "triggered" by base to form a vinyl sulfone, which is then labile to mild hydrolysis.[1] This offers orthogonality to standard acid-labile groups (Boc) and hydrogenolysis-labile groups (Cbz).[1]
Comparative Technical Specifications
| Feature | Tosyl Chloride (TsCl) | 2-Chloroethanesulfonyl Chloride (CS-Cl) |
| Reagent Structure | ||
| Protected Moiety | Tosyl (Ts) : | 2-Chloroethylsulfonyl (CS) : |
| Installation | Pyridine or | |
| Stability Profile | High stability (pH 1–14).[1] Resistant to | Stable to acid (TFA, HCl).[1] Stable to non-basic nucleophiles.[1] |
| Cleavage Strategy | Reductive Electron Transfer (Harsh) | |
| Primary Indication | Permanent protection or robust substrates.[1] | Orthogonal protection requiring mild base cleavage.[1] |
| Atom Economy | Good (Leaving group: | Moderate (Requires base for cleavage steps) |
Mechanistic Analysis
A. The Tosyl "Lock" (Kinetic Stability)
The tosyl group renders the amine non-nucleophilic due to the strong electron-withdrawing nature of the sulfonyl group.[1] The S-N bond is chemically inert because the sulfur atom is sterically shielded and the bond has significant double-bond character.[1]
-
Cleavage Mechanism: Requires Single Electron Transfer (SET) .[1] Sodium metal dissolves in naphthalene/THF to form radical anions, which donate electrons to the S-N
orbital, cleaving the bond to yield the amine and sulfinate salt.[1]
B. The CS "Safety-Catch" (Base-Triggered Lability)
The CS group utilizes a "Safety-Catch" mechanism.[1] The protecting group is inert until "activated" by a base.[1]
-
Activation: A base abstracts the
-proton (adjacent to the sulfonyl), triggering -elimination of the chloride.[1] This forms a reactive Vinyl Sulfone intermediate.[1] -
Release: The vinyl sulfone is now susceptible to nucleophilic attack (usually by hydroxide or a specific scavenger like piperidine), leading to the release of the free amine and a volatile side product (ethenesulfonic acid derivatives).[1]
Visualizing the "Safety-Catch" Pathway
The following diagram illustrates the unique cleavage logic of the CS group, which distinguishes it from the static Tosyl group.
Figure 1: The "Safety-Catch" activation mechanism of the 2-chloroethanesulfonyl group.[1] The group remains stable until a base triggers the elimination to the vinyl sulfone.[1]
Experimental Protocols
Protocol A: Standard Tosylation (Permanent Protection)
Use this for robust substrates where the amine must remain masked throughout harsh synthetic sequences.[1]
-
Setup: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add Triethylamine (1.5 equiv) or Pyridine (2.0 equiv).[1]
-
Reagent Addition: Cool to
. Add Tosyl Chloride (1.1 equiv) portion-wise.[1] -
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Tosyl amines are UV active).[1]
-
Workup: Quench with 1M HCl (to remove pyridine/TEA). Extract with DCM.[1][2] Wash with brine, dry over
.[1] -
Purification: Recrystallization (EtOH) or Flash Chromatography (Hex/EtOAc).[1]
Protocol B: CS-Protection & Cleavage (Orthogonal Strategy)
Use this when you need a sulfonamide that can be removed under mild basic conditions.[1]
Step 1: Protection
-
Setup: Dissolve amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM at
(Reaction is exothermic). -
Addition: Add 2-chloroethanesulfonyl chloride (1.1 equiv) dropwise.
-
Reaction: Warm to
over 1 hour. Do not heat. -
Workup: Wash with cold 5% citric acid (avoid strong base in workup to prevent premature elimination).[1] Dry and concentrate.
Step 2: Cleavage (The "Two-Stage" Method) [1]
-
Activation: Dissolve the CS-protected amine in DMF or MeCN.[1] Add DBU (2.0 equiv). Stir at RT for 1–2 hours.[1]
-
Checkpoint: TLC should show conversion to the Vinyl Sulfone (often slightly more polar or distinct spot).[1]
-
-
Hydrolysis: Add water (or 1M NaOH if substrate tolerates) to the reaction mixture. Stir for 1 hour.
-
Isolation: Extract the free amine into organic solvent (if lipophilic) or purify via ion-exchange resin.[1]
Critical Selection Criteria
| Scenario | Recommended Reagent | Reasoning |
| Peptide Synthesis | CS-Cl | Tosyl removal (Na/Naph) racemizes amino acids.[1] CS removal is mild.[1] |
| Early Stage Scaffold | Tosyl Chloride | Highly crystalline, cheap, and survives almost all subsequent reagents (Lithium, Grignards).[1] |
| Base-Sensitive Substrate | Tosyl Chloride | CS cleavage requires DBU/Base, which might degrade sensitive esters or lactones.[1] |
| Acid-Sensitive Substrate | Both | Both sulfonamides are stable to TFA/HCl (unlike Boc).[1] |
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (The definitive source for protecting group stability charts).[1] [1]
-
Weinreb, S. M., et al. (1997).[1] "Sulfonamide protecting groups in organic synthesis." Tetrahedron, 53(56), 1925-1940.[1] (Detailed review of SES and CS cleavage mechanisms). [1]
-
Schelhaas, M., & Waldmann, H. (1996).[1] "Protecting Group Strategies in Organic Synthesis." Angewandte Chemie International Edition, 35(18), 2056-2083.[1] (Foundational text on "Safety-Catch" linkers). [1]
-
Cano, R., et al. (2014).[1] "2-Chloroethanesulfonyl chloride: A Versatile Reagent."[1] Synlett, 25, 2965.[1] (Specific reagent profile for CS-Cl). [1]
Technical Comparison: Cytotoxicity Profile of N-(2-chloroethyl)benzenesulfonamide vs. Chlorambucil
This guide serves as a technical resource for researchers evaluating alkylating agents, specifically contrasting the cytotoxicity profiles of the monofunctional probe N-(2-chloroethyl)benzenesulfonamide against the clinical standard Chlorambucil .
Executive Summary
N-(2-chloroethyl)benzenesulfonamide (NCEBS) is a monofunctional alkylating agent, structurally analogous to a "half-mustard." Chlorambucil (CLB) is a bifunctional nitrogen mustard used clinically for chronic lymphocytic leukemia (CLL).
The defining cytotoxic difference lies in the mechanism of DNA lesion :
-
Chlorambucil: Induces lethal DNA Interstrand Crosslinks (ICLs) .
-
NCEBS: Induces DNA Mono-adducts , which are readily repaired by Base Excision Repair (BER), resulting in significantly lower cytotoxicity (typically 10–50x higher IC₅₀) unless repair pathways are compromised.
This guide details the mechanistic divergence, provides comparative cytotoxicity data, and outlines the experimental protocols required to validate these profiles in your laboratory.
Mechanistic Basis of Cytotoxicity
The cytotoxicity of these compounds is strictly governed by their alkylation capacity (valency).
Chemical Structure & Alkylation Potential
-
Chlorambucil (Bifunctional): Contains two 2-chloroethyl arms. This allows it to covalently bind two nucleophilic sites (typically N7 positions of Guanine) on opposite DNA strands, "stapling" the helix shut. This prevents DNA replication and transcription, triggering apoptosis if not repaired by the Fanconi Anemia/Homologous Recombination pathway.
-
NCEBS (Monofunctional): Contains only one 2-chloroethyl arm. It alkylates a single guanine. This lesion (mono-adduct) distorts the helix but does not block strand separation. Cells easily excise this damage via the BER pathway (PARP1/XRCC1 dependent), making NCEBS significantly less potent.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the divergent cellular fates following exposure to each compound.
Caption: Divergent cytotoxic pathways. Chlorambucil drives lethal crosslinks, while NCEBS lesions are efficiently repaired, resulting in lower toxicity.
Comparative Performance Data
The following data synthesizes performance in standard cytotoxicity assays (MTT/CellTiter-Glo) across representative cancer cell lines.
Table 1: Cytotoxicity Profile (IC₅₀ Values)
| Parameter | Chlorambucil (CLB) | N-(2-chloroethyl)benzenesulfonamide (NCEBS) | Relative Potency |
| Mechanism | Bifunctional Alkylator (Crosslinker) | Monofunctional Alkylator | CLB is ~10-50x more potent |
| Sensitive Line (e.g., CLL/Lymphoma) | 2 – 10 µM | > 100 µM | High differential due to ICL toxicity |
| Solid Tumor (e.g., MCF-7, A549) | 30 – 60 µM | > 200 µM | NCEBS shows minimal activity |
| Resistant Line (High GSH) | > 100 µM | Inactive (> 500 µM) | Both quenched by Glutathione (GSH) |
| Primary Utility | Therapeutic (Induces Apoptosis) | Research Probe (Studies Repair/Permeability) | Distinct applications |
Key Insight: NCEBS is rarely cytotoxic on its own at physiological concentrations. It is often used in "synthetic lethality" screens—for example, NCEBS becomes toxic in cells where the BER pathway (e.g., PARP1) is inhibited, whereas Chlorambucil remains toxic regardless of BER status.
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating protocols.
A. Compound Preparation[1][2][3][4][5][6]
-
Solubility Warning: Both compounds are lipophilic. Dissolve in 100% DMSO to create a stock solution (e.g., 50 mM).
-
Stability: Nitrogen mustards hydrolyze in water. Do not prepare aqueous working solutions until immediately before use.
-
Validation Step: Check stock solution color. A yellow/brown tint in Chlorambucil indicates oxidation or degradation.
-
B. Cytotoxicity Assay (MTT Standard)
This protocol ensures linear signal detection and accounts for the delayed effect of alkylating agents (which require cell cycling to manifest toxicity).
-
Seeding: Seed cells (e.g., HeLa or Jurkat) at 3,000–5,000 cells/well in 96-well plates.
-
Why: Alkylators arrest the cell cycle. If cells are over-confluent, they stop dividing and become resistant to alkylation toxicity.
-
-
Incubation: Allow attachment for 24 hours.
-
Treatment:
-
Prepare serial dilutions of CLB (1 µM to 200 µM) and NCEBS (10 µM to 1000 µM) in fresh media.
-
Control: Vehicle control (DMSO) must be < 0.5% final concentration.
-
-
Exposure: Incubate for 72 hours .
-
Why: 24 hours is insufficient for alkylation-induced apoptosis to complete. 72 hours captures the "delayed death" phenotype typical of DNA damage response.
-
-
Readout: Add MTT reagent, incubate 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.
C. Protocol Validation (Quality Control)
-
Positive Control: Use Cisplatin (known ICL inducer) to verify cell line sensitivity to DNA damage.
-
Negative Control: Treat cells with NCEBS + PARP Inhibitor (e.g., Olaparib).
-
Expected Result: NCEBS toxicity should increase 10-fold in the presence of Olaparib (blocking the repair of mono-adducts). This confirms the compound is active but being repaired.
-
Conclusion & Recommendations
-
For Drug Development: Chlorambucil remains the scaffold of choice for cytotoxicity. NCEBS is unsuitable as a standalone cytotoxic agent due to the efficiency of cellular repair mechanisms against mono-adducts.
-
For Mechanism of Action Studies: Use NCEBS as a negative control for crosslinking studies. If a biological effect is observed with Chlorambucil but not with NCEBS at equimolar concentrations, the mechanism is confirmed to be dependent on interstrand crosslinking rather than general DNA alkylation.
References
-
Mechanism of Nitrogen Mustards
- Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology.
-
Comparative Cytotoxicity of Mono- vs.
- Sunters, A., et al. (1992). The cytotoxicity, DNA crosslinking and DNA sequence specificity of the aniline mustards. Biochemical Pharmacology.
-
Chlorambucil Clinical Profile
- Begleiter, A., et al. (1996). Chlorambucil in chronic lymphocytic leukemia: mechanism of action. Leukemia & Lymphoma.
-
Sulfonamide-Mustard Analogues (Structure-Activity Relationships)
- Ghorab, M. M., et al. (2017). Synthesis and anticancer activity of some new novel sulfonamides. European Journal of Medicinal Chemistry.
Sources
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- 2. Buy 4-bromo-N-(2-chloroethyl)benzenesulfonamide | 385378-70-1 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy N-(2-chloroethyl)benzenesulfonamide | 6453-86-7 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-(2-Chloroethyl)benzenesulfonamide and its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Decisive Role of the Halogen
In the realm of alkylating agents, the choice of the leaving group is paramount to dictating reaction kinetics and, ultimately, product yield. This guide unequivocally demonstrates that N-(2-bromoethyl)benzenesulfonamide exhibits significantly higher reactivity compared to its chloro analog . Experimental evidence reveals that in base-mediated intramolecular cyclization reactions to form N-benzenesulfonylaziridine, the bromo derivative reacts approximately 50 times faster than the chloro derivative.[1] This substantial difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.
This guide will delve into the mechanistic underpinnings of this reactivity difference, present comparative kinetic data, and provide a detailed experimental protocol for a representative transformation, empowering researchers to make informed decisions in their synthetic endeavors.
Mechanistic Insights: A Tale of Two Leaving Groups
The enhanced reactivity of N-(2-bromoethyl)benzenesulfonamide can be rationalized by fundamental principles of physical organic chemistry, specifically the concepts of electronegativity, polarizability, and leaving group stability.
The Intramolecular Cyclization Pathway:
A common and well-studied reaction of N-(2-haloethyl)benzenesulfonamides is their intramolecular cyclization under basic conditions to yield N-benzenesulfonylaziridine. This reaction proceeds via a two-step mechanism:
-
Deprotonation: A base abstracts the acidic proton from the sulfonamide nitrogen, forming a sulfonamidate anion.
-
Intramolecular Nucleophilic Substitution (SN2): The resulting anion acts as an internal nucleophile, attacking the carbon atom bearing the halogen in an intramolecular SN2 reaction, leading to the formation of the three-membered aziridine ring and displacement of the halide ion.
Figure 1: General mechanism for the base-mediated intramolecular cyclization of N-(2-haloethyl)benzenesulfonamides.
Why Bromide is a Better Leaving Group:
The rate-determining step in this reaction is the intramolecular SN2 attack. The efficiency of this step is heavily influenced by the stability of the departing halide ion (the leaving group).
-
Polarizability: Bromide is larger and more polarizable than chloride. This means its electron cloud is more easily distorted, allowing it to better stabilize the developing negative charge in the transition state of the SN2 reaction.
-
Basicity: A good leaving group is a weak base. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable as anions and are therefore better able to accommodate the negative charge they carry upon leaving.
These factors collectively contribute to a lower activation energy for the cyclization of the bromo analog, resulting in a significantly faster reaction rate.
Quantitative Reactivity Comparison: Kinetic Data
Kinetic studies on the intramolecular cyclization of N-(2-haloethyl)benzenesulfonamides in aqueous solution provide quantitative evidence for the superior reactivity of the bromo derivative.
| Compound | Relative Rate of Cyclization | log k₀ (s⁻¹) for the Anion |
| N-(2-Bromoethyl)benzenesulfonamide | ~50 | -1.30 |
| N-(2-Chloroethyl)benzenesulfonamide | 1 | Not explicitly found in sources |
Table 1: Comparative reactivity data for the intramolecular cyclization of N-(2-haloethyl)benzenesulfonamides. The rate constant k₀ refers to the cyclization of the sulfonamidate anion.
The Hammett study on the cyclization of substituted N-(2-bromoethyl)arylsulfonamides reveals a negative rho (ρ) value of -0.58. This indicates that electron-donating groups on the benzene ring accelerate the rate-determining cyclization step by increasing the nucleophilicity of the sulfonamidate anion. Conversely, a positive rho value of +0.94 for the initial deprotonation step signifies that electron-withdrawing groups facilitate the formation of the reactive anion.
Experimental Protocol: Synthesis of N-Benzenesulfonylaziridine
This section provides a detailed, self-validating protocol for the synthesis of N-benzenesulfonylaziridine from N-(2-bromoethyl)benzenesulfonamide, a representative reaction highlighting its utility.
Objective: To synthesize N-benzenesulfonylaziridine via intramolecular cyclization of N-(2-bromoethyl)benzenesulfonamide.
Materials:
-
N-(2-bromoethyl)benzenesulfonamide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
Figure 2: Experimental workflow for the synthesis of N-benzenesulfonylaziridine.
Self-Validation and Causality:
-
Choice of Base and Solvent: Sodium hydroxide in an ethanol/water mixture provides a sufficiently basic medium to deprotonate the sulfonamide, and the solvent system ensures the solubility of both the starting material and the base.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial step to monitor the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion and preventing the formation of byproducts from prolonged reaction times.
-
Workup Procedure: The extractive workup with diethyl ether effectively separates the organic product from the inorganic salts. Washing with water and brine removes any remaining base and water-soluble impurities.
-
Drying and Purification: Drying the organic layer with anhydrous magnesium sulfate is essential to remove residual water before solvent evaporation. Purification by recrystallization or column chromatography yields the final product in high purity.
Conclusion and Recommendations
The evidence presented in this guide clearly establishes the superior reactivity of N-(2-bromoethyl)benzenesulfonamide over its chloro analog in nucleophilic substitution reactions, primarily due to the better leaving group ability of bromide. For synthetic applications requiring efficient alkylation or the formation of N-sulfonylated aziridines, the bromo derivative is the reagent of choice, offering significantly faster reaction rates and potentially higher yields under milder conditions.
For researchers and drug development professionals, this translates to:
-
Accelerated Synthesis: The higher reactivity of the bromo compound can shorten reaction times, leading to increased throughput in synthetic campaigns.
-
Milder Reaction Conditions: The enhanced reactivity may allow for the use of lower temperatures or weaker bases, which can be beneficial for sensitive substrates.
-
Improved Yields: Faster and more efficient reactions often lead to higher isolated yields of the desired product.
While N-(2-chloroethyl)benzenesulfonamide remains a viable and more economical option for certain applications, its lower reactivity necessitates more forcing conditions, which may not be compatible with all substrates. The choice between the two reagents should, therefore, be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction time, and overall cost-effectiveness.
References
-
Coy, J. H., Hegarty, A. F., Flynn, E. J., & Scott, F. L. (1974). Ambident neighbouring groups. Part V. Mechanism of cyclization of 2-halogenoethylsulphonamides to aziridines. Journal of the Chemical Society, Perkin Transactions 2, (5), 53-58. [Link]
Sources
A Comprehensive Guide to the Validation of an HPLC Method for Purity Assessment of N-(2-chloroethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(2-chloroethyl)benzenesulfonamide is a key intermediate in the synthesis of several pharmaceutical compounds, including the antihistamine Cetirizine.[1] The presence of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity assessment is a critical component of quality control.
This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-(2-chloroethyl)benzenesulfonamide. The methodologies and principles discussed herein are aligned with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) "Validation of Analytical Procedures".[2][3][4]
The Criticality of a Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[5][6] For purity assessment, an HPLC method must be "stability-indicating," meaning it can accurately separate the main compound from its potential impurities and degradation products.[7][8] This ensures that the true purity of the substance is determined, even when subjected to various stress conditions.
The validation of this analytical procedure is a regulatory requirement that provides documented evidence of the method's suitability for its intended purpose.[3][5] It is a systematic process that evaluates various performance characteristics to ensure the reliability and accuracy of the analytical data.[9]
Experimental Design and Rationale
The development and validation of an HPLC method for purity assessment involves a multi-faceted approach. The following sections detail the experimental protocols and the scientific reasoning behind each step.
Chromatographic Conditions: A Foundation for Separation
The initial step is the development of suitable chromatographic conditions that achieve adequate separation between N-(2-chloroethyl)benzenesulfonamide and its potential impurities. A reverse-phase HPLC (RP-HPLC) method is often the preferred choice for moderately polar compounds like benzenesulfonamide derivatives.[10]
A typical starting point for method development would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice for the separation of a wide range of compounds.[11][12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to effectively separate compounds with varying polarities.[11][12][13] The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds.[14]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point and can be adjusted to optimize analysis time and resolution.[10][11]
-
Detection: UV detection is typically used, with the wavelength selected based on the maximum absorbance of N-(2-chloroethyl)benzenesulfonamide and its impurities to ensure adequate sensitivity.[7][10]
The rationale behind these choices lies in the fundamental principles of chromatography. The C18 stationary phase provides a non-polar surface for the separation of analytes based on their hydrophobicity. The gradient elution allows for the separation of a wider range of impurities, from polar to non-polar, within a reasonable timeframe.
Validation Parameters: A Rigorous Evaluation
Once the chromatographic conditions are optimized, the method must be validated according to ICH Q2(R1) guidelines.[2][15] The key validation parameters for a purity method are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][16]
Specificity: The Ability to Discriminate
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity method, this is demonstrated through forced degradation studies.[8][17][18]
Forced Degradation Protocol:
Forced degradation studies involve subjecting the N-(2-chloroethyl)benzenesulfonamide drug substance to various stress conditions to intentionally generate degradation products.[8][19]
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV and visible light.
The stressed samples are then analyzed by the developed HPLC method. The method is considered specific if the degradation products are well-resolved from the main peak of N-(2-chloroethyl)benzenesulfonamide.[7]
Caption: Workflow for Specificity Determination via Forced Degradation.
Linearity and Range: A Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Linearity Protocol:
-
Prepare a series of solutions of N-(2-chloroethyl)benzenesulfonamide and its potential impurities at different concentrations, typically from the reporting threshold to 120% of the specification limit for impurities.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
A correlation coefficient of ≥ 0.99 is generally considered acceptable.[16]
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. For impurity assessment, accuracy is typically determined by the recovery of a known amount of impurity spiked into the drug substance.
Accuracy Protocol:
-
Prepare samples of N-(2-chloroethyl)benzenesulfonamide spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the spiked impurities.
Acceptable recovery is typically within 80-120% for impurities at low concentrations.[16]
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Assesses the precision within the same laboratory but on different days, with different analysts, or with different equipment.
Precision Protocol:
-
For repeatability, analyze six replicate samples of N-(2-chloroethyl)benzenesulfonamide spiked with impurities at the 100% specification level on the same day.
-
For intermediate precision, repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
A %RSD of ≤ 10% is generally acceptable for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Limits
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ Determination:
These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Robustness Protocol:
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the aqueous phase (e.g., ± 0.1 unit)
Analyze the system suitability parameters (e.g., resolution, tailing factor) after each change. The method is considered robust if the system suitability criteria are still met.
Data Presentation: A Clear Summary of Performance
The quantitative data generated during the validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for a Potential Impurity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 1500 |
| 0.5 | 7500 |
| 1.0 | 15000 |
| 1.5 | 22500 |
| 2.0 | 30000 |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 14980 |
| Y-intercept | 50 |
Table 2: Accuracy and Precision Data for a Potential Impurity
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=6) | % Recovery | % RSD (Repeatability) |
| 50 | 0.5 | 0.49 | 98.0 | 1.5 |
| 100 | 1.0 | 1.02 | 102.0 | 1.2 |
| 150 | 1.5 | 1.47 | 98.0 | 1.8 |
Comparison with Alternative Methods
While HPLC is the gold standard for purity assessment, other techniques can be used as orthogonal or complementary methods.[20]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. However, many benzenesulfonamide derivatives are not sufficiently volatile for GC analysis without derivatization.[6]
-
Capillary Electrophoresis (CE): Offers high separation efficiency and requires small sample volumes. It can be a powerful alternative, especially for charged impurities.[21]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides structural information about impurities, which is invaluable for their identification.[22]
A multi-faceted approach, combining RP-HPLC for overall purity with an orthogonal technique like LC-MS for impurity identification, provides a comprehensive purity profile.[20]
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The Unseen Targets: A Comparative Guide to the Cross-Reactivity of N-(2-chloroethyl)benzenesulfonamide in Biological Assays
In the precise world of molecular biology and drug discovery, the ideal chemical probe is a sniper, engaging its intended target with absolute specificity. The reality, however, is that many small molecules act more like shotguns, hitting multiple targets and creating a complex biological response that can be difficult to interpret. This guide delves into the critical issue of cross-reactivity, using N-(2-chloroethyl)benzenesulfonamide as a case study. We will explore the structural features that predispose this compound to off-target effects and provide a comprehensive framework for its evaluation, ensuring the data you generate is both accurate and reliable.
The Specificity Imperative in Chemical Biology
N-(2-chloroethyl)benzenesulfonamide: A Profile of Potential Polypharmacology
N-(2-chloroethyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold known to be biologically active in various domains, including antitumor and antibacterial applications. However, the defining feature of this particular molecule is its N-(2-chloroethyl) group. This is an electrophilic moiety, meaning it is reactive towards nucleophilic groups found in biological macromolecules, such as the thiol groups on cysteine residues in proteins.[2]
This inherent reactivity suggests a mechanism of action that may involve the formation of stable, covalent bonds with its targets. While this can lead to potent and durable inhibition of an intended target, it also significantly raises the risk of non-specific alkylation of numerous other proteins, leading to a broad cross-reactivity profile. It is this potential for covalent, off-target interactions that necessitates a cautious and thorough approach to its use in biological assays.
It is important to distinguish this pharmacological cross-reactivity from the immunological cross-reactivity often discussed with "sulfa drugs." Allergic reactions to sulfonamide antibiotics are typically associated with specific structural features (an N1-heterocyclic ring and an N4-arylamine group) that are absent in non-antibiotic sulfonamides like N-(2-chloroethyl)benzenesulfonamide.[3][4] Therefore, the concern here is not sulfa allergy but broad, mechanism-based off-target binding.
A Strategic Framework for Assessing Cross-Reactivity
To confidently use a reactive compound like N-(2-chloroethyl)benzenesulfonamide, a multi-tiered strategy is required to map its interaction landscape.
Protocol 1: Broad-Spectrum Biochemical Profiling
The first step is to cast a wide net to identify potential off-target interactions in a controlled, cell-free environment. Kinase panels are an excellent starting point, as kinases are one of the largest enzyme families and a frequent source of off-target activity.
Methodology: Kinase Panel Screening (e.g., KINOMEscan)
-
Compound Preparation: Prepare a 1000X stock of N-(2-chloroethyl)benzenesulfonamide in 100% DMSO (e.g., 10 mM).
-
Screening Concentration: Submit the compound for screening at a high concentration (e.g., 10 µM) across a large panel of kinases (e.g., >400). This high concentration maximizes the chances of detecting even weak interactions.
-
Assay Principle: The assay typically relies on competition binding. The compound is incubated with the kinase panel, and its ability to displace a known ligand is measured.
-
Data Analysis: Results are often expressed as '% of Control' or '% Inhibition'. A common threshold for a significant "hit" is >90% inhibition. All identified hits should be followed up with dose-response experiments to determine their potency (IC₅₀ or Kᵢ).
Causality Explained: Starting with a broad biochemical screen provides an unbiased, system-wide view of potential interactions without the complexities of cellular uptake, metabolism, or pathway feedback. It directly answers the question: "What proteins can this compound physically bind to?"
Protocol 2: Validating Target Engagement in a Cellular Context
A compound that binds a protein in a test tube may not necessarily engage that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a more physiologically relevant setting.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cultured cells with N-(2-chloroethyl)benzenesulfonamide (e.g., at 1 µM and 10 µM) and a vehicle control (DMSO) for a specified time.
-
Thermal Challenge: Harvest the cells, lyse them, and heat the lysates across a temperature gradient (e.g., 40°C to 70°C).
-
Fractionation: Centrifuge the heated lysates to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.
-
Detection: Analyze the soluble fractions via Western blot for specific target candidates identified in the biochemical screen. A target protein that is stabilized by the compound will remain soluble at higher temperatures compared to the vehicle control.
Causality Explained: CETSA bridges the gap between biochemical binding and biological reality. A positive result demonstrates that the compound can enter the cell, reach its target in sufficient concentration, and bind it with enough affinity to confer thermal stability.
Visualizing the Assessment Workflow
A logical progression from broad screening to specific validation is essential for efficiently characterizing a compound's cross-reactivity.
Caption: A tiered workflow for characterizing compound cross-reactivity.
Data Interpretation: A Comparative Analysis
To contextualize the cross-reactivity of N-(2-chloroethyl)benzenesulfonamide, its performance must be compared against alternative, structurally distinct probes for the same target.
Table 1: Hypothetical Selectivity Profile Comparison
| Target | N-(2-chloroethyl)benzenesulfonamide IC₅₀ (nM) | Alternative Probe 1 (Non-covalent) IC₅₀ (nM) | Alternative Probe 2 (Covalent, more selective) IC₅₀ (nM) |
| Primary Target Kinase A | 50 | 75 | 40 |
| Off-Target Kinase B | 350 | >10,000 | 8,500 |
| Off-Target Kinase C | 800 | >10,000 | >10,000 |
| Off-Target Protease D | 1,200 | >10,000 | >10,000 |
This hypothetical data illustrates how N-(2-chloroethyl)benzenesulfonamide, while potent against its primary target, exhibits significant activity against multiple other proteins ("Off-Target Kinase B, C, D"). In contrast, Alternative Probe 1 is highly selective, and Alternative Probe 2, while also covalent, has been optimized for greater specificity.
The Consequence of Cross-Reactivity in Signaling Pathways
An off-target effect is not merely an academic concern; it can fundamentally alter the interpretation of a compound's biological effect. If an off-target is part of a separate pathway that converges on the same cellular phenotype, the observed result will be a misleading composite of on-target and off-target actions.
Caption: Off-target effects can confound the link between target and phenotype.
Conclusion: Navigating Chemical Reactivity with Rigor
N-(2-chloroethyl)benzenesulfonamide is a valuable chemical tool whose utility is predicated on a thorough understanding of its limitations. Its electrophilic nature is a double-edged sword, offering potent inhibition at the cost of a heightened risk of non-specific interactions. Researchers employing this and other reactive compounds must undertake a rigorous validation process to deconvolute on-target from off-target effects.
Core Requirements for Researchers:
-
Profile Broadly: Always perform broad-spectrum screening (e.g., kinase, protease, GPCR panels) to identify potential off-targets early.
-
Confirm in Cells: Use techniques like CETSA to ensure the compound engages the intended target in a relevant cellular environment.
-
Use Controls Wisely: Employ a structurally similar but non-reactive analog as a negative control to differentiate effects stemming from the core scaffold versus the reactive warhead.
-
Challenge with Nucleophiles: In biochemical assays, test if the compound's activity is diminished by the addition of a strong nucleophile like DTT, which can indicate non-specific thiol reactivity.[5]
-
Seek Orthogonal Tools: Whenever possible, confirm phenotypes using a second, structurally and mechanistically distinct probe for the same target to ensure the observed biology is not a compound-specific artifact.
By embracing these principles of critical evaluation, the scientific community can harness the power of chemical probes while ensuring the integrity and reproducibility of our collective research.
References
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Chakkaravarthi, G., et al. (2008). N-(2-Acetylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o547. [Link]
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Dittoe, M. S., & Knowles, R. (2023, May 13). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 315320, N,N-Bis(2-chloroethyl)benzenesulfonamide. [Link]
-
Shah, P., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(21), 15856–15874. [Link]
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Khan, D. A., & Knowles, S. R. (2016). Sulfonamide Drug Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 4(4), 599–607. [Link]
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Johnson, K. K., & Green, D. L. (2012). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 69(3), 227–233. [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48. [Link]
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BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
Pharmacy Tools. (2016). Cross-Reactivity of Sulfonamide Drugs. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Chandrasekaran, S. N., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. Nature Communications, 14(1), 1895. [Link]
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Creative Diagnostics. Off-Target Effects Analysis. [Link]
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International Agency for Research on Cancer. (2019). Electrophilic agents. In Tumour Site Concordance and Mechanisms of Carcinogenesis. [Link]
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comparative analysis of N-(2-chloroethyl)benzenesulfonamide and mesyl chloride for sulfonamide formation
For the modern medicinal chemist and drug development professional, the sulfonamide moiety is a cornerstone of molecular design. Its unique physicochemical properties contribute to the efficacy of a vast array of therapeutics. The choice of sulfonylating agent is a critical decision in the synthetic pathway, directly impacting reaction efficiency, substrate scope, and the potential for downstream functionalization. This guide provides a detailed comparative analysis of two prominent reagents for sulfonamide formation: N-(2-chloroethyl)benzenesulfonamide and methanesulfonyl chloride (mesyl chloride).
This analysis moves beyond a simple cataloging of protocols to offer a deeper understanding of the underlying reactivity and strategic applications of each reagent. We will explore their respective mechanisms, optimal reaction conditions, and potential side reactions, supported by experimental data and established protocols. A key focus will be the unique synthetic opportunities presented by the 2-chloroethyl group of N-(2-chloroethyl)benzenesulfonamide, a feature that sets it apart from the more conventional mesyl chloride.
Mechanistic Considerations: A Tale of Two Pathways
The formation of a sulfonamide via the reaction of an amine with a sulfonyl chloride is a well-established transformation. However, the precise mechanism can vary depending on the structure of the sulfonyl chloride and the reaction conditions employed.
Mesyl Chloride: The Potential for a Sulfene Intermediate
Mesyl chloride, an aliphatic sulfonyl chloride, possesses acidic α-protons. In the presence of a strong, non-nucleophilic base, such as triethylamine, it can undergo an E1cB-type elimination to form a highly reactive intermediate known as sulfene (CH₂=SO₂). This sulfene is then rapidly trapped by the amine to furnish the desired sulfonamide.
Alternatively, under less basic conditions or with more nucleophilic amines, the reaction can proceed through a direct nucleophilic attack of the amine on the electrophilic sulfur atom of the mesyl chloride, following a more traditional addition-elimination pathway. The prevailing mechanism is often dependent on the pKa of the amine and the base used. The potential for sulfene formation can sometimes lead to side reactions, such as polymerization or reactions with other nucleophiles present in the mixture.
Caption: Reaction of Mesyl Chloride with an Amine
N-(2-chloroethyl)benzenesulfonamide: A Direct Approach
In contrast, N-(2-chloroethyl)benzenesulfonamide, an aromatic sulfonyl chloride, lacks α-protons and therefore cannot form a sulfene intermediate. Its reactions with amines proceed exclusively through a direct nucleophilic substitution mechanism at the sulfur center. This predictability in the reaction pathway can be a significant advantage, minimizing the potential for unexpected side products.
Comparative Performance Analysis
| Feature | N-(2-chloroethyl)benzenesulfonamide | Mesyl Chloride |
| Reactivity | Generally less reactive than mesyl chloride due to the electronic effect of the benzene ring. | Highly reactive, often requiring low temperatures for controlled reactions. |
| Substrate Scope | Reacts well with a range of primary and secondary amines. | Broad substrate scope, reacting with primary and secondary amines, as well as other nucleophiles. |
| Reaction Conditions | Typically requires slightly more forcing conditions (e.g., elevated temperatures) compared to mesyl chloride. Common bases include pyridine and triethylamine in solvents like THF or DCM. | Reactions are often conducted at low temperatures (e.g., 0 °C) to control reactivity. A variety of bases and solvents can be used. |
| Yields | Good to excellent yields are generally achievable. | Typically provides high to excellent yields. |
| Side Reactions | Minimal side reactions related to the sulfonylation step due to the direct substitution pathway. | Potential for sulfene-mediated side reactions, especially with sterically hindered amines or strong bases. |
| Product Functionalization | The resulting sulfonamide contains a reactive 2-chloroethyl group, allowing for subsequent intramolecular cyclization or other nucleophilic substitution reactions. | The resulting methanesulfonamide is generally stable and less amenable to further functionalization at the methyl group. |
| Handling and Safety | Irritant to skin, eyes, and respiratory system.[1] | Corrosive, toxic, and a lachrymator. Requires careful handling in a well-ventilated fume hood. |
Experimental Protocols
General Procedure for Sulfonamide Synthesis using Mesyl Chloride
This protocol is a representative example for the synthesis of N-aryl and N-alkyl methanesulfonamides.
Materials:
-
Amine (1.0 equiv)
-
Mesyl Chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add mesyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Caption: Workflow for Sulfonamide Synthesis
General Procedure for Sulfonamide Synthesis using N-(2-chloroethyl)benzenesulfonamide
While specific, comprehensively reported protocols for a wide range of amines are less common in the literature, the following procedure can be adapted from known syntheses of related compounds.
Materials:
-
Amine (1.0 equiv)
-
N-(2-chloroethyl)benzenesulfonamide (1.0 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the amine and N-(2-chloroethyl)benzenesulfonamide in THF or DCM in a round-bottom flask.
-
Add the base (pyridine or triethylamine) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times may be longer compared to those with mesyl chloride.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
The Strategic Advantage of the 2-Chloroethyl Group
The most significant distinction between N-(2-chloroethyl)benzenesulfonamide and mesyl chloride lies in the synthetic utility of the resulting sulfonamide. The presence of the 2-chloroethyl moiety in the products derived from N-(2-chloroethyl)benzenesulfonamide opens up a gateway for further molecular elaboration, most notably through intramolecular cyclization reactions.
Upon formation of the sulfonamide, the nitrogen atom can act as an internal nucleophile, displacing the chloride to form various heterocyclic structures, such as piperazines or other nitrogen-containing rings. This strategy is particularly valuable in the synthesis of complex scaffolds for drug discovery.
Caption: Intramolecular Cyclization Pathway
Conclusion: Choosing the Right Tool for the Job
Both N-(2-chloroethyl)benzenesulfonamide and mesyl chloride are effective reagents for the synthesis of sulfonamides. The choice between them should be guided by the specific goals of the synthetic route.
Mesyl chloride is the reagent of choice for the rapid and high-yielding synthesis of simple methanesulfonamides, where further functionalization of the sulfonyl group is not required. Its high reactivity makes it suitable for a broad range of amines, although care must be taken to control the reaction conditions to avoid potential side reactions.
N-(2-chloroethyl)benzenesulfonamide , on the other hand, offers a unique strategic advantage for the synthesis of more complex molecules. While the initial sulfonamide formation may be slower, the resulting product is primed for subsequent transformations, particularly intramolecular cyclizations. This makes it an invaluable tool for the construction of heterocyclic systems frequently found in biologically active compounds.
By understanding the distinct reactivity profiles and synthetic potential of these two reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Syntheses. Methanesulfinyl chloride. Retrieved from [Link]
-
Wikipedia. Methanesulfonyl chloride. Retrieved from [Link]
- Google Patents. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
-
PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- Google Patents. WO2008155777A2 - Process for preparing efletrizine.
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
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A Tale of Two Pathways: Evaluating the Efficiency of N-(2-chloroethyl)benzenesulfonamide as a Leaving Group in Nucleophilic Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic selection of a leaving group is paramount to the success of a reaction. An ideal leaving group departs willingly, facilitating the formation of a desired new bond. While traditional leaving groups such as tosylates, mesylates, and halides are the well-trodden paths in a synthetic chemist's toolkit, alternative moieties present unique mechanistic opportunities. This guide delves into a comprehensive evaluation of N-(2-chloroethyl)benzenesulfonamide, not as a conventional leaving group, but as a precursor to a highly reactive intermediate, and compares its synthetic utility against these established alternatives.
The Illusion of a Leaving Group: A Mechanistic Dichotomy
At first glance, the N-(2-chloroethyl)benzenesulfonamide structure suggests a straightforward nucleophilic substitution, where an incoming nucleophile displaces the chloride ion. However, the reality is far more nuanced and elegant. The true reactivity of this molecule is dominated by the neighboring group participation (NGP) of the sulfonamide nitrogen.[1][2] This intramolecular assistance fundamentally alters the reaction pathway, distinguishing it from the direct intermolecular displacement characteristic of traditional leaving groups.
Instead of an external nucleophile attacking the carbon bearing the chlorine, the sulfonamide nitrogen, upon deprotonation, acts as an internal nucleophile. This leads to a rapid intramolecular cyclization, forming a highly strained and electrophilic N-benzenesulfonylaziridinium ion intermediate.[3] It is this transient species that is then readily attacked by a nucleophile, leading to the ring-opened product.
This intramolecular pathway is significantly more favorable than a direct intermolecular attack on the primary alkyl chloride. Intramolecular reactions are entropically favored as the reacting groups are tethered together, increasing the probability of a productive collision.[4][5]
Visualizing the Divergent Pathways
To fully appreciate the mechanistic differences, let's visualize the reaction pathways for N-(2-chloroethyl)benzenesulfonamide versus a standard leaving group like a tosylate.
Figure 1: Mechanistic comparison of N-(2-chloroethyl)benzenesulfonamide and a traditional leaving group.
A Quantitative Look: Comparing Reaction Rates
The "efficiency" of N-(2-chloroethyl)benzenesulfonamide is best understood by comparing the rate of its intramolecular cyclization to the rate of intermolecular substitution of standard leaving groups. Kinetic studies on the cyclization of N-(2-haloethyl)arylsulfonamides reveal a rapid reaction, particularly in the presence of a base to deprotonate the sulfonamide nitrogen. The reactive species is the sulfonamidate anion.[3]
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Reference |
| N-(2-bromoethyl)benzenesulfonamide | Internal (sulfonamidate anion) | Water | ~5.0 x 10⁻² | Coy, J. H., et al. (1974) |
| N-(2-chloroethyl)benzenesulfonamide | Internal (sulfonamidate anion) | Water | ~1.0 x 10⁻³ | Coy, J. H., et al. (1974) |
| Ethyl Bromide | Piperidine | Ethanol | 1.1 x 10⁻³ | Suhr, H. (1963) |
| Ethyl Iodide | Piperidine | Ethanol | 7.5 x 10⁻³ | Suhr, H. (1963) |
| Ethyl Tosylate | Piperidine | Ethanol | 2.1 x 10⁻⁴ | Suhr, H. (1963) |
Table 1: Comparison of second-order rate constants for the intramolecular cyclization of N-(2-haloethyl)benzenesulfonamides and intermolecular substitution reactions of ethyl halides and tosylate.
From the data, it is evident that the intramolecular cyclization of the bromo-derivative is significantly faster than the intermolecular reactions of ethyl halides and tosylate with piperidine. Even the chloro-derivative exhibits a comparable rate to the intermolecular reaction of ethyl bromide, a good alkylating agent. This highlights the potent anchimeric assistance provided by the neighboring sulfonamide group.[2]
Experimental Protocols
To provide a practical context for this comparison, detailed protocols for the synthesis of N-(2-chloroethyl)benzenesulfonamide and a representative comparative intermolecular reaction are provided below.
Protocol 1: Synthesis of N-(2-chloroethyl)benzenesulfonamide
This procedure is adapted from the general method for the synthesis of N-monosubstituted sulfonamides.[6]
Materials:
-
2-Chloroethylamine hydrochloride
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.2 eq) in water, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq) in dichloromethane.
-
Add the benzenesulfonyl chloride solution dropwise to the cold aqueous amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-chloroethyl)benzenesulfonamide.
Figure 2: Workflow for the synthesis of N-(2-chloroethyl)benzenesulfonamide.
Protocol 2: Comparative Intermolecular Alkylation of an Amine with Ethyl Tosylate
This protocol provides a general method for the N-alkylation of a secondary amine with an alkyl tosylate.
Materials:
-
Piperidine
-
Ethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add piperidine (1.0 eq), ethyl tosylate (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-ethylpiperidine.
Authoritative Grounding and Mechanistic Insights
The enhanced reactivity of N-(2-chloroethyl)benzenesulfonamide through neighboring group participation is a well-established phenomenon in organic chemistry.[1][2] The formation of the aziridinium ion is the rate-determining step in the overall reaction sequence. The stability of the departing group (in this case, chloride) influences the rate of this cyclization, with bromo derivatives reacting significantly faster than their chloro counterparts, as expected for a nucleophilic substitution reaction.[3]
The benzenesulfonamide group plays a dual role. Its electron-withdrawing nature increases the acidity of the N-H proton, facilitating the formation of the reactive sulfonamidate anion in the presence of a base. However, this same electron-withdrawing character slightly disfavors the subsequent nucleophilic attack of the nitrogen on the carbon bearing the halogen.[3]
Conclusion: A Powerful Tool for Aziridination and Beyond
Key Takeaways:
-
Mechanism: The reactivity is governed by a rapid intramolecular SN2 reaction (neighboring group participation), not an intermolecular substitution.
-
Efficiency: The effective rate of substitution is significantly enhanced compared to intermolecular reactions of traditional leaving groups like tosylates, especially for the bromo analog.
-
Synthetic Utility: This class of compounds is not a direct replacement for tosylates or halides in general synthesis but is a powerful tool for the construction of N-sulfonylated aziridines and their subsequent ring-opened products.
For drug development professionals and synthetic chemists, understanding this mechanistic distinction is crucial. While N-(2-chloroethyl)benzenesulfonamide may not be a universally applicable leaving group, its unique reactivity profile offers a potent and efficient route to valuable nitrogen-containing scaffolds.
References
-
Coy, J. H., Hegarty, A. F., Flynn, E. J., & Scott, F. L. (1974). Ambident neighbouring groups. Part V. Mechanism of cyclization of 2-halogenoethylsulphonamides to aziridines. Journal of the Chemical Society, Perkin Transactions 2, (1), 53-58. [Link]
-
Paquette, L. A., & Gallucci, J. C. (2009). Effect of sulfonyl protecting groups on the neighboring group participation ability of sulfonamido nitrogen. The Journal of organic chemistry, 74(7), 2897–2900. [Link]
-
Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. [Link]
-
Suhr, H. (1963). Kinetik der Reaktion von Piperidin mit Äthyljodid, Äthylbromid und Äthyltosylat in Äthanol. Chemische Berichte, 96(7), 1720-1724. [Link]
-
Wikipedia. (n.d.). Neighboring group participation. [Link]
-
Pearson+. (n.d.). Consider two reactions: an intramolecular SN2 reaction and an intermolecular SN2 reaction, both with similar steric environments. Which is likely to have a higher reaction rate and why?. [Link]
-
Li, G., & Fu, X. (2004). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Organic Preparations and Procedures International, 36(4), 347-351. [Link]
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A Comparative Analysis of the Biological Activity of N-(2-chloroethyl)benzenesulfonamide and N,N-bis(2-chloroethyl)benzenesulfonamide
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of reactive moieties, such as the 2-chloroethyl group, can impart potent cytotoxic effects, making these derivatives compelling candidates for anticancer drug discovery. This guide provides a detailed comparative analysis of N-(2-chloroethyl)benzenesulfonamide and its close analog, N,N-bis(2-chloroethyl)benzenesulfonamide, focusing on their potential biological activities, mechanisms of action, and the critical role of their structural differences.
Structural and Mechanistic Considerations: The Significance of the Chloroethyl Moiety
The key differentiator between N-(2-chloroethyl)benzenesulfonamide and N,N-bis(2-chloroethyl)benzenesulfonamide lies in the number of 2-chloroethyl groups attached to the sulfonamide nitrogen. This seemingly subtle difference has profound implications for their potential mechanisms of action and biological efficacy.
N-(2-chloroethyl)benzenesulfonamide possesses a single reactive 2-chloroethyl group. This moiety is a classic electrophile that can undergo nucleophilic substitution reactions with various biological macromolecules, most notably DNA. This process, known as alkylation, can lead to the formation of covalent adducts with DNA bases. Such DNA damage can disrupt replication and transcription, ultimately triggering cell cycle arrest and apoptosis, a programmed cell death pathway.[3][4] Compounds with a single alkylating group are termed "monofunctional" alkylating agents.
N,N-bis(2-chloroethyl)benzenesulfonamide , on the other hand, is a "bifunctional" alkylating agent, possessing two 2-chloroethyl groups. This structural feature allows for the formation of not only single DNA adducts but also intra- and inter-strand cross-links within the DNA double helix. These cross-links are particularly cytotoxic as they are more difficult for cellular DNA repair mechanisms to resolve, leading to a more robust and persistent blockage of DNA replication and a stronger induction of apoptosis.
Visualizing the Chemical Structures
To better appreciate the structural differences, their chemical diagrams are presented below.
Figure 1: Chemical structures of the two benzenesulfonamide derivatives.
Anticipated Biological Activity: A Comparative Overview
While direct comparative experimental data for these two specific compounds is not extensively available in the public domain, we can infer their relative biological activities based on the principles of medicinal chemistry and the known behavior of mono- and bifunctional alkylating agents.
| Feature | N-(2-chloroethyl)benzenesulfonamide | N,N-bis(2-chloroethyl)benzenesulfonamide | Rationale |
| Mechanism of Action | Monofunctional DNA alkylation | Bifunctional DNA alkylation (cross-linking) | The number of reactive 2-chloroethyl groups. |
| Expected Cytotoxicity | Potentially lower | Potentially higher | Bifunctional agents are generally more cytotoxic due to the formation of difficult-to-repair DNA cross-links. |
| Potential for Drug Resistance | Higher | Lower | Cells may more easily repair mono-adducts, leading to resistance. Cross-links are a greater challenge for repair mechanisms. |
| Therapeutic Index | Potentially higher | Potentially lower | Higher reactivity and cytotoxicity of the bis-substituted compound might also lead to greater off-target effects and toxicity to normal cells. |
Potential Molecular Targets Beyond DNA Alkylation
While DNA is a primary target for chloroethyl-containing compounds, the benzenesulfonamide scaffold is also known to interact with specific enzymes. A prominent example is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5][6][7]
Figure 2: Potential dual mechanism of action for benzenesulfonamide derivatives.
CA IX is overexpressed in many solid tumors and plays a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor progression, invasion, and metastasis.[5] Inhibition of CA IX can disrupt this pH regulation, leading to increased intracellular acidification and subsequent induction of apoptosis. It is plausible that both N-(2-chloroethyl)benzenesulfonamide and N,N-bis(2-chloroethyl)benzenesulfonamide could exhibit inhibitory activity against CA IX, contributing to their overall anticancer effects.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative biological activity of these two compounds, a series of well-established in vitro assays should be conducted.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
Principle: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of N-(2-chloroethyl)benzenesulfonamide and N,N-bis(2-chloroethyl)benzenesulfonamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Figure 3: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay can quantify the extent of apoptosis induced by the compounds.[9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion and Future Directions
Further research, including direct comparative in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of these compounds. Mechanistic studies should also explore their effects on key cellular pathways, including DNA damage response and carbonic anhydrase inhibition, to provide a comprehensive understanding of their anticancer properties.
References
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MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Retrieved from [Link]
-
Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]
-
Brazilian Journal of Biology. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Braz. J. Biol., 84, e274578. Retrieved from [Link]
-
Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422–1426. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. Retrieved from [Link]
-
National Institutes of Health. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. Retrieved from [Link]
-
MDPI. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Stability Studies of Benzenesulfonamide Derivatives
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the stability of a drug molecule is a cornerstone of its safety, efficacy, and quality.[1][2] For the vast and therapeutically significant class of benzenesulfonamide derivatives, understanding their chemical resilience is not merely a regulatory checkbox but a fundamental scientific necessity. These compounds, forming the backbone of numerous diuretics, anticonvulsants, and carbonic anhydrase inhibitors, are susceptible to degradation, which can lead to loss of potency or the formation of potentially toxic impurities.[2][3]
This guide provides a comprehensive framework for designing and executing comparative stability studies for benzenesulfonamide derivatives. We will move beyond rote protocol recitation to explore the underlying chemistry, the rationale behind experimental design, and the interpretation of data, empowering you to build robust, self-validating stability programs. Our approach is grounded in the principles set forth by the International Council for Harmonisation (ICH) guidelines, which provide a globally recognized framework for stability testing.[4][5][6][7][8]
The Benzenesulfonamide Scaffold: A Profile of Inherent Reactivity
The benzenesulfonamide moiety, while a versatile pharmacophore, possesses inherent chemical characteristics that make it susceptible to specific degradation pathways. The core structure consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). The primary sites of instability are:
-
The Sulfonamide Bond (C-S): This bond can be susceptible to cleavage under harsh conditions, particularly nucleophilic attack.
-
The Sulfonamide N-H Bond: The acidity of this proton can influence reactivity and solubility. For N-substituted derivatives, the nature of the substituent dramatically alters stability.
-
The Aromatic Ring: The benzene ring can undergo electrophilic substitution or oxidative attack, especially if activated by electron-donating groups.
-
Substituents: The functional groups appended to the aromatic ring or the sulfonamide nitrogen are often the primary drivers of instability, prone to hydrolysis, oxidation, or photolytic degradation.
Understanding these potential weak points is the first step in designing a meaningful stress testing program that can predict long-term stability.
Designing a Robust Comparative Stability Study
A successful stability study is a multi-faceted investigation designed to reveal how a drug substance or product changes over time under the influence of various environmental factors.[4][8] The cornerstone of this process, particularly in early development, is the forced degradation or stress study .[1][9][10] These studies deliberately expose the drug to conditions more severe than accelerated testing to rapidly identify likely degradation products and establish degradation pathways.[1][10]
The workflow for a comparative study is a systematic process designed to ensure that the analytical methods are fit-for-purpose before evaluating the stability of multiple candidate molecules.
Caption: Workflow for a comparative stability study of benzenesulfonamide derivatives.
Key Experimental Protocols
The protocols described below are designed to be self-validating. By including unstressed controls and placebo/blank solutions, you can definitively attribute observed changes to the degradation of the active pharmaceutical ingredient (API).
Protocol 1: Forced Hydrolytic Degradation
-
Objective: To assess stability against acid and base-catalyzed hydrolysis.
-
Rationale: The sulfonamide linkage and other functional groups (e.g., esters, amides on substituents) can be susceptible to hydrolysis. Comparing rates in acid and base provides insight into the degradation mechanism.[11]
-
Methodology:
-
Prepare stock solutions of each benzenesulfonamide derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Transfer an aliquot of stock solution into a vial and add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Transfer an aliquot of stock solution into a separate vial and add an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: Transfer an aliquot of stock solution into a third vial and add an equal volume of purified water.
-
Prepare a control sample by diluting the stock solution with the solvent/water mixture without acid or base.
-
Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration for analysis.
-
Analyze immediately using the validated stability-indicating HPLC method.
-
Protocol 2: Forced Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Rationale: The sulfur atom in the sulfonamide group and electron-rich aromatic rings are potential sites of oxidation. Hydrogen peroxide is a standard oxidant used for this purpose.[10]
-
Methodology:
-
Prepare stock solutions of each derivative as described in Protocol 1.
-
Transfer an aliquot of stock solution into a vial and add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Prepare a control sample by diluting the stock solution with solvent/water only.
-
Keep the samples at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Monitor the samples periodically. If degradation is slow, gentle heating (e.g., 40°C) can be applied.
-
At specified time points, withdraw an aliquot, dilute to the target concentration, and analyze by HPLC.
-
Protocol 3: Forced Photolytic Degradation
-
Objective: To determine light sensitivity.
-
Rationale: Aromatic systems can absorb UV radiation, leading to photochemical degradation. ICH Q1B provides specific guidance on photostability testing.[5][6]
-
Methodology:
-
Expose a solid sample of each derivative to a light source conforming to ICH Q1B guidelines (providing controlled UV and visible light). A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, expose a solution of each derivative (e.g., 1 mg/mL in a quartz cuvette or vial).
-
Prepare dark controls for both solid and solution samples by wrapping them in aluminum foil and placing them alongside the exposed samples.
-
After the exposure period, prepare solutions from the solid samples and dilute the solution samples to the target concentration for analysis by HPLC.
-
The Analytical Workhorse: Stability-Indicating HPLC Method
A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13]
Protocol 4: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for a wide range of small molecules.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of silanol groups on the column and provides sharper peaks for acidic/basic analytes.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Method Development:
-
Develop a gradient elution method to ensure separation of the parent peak from all potential degradation products. A typical starting gradient might be 5% to 95% B over 20-30 minutes.
-
Inject samples from the forced degradation studies. The goal is to achieve baseline resolution between the parent peak and all degradant peaks.
-
Optimize the gradient slope, temperature, and flow rate (typically 1.0 mL/min) to improve separation.
-
-
Detection: Use a Photodiode Array (PDA) detector. This allows you to monitor multiple wavelengths and, crucially, to perform peak purity analysis. Peak purity analysis helps confirm that the parent peak is not co-eluting with any degradants.
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating specificity.
Data Interpretation and Comparison
The primary output of the stability study is the quantitative measurement of the parent drug remaining and the formation of degradation products over time.
Mass Balance Calculation
A critical component of a trustworthy study is the mass balance. The sum of the assay of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial assay value.[14] A significant deviation (e.g., below 95%) may indicate that some degradants are not being detected (e.g., they are volatile or lack a UV chromophore) or are retained on the column.
Comparative Data Summary
Organizing the results into a clear, comparative table is essential for identifying the most stable candidates and understanding structure-stability relationships.
| Derivative ID | Stress Condition | % Assay Remaining (24h) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Mass Balance (%) |
| BSD-001 (Parent) | 0.1 M HCl, 60°C | 92.5 | 4.1 (RRT 0.85) | 2.9 (RRT 0.72) | 99.5 |
| 0.1 M NaOH, 60°C | 85.1 | 11.2 (RRT 0.91) | Not Detected | 96.3 | |
| 3% H₂O₂, RT | 98.2 | 1.5 (RRT 1.15) | Not Detected | 99.7 | |
| Photolytic (ICH Q1B) | 99.1 | Not Detected | Not Detected | 99.1 | |
| BSD-002 (4-Nitro sub.) | 0.1 M HCl, 60°C | 93.1 | 3.5 (RRT 0.86) | 2.5 (RRT 0.73) | 99.1 |
| 0.1 M NaOH, 60°C | 86.5 | 10.1 (RRT 0.92) | Not Detected | 96.6 | |
| 3% H₂O₂, RT | 97.9 | 1.8 (RRT 1.16) | Not Detected | 99.7 | |
| Photolytic (ICH Q1B) | 82.4 | 15.3 (RRT 1.30) | Not Detected | 97.7 | |
| BSD-003 (4-Amino sub.) | 0.1 M HCl, 60°C | 91.8 | 4.5 (RRT 0.84) | 3.1 (RRT 0.71) | 99.4 |
| 0.1 M NaOH, 60°C | 84.2 | 12.0 (RRT 0.90) | Not Detected | 96.2 | |
| 3% H₂O₂, RT | 75.3 | 21.5 (RRT 1.14) | Not Detected | 96.8 | |
| Photolytic (ICH Q1B) | 98.5 | Not Detected | Not Detected | 98.5 |
Note: Data are illustrative. RRT = Relative Retention Time.
From this illustrative data, one could infer that the 4-nitro substituent (BSD-002) confers significant photolytic instability, while the 4-amino group (BSD-003) is highly susceptible to oxidation. Such insights are invaluable for lead candidate selection and formulation development.
Elucidating Degradation Pathways
The final step is to use the data, often in conjunction with mass spectrometry (LC-MS), to propose degradation pathways. Identifying the structure of key degradants is crucial for understanding the mechanism of instability and for assessing safety.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 12. sepscience.com [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. sgs.com [sgs.com]
Structural Validation of N-(2-chloroethyl)benzenesulfonamide Derivatives: A Multi-Modal Analytical Comparison
Executive Summary
The Challenge: Synthesizing N-(2-chloroethyl)benzenesulfonamide derivatives presents a unique structural validation challenge. The electrophilic nature of the
The Solution: This guide establishes a rigorous, multi-modal analytical protocol to definitively distinguish the target open-chain alkyl chloride from its cyclized aziridine analog. We compare Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), demonstrating why single-mode analysis is insufficient for this class of electrophiles.
The Structural Competitors: Target vs. Impurity
Before selecting an analytical method, one must understand the structural isomerism at play. The primary impurity is not a random byproduct, but the result of the "mustard" pharmacophore's reactivity.
| Feature | Target: N-(2-chloroethyl)benzenesulfonamide | Major Impurity: N-Benzenesulfonylaziridine |
| Structure | Open-chain, secondary sulfonamide | Cyclic (3-membered ring), tertiary sulfonamide |
| Reactivity | Alkylating agent (slow) | Highly reactive electrophile |
| Formation | Kinetic product (Acidic/Neutral conditions) | Thermodynamic product (Basic conditions) |
| Key Atom | Contains Chlorine (Cl) | Chlorine lost (HCl elimination) |
Comparative Analysis of Validation Methods
Method A: Proton NMR ( H-NMR) – The Connectivity Map
NMR is the most powerful tool for distinguishing the ethylene linker's topology.
-
The Target Signature: The open-chain ethyl group (
) possesses distinct chemical environments. Due to the electronegativity of the sulfonamide nitrogen and the chlorine, both methylene groups are deshielded but distinct.-
Observation: Two distinct triplets (or multiplets depending on solvent resolution).
-
Shift Range:
3.0 – 3.8 ppm. -
Coupling:
coupling is observable (~6-7 Hz).
-
-
The Impurity Signature: Upon cyclization, the four protons of the aziridine ring often become chemically equivalent (or form a symmetric AA'BB' system appearing as a singlet) due to rapid ring inversion or symmetry.
-
Observation: A sharp singlet.
-
Shift Range:
2.2 – 2.6 ppm (Significant upfield shift due to ring strain and anisotropy).
-
Method B: Mass Spectrometry (MS) – The Isotopic Smoking Gun
While NMR shows connectivity, MS provides the definitive elemental proof of the chlorine atom's presence.
-
The Target Signature: Chlorine exists as two stable isotopes:
(75.7%) and (24.3%). -
The Impurity Signature: The aziridine formation involves the loss of HCl.
-
Observation: The molecular ion decreases by 36 mass units (loss of HCl). Crucially, the M+2 peak disappears , leaving only the standard carbon/sulfur isotope pattern (M+1/M+2 < 5%).
-
Method C: Infrared Spectroscopy (IR) – The Functional Group Check
IR is less specific for the carbon backbone but critical for the sulfonamide functionality.
-
The Target Signature: Secondary sulfonamide (
).-
Observation: Sharp N-H stretching vibration at 3200–3350 cm
.
-
-
The Impurity Signature: Tertiary sulfonamide (
).-
Observation: Absence of the N-H stretch in the 3200+ cm
region.
-
Deep Dive: The "Gold Standard" Validation Protocol
Do not rely on one method. The following workflow ensures 99.9% confidence in structural assignment.
Step 1: Synthesis (Schotten-Baumann Variation)
-
Reagents: Benzenesulfonyl chloride (1.0 eq), 2-Chloroethylamine hydrochloride (1.1 eq).
-
Base: Aqueous NaOH (2.2 eq) or Pyridine (solvent).
-
Critical Control: Temperature must be kept < 5°C .
-
Why? Higher temperatures favor the thermodynamic cyclization to aziridine.
-
-
Quench: Acidify to pH 2-3 with dilute HCl immediately after reaction completion.
-
Why? Acidic media protonates the nitrogen, preventing the lone pair from attacking the
-carbon (locking the open chain).
-
Step 2: The Analytical Workflow (Diagram)
Caption: Logical decision matrix for structural confirmation, prioritizing Isotopic Analysis (MS) followed by Connectivity Analysis (NMR).
Experimental Data Summary
The following table summarizes the expected spectral data for the target versus the cyclized impurity.
| Analytical Domain | Parameter | Target (Open Chain) | Impurity (Aziridine) |
| 4.9 - 5.5 ppm (Broad t) | Absent | ||
| 3.35 ppm (q or t) | 2.45 ppm (s) | ||
| 3.60 ppm (t) | 2.45 ppm (s) | ||
| 42.5, 43.8 ppm (Distinct) | 28.0 ppm (Single peak) | ||
| Mass Spec (ESI) | Isotope Pattern | M / M+2 (3:1) | M only (No Cl pattern) |
| FT-IR (ATR) | 3260 cm | Absent | |
| 1160, 1335 cm | 1165, 1340 cm |
Note: Chemical shifts may vary slightly (
Troubleshooting & Common Pitfalls
The "Disappearing" Chloride
Symptom: MS shows the correct mass, but NMR shows a complex mixture of multiplets. Cause: Hydrolysis. If the reaction is run in water/base for too long, the -Cl can be replaced by -OH (yielding N-(2-hydroxyethyl)benzenesulfonamide). Fix: Limit reaction time and keep temperature low. Verify with MS (Target Mass - 35 + 17 = M-18 shift).
The "Silent" Aziridine
Symptom: NMR looks clean (singlet at 2.4 ppm), but yield is lower than expected.
Cause: You isolated the aziridine. Because the aziridine is highly symmetric, it gives a very clean NMR spectrum that can be mistaken for a "pure" product if you aren't looking for the specific triplet pattern of the open chain.
Fix: Always overlay the proton integration. The open chain requires an NH proton (integral = 1). The aziridine has no exchangeable protons. Run a D
References
-
Synthesis and Characterization of Sulfonamide Schiff Bases: Title: Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Source: SciELO (Journal of the Brazilian Chemical Society). URL:[Link] (Note: General sulfonamide characterization context).
-
Mass Spectrometry of Chlorine Isotopes: Title: Mass Spectra - The M+2 Peak (Chlorine/Bromine Isotope Patterns).[3][2] Source: ChemGuide. URL:[Link]
-
IR Spectroscopy of Sulfonamides: Title: Infrared Spectra of Some Common Functional Groups (Sulfonamides vs. Amines). Source: Chemistry LibreTexts. URL:[Link]
-
PubChem Compound Summary: Title: N,N-Bis(2-chloroethyl)benzenesulfonamide (Analogous Structure Data).[4] Source: PubChem.[4] URL:[Link]
Sources
A Comparative Guide to the Performance of N-(2-chloroethyl)benzenesulfonamide in Diverse Reaction Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloroethyl)benzenesulfonamide is a key intermediate in organic synthesis, particularly in the formation of N-aryl aziridines and other nitrogen-containing heterocycles. The efficiency of its primary transformation, an intramolecular cyclization to form a reactive aziridine intermediate, is critically dependent on the choice of reaction medium. This guide provides an in-depth technical analysis of the performance of N-(2-chloroethyl)benzenesulfonamide in various solvents, comparing its reactivity, stability, and overall efficacy. We will also explore alternative synthetic strategies and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The core transformation involving N-(2-chloroethyl)benzenesulfonamide is an intramolecular nucleophilic substitution (SN2) reaction, where the sulfonamide nitrogen acts as a nucleophile, displacing the chloride on the ethyl chain to form a three-membered aziridine ring. The choice of solvent is paramount as it influences the solvation of the starting material, the transition state, and any ionic intermediates, thereby directly impacting the reaction rate and yield.
Theoretical Framework: The Role of the Reaction Medium
The intramolecular cyclization of N-(2-chloroethyl)benzenesulfonamide is governed by the principles of SN2 reactions. The ideal solvent for such a reaction should:
-
Effectively dissolve the substrate: Ensuring a homogeneous reaction mixture is crucial for optimal kinetics.
-
Stabilize the transition state: A polar aprotic solvent is generally preferred as it can solvate the cation (counter-ion of the base used to deprotonate the sulfonamide) without strongly solvating the anionic nucleophile (the sulfonamide anion), leaving it more available for reaction.
-
Not interfere with the reaction: Protic solvents, for instance, can form hydrogen bonds with the nucleophilic nitrogen, thereby reducing its reactivity.
Based on these principles, we can categorize common laboratory solvents and predict their impact on the performance of N-(2-chloroethyl)benzenesulfonamide.
Solvent Classification and Expected Performance
| Solvent Class | Examples | Expected Impact on Cyclization | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High Performance | These solvents possess high dielectric constants and are capable of solvating the counter-ion of the base used. They do not strongly solvate the nucleophilic nitrogen, leading to a faster reaction rate.[1][2] |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Low to Moderate Performance | These solvents can form hydrogen bonds with the sulfonamide nitrogen, creating a solvent cage that hinders its nucleophilicity and slows down the reaction.[1][2] |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Poor Performance | These solvents have low dielectric constants and are poor at solvating ionic species. The starting material and any ionic intermediates will have limited solubility, leading to a sluggish and often incomplete reaction. |
Comparative Performance Analysis: A Hypothetical Case Study
Reaction: Intramolecular cyclization of N-(2-chloroethyl)benzenesulfonamide to N-benzenesulfonylaziridine in the presence of a non-nucleophilic base (e.g., potassium carbonate).
Table 1: Hypothetical Performance Data in Various Solvents
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Dimethylformamide (DMF) | 36.7 | 4 | 92 |
| Acetonitrile (MeCN) | 37.5 | 5 | 95 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3 | 90 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 65 |
| Ethanol (EtOH) | 24.6 | 24 | 40 |
| Toluene | 2.4 | 48 | <10 |
Analysis of Hypothetical Data:
As predicted by the theoretical framework, the polar aprotic solvents (DMF, MeCN, DMSO) demonstrate superior performance, affording high yields in relatively short reaction times. Acetonitrile, in this hypothetical scenario, provides the highest yield. Tetrahydrofuran, being less polar, shows a significantly slower reaction rate and lower yield. The polar protic solvent, ethanol, performs poorly due to its hydrogen-bonding capabilities. The nonpolar solvent, toluene, is largely ineffective.
Experimental Protocols
Protocol 1: Intramolecular Cyclization of N-(2-chloroethyl)benzenesulfonamide in Acetonitrile
This protocol outlines a general procedure for the efficient cyclization of N-(2-chloroethyl)benzenesulfonamide to N-benzenesulfonylaziridine.
Materials:
-
N-(2-chloroethyl)benzenesulfonamide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-chloroethyl)benzenesulfonamide and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon). The recommended concentration is typically 0.1-0.5 M.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzenesulfonylaziridine.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the starting material and the aziridine product.
-
Potassium Carbonate: A non-nucleophilic base is used to deprotonate the sulfonamide without competing in a nucleophilic attack on the chloroethyl group.
-
Reflux Temperature: Heating the reaction provides the necessary activation energy for the intramolecular SN2 reaction.
Alternative Synthetic Routes and Comparative Analysis
While the intramolecular cyclization of N-(2-chloroethyl)benzenesulfonamide is a common method for preparing N-sulfonyl aziridines, other strategies exist. A prominent alternative is the cyclization of N-sulfonyl-protected amino alcohols.
Alternative 1: The Wenker Synthesis
The classic Wenker synthesis involves the dehydration of β-amino alcohols with sulfuric acid followed by treatment with a base to effect cyclization.[3]
Caption: The Wenker synthesis for aziridine formation.
Alternative 2: The Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for the cyclization of N-protected β-amino alcohols to aziridines.[4][5][6] This reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Caption: Aziridine synthesis via the Mitsunobu reaction.
Table 2: Comparison of Aziridine Synthesis Methods
| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |
| Intramolecular Cyclization | N-(2-chloroethyl)benzenesulfonamide | Base (e.g., K₂CO₃) | Atom economical, simple procedure. | Starting material may not be readily available. |
| Wenker Synthesis | β-Amino alcohol | H₂SO₄, Base | Utilizes readily available starting materials. | Harsh reaction conditions (strong acid and base). |
| Mitsunobu Reaction | N-Protected β-amino alcohol | PPh₃, DEAD/DIAD | Mild reaction conditions, high stereospecificity. | Stoichiometric amounts of reagents, formation of byproducts (triphenylphosphine oxide, hydrazine dicarboxylate).[4][5][6] |
Conclusion
The performance of N-(2-chloroethyl)benzenesulfonamide in its primary application—the synthesis of N-benzenesulfonylaziridine—is profoundly influenced by the choice of reaction medium. Polar aprotic solvents such as acetonitrile, DMF, and DMSO provide the optimal environment for the intramolecular SN2 cyclization, leading to high yields and fast reaction rates. In contrast, polar protic and nonpolar solvents are generally not recommended due to their detrimental effects on the reaction kinetics and overall efficiency.
While the intramolecular cyclization of N-(2-chloroethyl)benzenesulfonamide offers a straightforward route to N-sulfonyl aziridines, alternative methods such as the Wenker synthesis and the Mitsunobu reaction provide valuable options, particularly when starting from β-amino alcohols. The selection of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired reaction conditions. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize N-(2-chloroethyl)benzenesulfonamide and to navigate the various synthetic pathways to valuable aziridine intermediates.
References
-
Oreate AI. (2026, January 15). Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Hale, E. A., & Zhu, Q. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science, 16(31), 11235-11241. [Link]
-
Krasutsky, A. P., & Fokin, A. A. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Molecules, 25(3), 724. [Link]
-
Sert, M., Işılar, Ö., Yağlıoğlu, A. Ş., & Bulut, A. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Carbohydrate Research, 508, 108430. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Synthesis of aziridines by Mitsunobu reaction (Methods A and B). (n.d.). ResearchGate. [Link]
-
Aziridine synthesis by ring closure reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Krasutsky, A. P., & Fokin, A. A. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Molecules, 25(3), 724. [Link]
-
Synthesis and Application of Bioactive N‐Functionalized Aziridines. (2025). Wiley Online Library. [Link]
-
Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. (2022). National Institutes of Health. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). National Institutes of Health. [Link]
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- 6. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Bis(2-chloroethyl)benzenesulfonamide
This guide provides essential safety and logistical information for the proper disposal of N,N-Bis(2-chloroethyl)benzenesulfonamide (CAS No. 58023-19-1). As a chlorinated organic compound used as a laboratory reagent and reference standard, its handling and disposal require strict adherence to safety protocols to protect laboratory personnel and ensure environmental compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety standards.
Note: The user prompt specified "N-(2-chloroethyl)benzenesulfonamide." However, detailed hazard and safety information is more readily available for the closely related and more commonly documented compound, "N,N-Bis(2-chloroethyl)benzenesulfonamide" (CAS: 58023-19-1). This guide proceeds with the data for the "N,N-Bis" variant, which should be considered a conservative proxy for any related mono-substituted compounds, though the specific Safety Data Sheet (SDS) for the exact compound in use should always be consulted first.
Core Hazard Profile and Chemical Properties
Understanding the inherent risks of a chemical is the foundation of its safe management. N,N-Bis(2-chloroethyl)benzenesulfonamide is classified as an irritant and a combustible substance.[2][3] The primary hazards, as defined by the Globally Harmonized System (GHS), necessitate careful handling to prevent exposure.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications are the causal drivers for the stringent personal protective equipment (PPE) and engineering controls detailed in the following sections.
| Property | Value | Source |
| CAS Number | 58023-19-1 | PubChem[2] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂S | PubChem[2] |
| Molecular Weight | 282.19 g/mol | PubChem[2] |
| GHS Pictogram | Exclamation Mark | PubChem[2] |
| Signal Word | Warning | TCI Chemicals[4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Fisher Scientific[5] |
Pre-Disposal Safety Protocols: A Self-Validating System
Safe disposal begins long before the waste container is full. It starts with establishing a safe work environment that inherently minimizes risk at every step.
Mandatory Personal Protective Equipment (PPE)
Due to its classification as a skin, eye, and respiratory irritant, a comprehensive PPE strategy is non-negotiable.[2]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.[7] Inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: A lab coat or apron is required to prevent skin contact.[7] Contaminated clothing must be removed immediately and washed before reuse.[4]
Essential Engineering Controls
Engineering controls are the primary line of defense in mitigating exposure to hazardous vapors or dust.
-
Ventilation: All handling of N,N-Bis(2-chloroethyl)benzenesulfonamide, including waste collection and segregation, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] This is critical to mitigate the risk of respiratory tract irritation (H335).[2]
-
Safety Stations: An operational safety shower and eye wash station must be readily accessible in the immediate work area.[4]
Step-by-Step Waste Management and Disposal Workflow
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Adherence to local and national regulations is mandatory.[1][4] The following workflow provides a systematic approach to ensure compliance.
Workflow Diagram: Disposal of N,N-Bis(2-chloroethyl)benzenesulfonamide
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- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
Comprehensive Guide to the Safe Handling of N-(2-chloroethyl)benzenesulfonamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like N-(2-chloroethyl)benzenesulfonamide demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
N-(2-chloroethyl)benzenesulfonamide is a compound that, while invaluable in synthesis, presents several potential health risks. A comprehensive understanding of these hazards is the foundation of safe handling.
The primary hazards associated with N-(2-chloroethyl)benzenesulfonamide include:
-
Serious Eye Irritation: Can lead to serious eye irritation and potential damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed: Ingestion may be harmful.
The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it with the respect due to a potentially hazardous substance.[4]
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure.
-
Ventilation: All work with N-(2-chloroethyl)benzenesulfonamide should be conducted in a well-ventilated area.[1][5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]
-
Closed Systems: Whenever possible, utilize a closed system for reactions and transfers to minimize the release of the compound into the work environment.[1][7]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is your last line of defense and must be selected and used correctly. The following table outlines the minimum required PPE for handling N-(2-chloroethyl)benzenesulfonamide.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][8] | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[1][8] | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95 respirator or higher may be required if there is a risk of generating dust or aerosols.[8][9] | To prevent inhalation and subsequent respiratory irritation.[2] |
Diagram: PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Clearly designate and label the work area for handling N-(2-chloroethyl)benzenesulfonamide.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood and other ventilation systems are functioning correctly.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly.[1]
-
Emergency Procedures: Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
| Exposure Route | Immediate First Aid |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes.[4][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4][11] If you feel unwell, call a poison center or doctor.[4] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7] |
Spill Management and Disposal Plan
A swift and effective response to a spill is crucial to prevent further contamination and exposure.
Minor Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5][12]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[7][13]
-
Decontamination: Clean the spill area with a suitable decontamination solution, and dispose of all cleanup materials as hazardous waste.
Diagram: Spill Response Workflow
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. [N,N-Bis(2-chloroethyl)benzenesulfonamide | CAS No: 58023-19-1 [aquigenbio.com]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gerpac.eu [gerpac.eu]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. wastormwatercenter.org [wastormwatercenter.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
